molecular formula C12H17N3 B181998 1H-Benzimidazole-2-pentanamine CAS No. 39650-63-0

1H-Benzimidazole-2-pentanamine

Cat. No.: B181998
CAS No.: 39650-63-0
M. Wt: 203.28 g/mol
InChI Key: XTJRXHPNZGDOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-pentanamine (CAS 39650-63-0), with the molecular formula C12H17N3 and a molecular weight of 203.29 g/mol, is a benzimidazole derivative of significant interest in scientific research . This compound is part of the benzimidazole class, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The primary research applications for this specific compound include method development and analysis; it can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for Mass-Spec compatible applications) . This makes it suitable for pharmacokinetic studies and the isolation of impurities in preparative separations . More broadly, benzimidazole analogues are extensively investigated for their antimicrobial potential against various bacteria and fungi, positioning this compound as a valuable building block or reference standard in the search for new therapeutic agents . The mechanism of action for many bioactive benzimidazoles is often linked to their ability to interact with biological polymers, as they are considered structural isosteres of nucleotides . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJRXHPNZGDOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068194
Record name 1H-Benzimidazole-2-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39650-63-0
Record name 2-(5-Aminopentyl)benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39650-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-pentanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039650630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-2-pentanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzimidazole-2-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-benzimidazole-pentane-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Benzimidazole-2-pentanamine: Core Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-Benzimidazole-2-pentanamine, a molecule of significant interest within the broader class of benzimidazole derivatives. We will delve into its fundamental properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies to support further research and development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and antihistaminic applications.[2][3] The 2-aminoalkyl-substituted benzimidazoles, such as this compound, represent a promising subclass with potential antimicrobial and antiparasitic properties.[2][4] This guide will focus specifically on the pentanamine derivative, exploring its core characteristics and the scientific rationale behind its investigation.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is critical for its development as a therapeutic agent. While extensive experimental data for this compound is not widely published, we can infer its likely characteristics based on the well-documented properties of the benzimidazole core and its derivatives.

PropertyValue/DescriptionSource/Rationale
CAS Number 39650-63-0[5]
Molecular Formula C₁₂H₁₇N₃[5]
Molecular Weight 203.29 g/mol [5]
IUPAC Name 5-(1H-benzimidazol-2-yl)pentan-1-amine[5]
Synonyms This compound, 2-(5-Aminopentyl)benzimidazole[5]
LogP (Octanol/Water) 1.84[5]
Melting Point Not explicitly reported. Expected to be a solid at room temperature, with a melting point likely above 150 °C, typical for many benzimidazole derivatives.[6]Inferred from related compounds.
Boiling Point Decomposes before boiling at atmospheric pressure.General property of similar organic compounds.
pKa The benzimidazole ring has two pKa values: ~5.6 for the conjugate acid and ~12.8 for the NH proton. The primary amine of the pentanamine side chain will have a pKa of ~10-11.[7]
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.[3] As a basic compound, it should also be soluble in aqueous acidic solutions.Inferred from general benzimidazole properties.

Synthesis of this compound: The Phillips Condensation

The most common and direct route to synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[8] This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, typically hydrochloric acid, which acts as a catalyst.[8] For the synthesis of this compound, the logical precursors are o-phenylenediamine and 6-aminohexanoic acid.

Reaction Rationale and Mechanism

The Phillips condensation proceeds through an initial acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the stable, aromatic benzimidazole ring. The acidic conditions facilitate both the acylation and the dehydration steps.

Diagram: Phillips Condensation for this compound

Phillips_Condensation OPD o-Phenylenediamine Acylated_OPD N-Acylated Intermediate OPD->Acylated_OPD Acylation AHA 6-Aminohexanoic Acid AHA->Acylated_OPD Acylation H_plus H⁺ (cat.) H_plus->Acylated_OPD Acylation Cyclized_Intermediate Cyclized Intermediate Acylated_OPD->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration

Caption: Phillips condensation of o-phenylenediamine and 6-aminohexanoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on the established Phillips condensation method.

Materials:

  • o-Phenylenediamine

  • 6-Aminohexanoic Acid

  • 4M Hydrochloric Acid

  • 10% Sodium Hydroxide Solution

  • Ethanol

  • Activated Charcoal

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine o-phenylenediamine (1.0 equivalent) and 6-aminohexanoic acid (1.1 equivalents).

  • Acid Addition: Slowly add 4M hydrochloric acid to the flask with stirring until the reactants are fully dissolved and the solution is acidic.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the dropwise addition of 10% sodium hydroxide solution with constant stirring until a precipitate forms and the pH is approximately 8-9.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified this compound. The use of activated charcoal during recrystallization can help to remove colored impurities.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on data from closely related analogs.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HN-H (imidazole)The acidic proton of the imidazole ring is significantly deshielded and often appears as a broad singlet in DMSO-d₆.[9]
~7.5-7.6m2HAr-HProtons on the benzene ring of the benzimidazole core.
~7.1-7.2m2HAr-HProtons on the benzene ring of the benzimidazole core.
~2.8-3.0t2H-CH₂- (adjacent to benzimidazole)Methylene group alpha to the benzimidazole ring.
~2.6-2.8t2H-CH₂-NH₂Methylene group adjacent to the primary amine.
~1.6-1.8m2H-CH₂-Methylene group in the pentanamine chain.
~1.4-1.6m2H-CH₂-Methylene group in the pentanamine chain.
~1.2-1.4m2H-CH₂-Methylene group in the pentanamine chain.

Diagram: ¹H NMR Data Interpretation Workflow

HNMR_Workflow Start Obtain ¹H NMR Spectrum Step1 Identify Solvent and Reference Peaks Start->Step1 Step2 Analyze Chemical Shifts (δ) Step1->Step2 Step3 Determine Integration Values Step2->Step3 Step4 Analyze Splitting Patterns (Multiplicity) Step3->Step4 Step5 Assign Protons to the Structure Step4->Step5 End Confirm Structure Step5->End

Caption: A systematic workflow for interpreting ¹H NMR spectra.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~155C=N (imidazole)
~140-145Quaternary Ar-C
~120-125Ar-CH
~110-115Ar-CH
~40-CH₂-NH₂
~30-35-CH₂- (alkyl chain)
~25-30-CH₂- (alkyl chain)
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.[10]

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200N-H stretch (broad)Imidazole N-H and Amine N-H
~3050C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H
~1620C=N stretchImidazole C=N
~1580C=C stretchAromatic C=C
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 203.[2]

Potential Biological Activity and Applications

The benzimidazole scaffold is a cornerstone in the development of antimicrobial and antiparasitic agents.[2][4] The mechanism of action for many benzimidazole anthelmintics involves the inhibition of tubulin polymerization, which disrupts the cellular structure of the parasite.[4]

Derivatives with a 2-aminoalkyl side chain, such as this compound, have shown promising activity against a range of pathogens.[2] The primary amine group can be protonated at physiological pH, potentially enhancing its interaction with biological targets through electrostatic interactions.

Potential Therapeutic Applications:

  • Antimicrobial: Studies on related 2-alkanamino benzimidazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2]

  • Antiparasitic: The benzimidazole core is a well-established pharmacophore for treating infections caused by protozoa and helminths.[4][11]

  • Antifungal: Some benzimidazole derivatives also exhibit antifungal properties.[12]

Further research is required to fully elucidate the specific biological activity profile and mechanism of action of this compound.

Conclusion and Future Directions

This compound is a molecule with significant potential, stemming from its privileged benzimidazole core and the presence of a flexible aminoalkyl side chain. This guide has provided a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, and an analysis of its expected spectral characteristics. The promising biological activities associated with this class of compounds warrant further investigation into the specific therapeutic applications of this compound. Future research should focus on the in-depth evaluation of its antimicrobial and antiparasitic efficacy, as well as studies to determine its precise mechanism of action and potential for drug development.

References

  • Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1), 339-351. Available at: [Link]

  • Kattimani, P. P., et al. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(83), 67882-67889. Available at: [Link]

  • Mohammadi, Z., & Dastkhoon, M. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. New Journal of Chemistry, 42(15), 12755-12763. Available at: [Link]

  • Gospodinova, N., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39335-39347. Available at: [Link]

  • Rashdan, H. R. M., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(25), 17871-17894. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Oriental Journal of Chemistry, 40(6). Available at: [Link]

  • Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(16), 2221-2224. Available at: [Link]

  • Kadhim, W. R., & Al-Adily, M. J. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 34(1), 385-394. Available at: [Link]

  • Gökçe, M., et al. (2005). New derivatives of benzimidazole and their antimicrobial activity. Arzneimittelforschung, 55(6), 318-323. Available at: [Link]

  • PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-2-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(16), 2221-2224. Available at: [Link]

  • Küçükgüzel, I., et al. (2008). Antimicrobial activity of a new series of benzimidazole derivatives. Archives of Pharmacal Research, 31(8), 953-960. Available at: [Link]

  • Gospodinova, N., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RUN repository. Available at: [Link]

  • Solubility of Things. (n.d.). N,N-Dimethyl-1H-benzimidazol-2-amine. Retrieved from [Link]

  • Cedillo-Rivera, R., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(8), 3539-3544. Available at: [Link]

  • Gaba, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(23), 7179. Available at: [Link]

  • NIST. (n.d.). 1H-Benzimidazol-2-amine. National Institute of Standards and Technology. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • AdiChemistry. (n.d.). Phillips Condensation Reaction. Retrieved from [Link]

  • Claramunt, R. M., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-528. Available at: [Link]

  • NIST. (n.d.). 1H-Benzimidazole, 2-(methylthio)-. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzimidazole. National Institute of Standards and Technology. Retrieved from [Link]

  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347. Available at: [Link]

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 168-177. Available at: [Link]

  • Cheméo. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2012). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library, 4(3), 893-902. Available at: [Link]

  • NIST. (n.d.). 1H-Benzimidazole. National Institute of Standards and Technology. Retrieved from [Link]

  • MassBank. (n.d.). Benzimidazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 13(45), 31693-31697. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzimidazole. National Institute of Standards and Technology. Retrieved from [Link]

  • Gröger, H., et al. (2021). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology, 14(3), 941-953. Available at: [Link]

  • Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Pentanamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1H-Benzimidazole-2-pentanamine (CAS 39650-63-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-Benzimidazole-2-pentanamine, a molecule of interest within the broader, pharmacologically significant benzimidazole class. By delving into its chemical characteristics, synthesis, and predicted biological activities based on extensive structure-activity relationship (SAR) studies of its analogs, this document serves as a foundational resource for researchers exploring its potential in drug discovery and development.

Core Molecular Attributes and Physicochemical Profile

This compound, with the CAS number 39650-63-0, is a heterocyclic organic compound. The core of this molecule is the benzimidazole moiety, a fusion of benzene and imidazole rings, which is isosteric to purine nucleosides. This structural similarity is a key factor in the broad-spectrum biological activities observed across the benzimidazole class, as it allows for interaction with various biopolymers in living systems.[1][2] The defining feature of this specific molecule is the 5-aminopentyl chain attached to the C2 position of the benzimidazole ring.

Synonyms for this compound include 5-(1H-Benzimidazol-2-yl)pentan-1-amine and 2-(5-Aminopentyl)benzimidazole.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39650-63-0N/A
Molecular Formula C₁₂H₁₇N₃N/A
Molecular Weight 203.29 g/mol N/A
Melting Point 99 °CN/A
Boiling Point 210-215 °C at 0.05 TorrN/A
LogP 1.84N/A
Topological Polar Surface Area 54.7 ŲN/A

Synthesis and Manufacturing: A Protocol Grounded in Established Chemistry

The synthesis of 2-aminoalkyl benzimidazoles like this compound is well-established in the chemical literature. A common and efficient method involves the condensation of an o-phenylenediamine with an appropriate amino acid. This approach is favored for its directness and the ready availability of diverse starting materials.

Conceptual Workflow for Synthesis

The synthesis can be conceptualized as a multi-step, one-pot reaction. The process begins with the reaction of o-phenylenediamine with an amino acid, in this case, 6-aminohexanoic acid (a precursor to the pentanamine chain after decarboxylation), in the presence of a dehydrating agent or catalyst. The reaction proceeds through the formation of an amide intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring.

G start o-Phenylenediamine + 6-Aminohexanoic Acid step1 Mixing in High-Boiling Point Solvent (e.g., DMSO, Nitrobenzene) start->step1 step2 Addition of Catalyst (e.g., Polyphosphoric Acid/Phosphoric Acid) step1->step2 step3 Heating under Inert Atmosphere (130-200 °C, 12-20 hours) step2->step3 step4 Intermediate Amide Formation step3->step4 step5 Intramolecular Cyclization and Dehydration step4->step5 step6 Formation of Benzimidazole Ring step5->step6 step7 Work-up and Purification (Neutralization, Extraction, Chromatography) step6->step7 end This compound step7->end

Figure 1: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is a representative, self-validating system adapted from established methods for the synthesis of 2-aminoalkyl benzimidazoles.

Materials:

  • o-Phenylenediamine

  • 6-Aminohexanoic acid

  • Polyphosphoric acid (PPA)

  • Phosphoric acid (H₃PO₄)

  • High-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Nitrogen gas supply

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add o-phenylenediamine (1 molar equivalent) and 6-aminohexanoic acid (1.0 to 1.5 molar equivalents).

  • Solvent and Catalyst Addition: Add a high-boiling point solvent such as DMSO. Subsequently, carefully add a mixture of polyphosphoric acid and phosphoric acid as the catalyst. The use of a mixed acid catalyst has been shown to be effective in promoting both the initial amidation and the subsequent cyclization.

  • Inert Atmosphere and Heating: Purge the flask with nitrogen gas to create an inert atmosphere, which is crucial to prevent the oxidation of the o-phenylenediamine and any reaction intermediates. Heat the reaction mixture to a temperature between 130-200 °C with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 12-20 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. This step should be performed in a fume hood with vigorous stirring due to gas evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Predicted Biological Activity and Therapeutic Potential: A Structure-Activity Relationship Perspective

While specific, in-depth studies on this compound are not extensively available in the public domain, a wealth of information on the biological activities of the broader benzimidazole class allows for a well-grounded prediction of its potential pharmacological profile. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of activities including antimicrobial, antiparasitic, antiviral, and anticancer effects.[1][2]

Antimicrobial and Antifungal Potential

Benzimidazole derivatives are known to be effective antimicrobial agents.[1][2] The mechanism of action for their antibacterial effects can involve the inhibition of essential bacterial enzymes, thereby disrupting vital processes like DNA replication or cell wall synthesis.[3][4] For their antifungal activity, some benzimidazoles inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2]

A study on a series of 2-alkanaminobenzimidazole derivatives demonstrated that these compounds exhibit marked potency as antimicrobial agents.[5] The presence of the aminoalkyl side chain is crucial for this activity. While the study highlighted the methanamine derivative as the most active, it establishes a strong precedent for the antimicrobial potential of compounds with a similar structure, including this compound.

Table 2: Antimicrobial Activity of Selected 2-Substituted Benzimidazole Derivatives (Illustrative Data)

CompoundOrganismMIC (µg/mL)Reference
5-Chloro-2-(2-cyclohexylethyl)benzimidazoleStaphylococcus aureus12.5[6]
2,5-disubstituted benzimidazole derivativeBacillus subtilis3.12[7]
2,5-disubstituted benzimidazole derivativePseudomonas aeruginosa50[7]
Antiparasitic Activity

The benzimidazole class is renowned for its anthelmintic properties, with several derivatives being used in both human and veterinary medicine.[8] The primary mechanism of action for many anthelmintic benzimidazoles is the inhibition of tubulin polymerization in the parasite, leading to disruption of the cytoskeleton and eventual cell death.[8][9]

Studies on various 2-substituted benzimidazoles have demonstrated significant in vitro activity against a range of parasites, including Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis.[8][10] While the 2-methoxycarbonylamino substitution is often associated with potent tubulin inhibition, other derivatives with different C2 substitutions have also shown strong antiparasitic effects through potentially different mechanisms.[8] The presence of the flexible pentanamine chain in this compound could allow it to adopt conformations that facilitate binding to parasitic enzymes or receptors.

Anticancer and Cytotoxic Potential

The structural similarity of benzimidazoles to purine nucleosides makes them interesting candidates for anticancer drug development.[11] They can interfere with nucleic acid and protein synthesis, and some derivatives have been shown to inhibit key enzymes involved in cell proliferation, such as topoisomerases.[3][9]

Recent studies have highlighted the cytotoxic effects of various 2-aminoalkyl benzimidazole derivatives against different cancer cell lines.[12][13] For instance, certain bis(benzimidazol-2-yl) amines have shown high cytotoxic effects on human colorectal carcinoma and breast cancer cells.[12] The mechanism of action is often linked to the induction of apoptosis.

G compound This compound moa1 Inhibition of Tubulin Polymerization compound->moa1 moa2 Inhibition of Ergosterol Biosynthesis compound->moa2 moa3 Inhibition of DNA Gyrase compound->moa3 moa4 Induction of Apoptosis compound->moa4 effect1 Antiparasitic Activity moa1->effect1 effect2 Antifungal Activity moa2->effect2 effect3 Antibacterial Activity moa3->effect3 effect4 Anticancer Activity moa4->effect4

Figure 2: Potential mechanisms of action and biological effects of this compound based on SAR of the benzimidazole class.

Analytical Methodologies

For the analysis and purification of this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable and robust method.

RP-HPLC Protocol
  • Column: A C18 or a specialized column like Newcrom R1 can be used.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier is typically employed. For standard analysis, phosphoric acid can be used. For applications compatible with mass spectrometry (MS), formic acid is the preferred modifier.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm) is standard.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies to quantify the compound in biological matrices.

Conclusion and Future Directions

This compound is a molecule with a strong foundation for further investigation in drug discovery. Its benzimidazole core is a well-established pharmacophore, and the 2-aminoalkyl substitution is associated with a range of biological activities. Based on extensive structure-activity relationship data from related compounds, it is predicted to have potential antimicrobial, antiparasitic, and anticancer properties.

Future research should focus on the dedicated biological evaluation of this compound to confirm these predicted activities and to elucidate its specific mechanism(s) of action. In vitro screening against a panel of microbes, parasites, and cancer cell lines would be a logical first step, followed by in vivo studies for promising hits. Further structural modifications of the pentanamine chain could also be explored to optimize potency and selectivity. This in-depth technical guide serves as a valuable starting point for researchers embarking on the exploration of this promising compound.

References

  • Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-1.
  • Ajani, O. O., Adekoya, J. A., Akinduti, P. A., & Ogunniran, K. O. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1), 335-346.
  • de Souza, A. B., dos Santos, G. P., & de Oliveira, L. F. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS neglected tropical diseases, 15(2), e0009121.
  • Veerasamy, R., Roy, A., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
  • Iannazzo, D., Giofrè, S. V., & Ziccarelli, I. (2022). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. Current medicinal chemistry, 29(12), 2138–2170.
  • Zeynep, A. T. E. Ş. G. Ü. N. E. Ş. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini reviews in medicinal chemistry, 16(12), 990-1000.
  • Pérez-Villanueva, J., Santos, R., Hernández-Campos, A., Giulianotti, M. A., Castillo, R., & Medina-Franco, J. L. (2010). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm, 1(3), 213-217.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2012). Novel Benzimidazoles With Potential Antimicrobial and Antineoplastic Activities. Archiv der Pharmazie, 345(11), 890-897.
  • Rojo-Guevara, A., Morales-Reyes, C., & Pérez-Arrizon, A. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & vectors, 15(1), 249.
  • Zarrinmayeh, H., Zimmerman, D. M., Cantrell, B. E., Schober, D. A., Bruns, R. F., Gackenheimer, S. L., ... & Gehlert, D. R. (1999). Structure-activity Relationship of a Series of Diaminoalkyl Substituted Benzimidazole as Neuropeptide Y Y1 Receptor Antagonists. Bioorganic & medicinal chemistry letters, 9(5), 647-652.
  • Khan, M. S. Y., & Gupta, M. (1981). Studies in antiparasitic agents: Part II Synthesis of 5-substituted-2-alkyl aryl-carbonil amino benzimidazole as orally effective anthelmintics. Indian journal of chemistry. Section B, Organic including medicinal, 20(4), 317-319.
  • Das, U., Roy, P., & Maiti, S. (2016). Benzimidazole based Pt(ii) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study. RSC advances, 6(99), 97207-97219.
  • Valdez, J., Cedillo, R., Hernández-Campos, A., Yépez, L., Hernández-Luis, F., Navarrete-Vázquez, G., ... & Castillo, R. (2002). Synthesis and Antiparasitic Activity of 1H-benzimidazole Derivatives. Bioorganic & medicinal chemistry letters, 12(16), 2221-2224.
  • Mariappan, G., Saha, P., & Sutharson, L. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Saudi Pharmaceutical Journal, 19(3), 189-194.
  • Zates-Gunes, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini-Reviews in Medicinal Chemistry, 16(12), 990-1000.
  • Alpan, A. S., Gunes, H. S., & Topcu, G. (2012). Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections. Journal of medicinal chemistry, 39(8), 1629-1637.
  • Khan, M. T., Nadeem, H., & Javed, I. (2020). Amino acid conjugates of 2‐mercaptobenzimidazole provide better anti‐inflammatory pharmacology and improved toxicity profile. Drug development research, 81(6), 758-768.
  • Seki, T. (1967). [Studies on 2-benzimidazolethiol derivatives. V. Structure-activity relationship on analgesic action of 1-(dialkylamino-alkyl)-2-(p-ethoxyphenylthio)benzimidazole]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 87(3), 301–309.
  • Stojkovic, J., Perin, N., & Gazivoda-Vnuk, M. (2019). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules (Basel, Switzerland), 24(22), 4153.
  • Tahlan, S., Kumar, S., & Narasimhan, B. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC chemistry, 13(1), 16.
  • Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103.
  • Onasanwo, S. A., Singh, N., & Oluyomi, O. S. (2022). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 12(30), 19413-19435.
  • Mavrova, A. T., Denkova, P., & Tsenov, Y. (2012). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Journal of Pharmacy and Pharmacology, 64(5), 702-708.
  • B-Ali, F., & Al-Sultani, A. A. (2020). Structure–activity relationships for the antimicrobial, antimalarial...
  • Ajani, O. O., Adekoya, J. A., Akinduti, P. A., & Ogunniran, K. O. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1), 335-346.
  • Sener, E. A., Bingöl, K., & Oren, I. (2000). Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. Indian Journal of Pharmaceutical Sciences, 62(5), 363-368.
  • Das, U., Roy, P., & Maiti, S. (2016). Benzimidazole based Pt(ii) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study. RSC advances, 6(99), 97207-97219.
  • Kumar, D., & Kumar, N. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414.
  • El-Sayed, N. N. E. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1086-1094.
  • Khan, K. M., Hussain, S., & Salar, U. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS omega, 7(48), 44439–44452.
  • Reddy, C. S., Nagaraj, A., & Reddy, P. S. N. (2008). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. E-Journal of Chemistry, 5(3), 573-578.

Sources

An In-depth Technical Guide to 5-(1H-benzimidazol-2-yl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(1H-benzimidazol-2-yl)pentan-1-amine, a member of the pharmacologically significant benzimidazole family. Intended for researchers, chemists, and drug development professionals, this document details the compound's nomenclature, physicochemical properties, a robust synthesis protocol, and an exploration of its potential biological significance based on the well-established activities of the benzimidazole scaffold.

Compound Identification and Nomenclature

The compound specified by the user as "1H-Benzimidazole-2-pentanamine" is most accurately and systematically identified by the IUPAC name 5-(1H-benzimidazol-2-yl)pentan-1-amine . This nomenclature precisely describes a five-carbon (pentan) chain attached at its fifth carbon to the second position of a 1H-benzimidazole ring, with a primary amine group (-NH₂) at the first position of the pentan chain.

Synonyms:

  • 2-(5-aminopentyl)-1H-benzimidazole

  • This compound

Physicochemical Properties

A summary of the key properties for the hydrochloride salt of the compound, 5-(1H-benzimidazol-2-yl)pentan-1-amine hydrochloride, is presented below.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃ • HCl[1]
Molecular Weight 239.74 g/mol [1]
Appearance Typically a solid (powder or crystals)Inferred
Solubility Expected to be soluble in water and polar organic solventsInferred

Synthesis Protocol: The Phillips Condensation

The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[2] For the synthesis of 5-(1H-benzimidazol-2-yl)pentan-1-amine, the logical precursors are o-phenylenediamine and 6-aminohexanoic acid. The terminal amino group of 6-aminohexanoic acid remains as the primary amine on the final product's side chain.

Rationale for Experimental Design

The chosen synthetic route is a one-pot reaction that is efficient and leverages readily available starting materials. The use of a strong acid like hydrochloric acid serves a dual purpose: it protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the diamine, and it maintains the product in a soluble salt form, which can aid in purification. The reflux condition provides the necessary activation energy for the condensation and subsequent dehydrative cyclization.

Detailed Step-by-Step Methodology

Materials:

  • o-Phenylenediamine

  • 6-Aminohexanoic acid

  • 4 M Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (1.0 eq) and 6-aminohexanoic acid (1.1 eq).

  • Acidification & Reflux: Add 4 M hydrochloric acid to the flask until the solids are fully dissolved and the solution is acidic (pH 1-2). The volume should be sufficient to allow for effective stirring (approx. 100 mL for a 10 mmol scale reaction). Equip the flask with a reflux condenser and a stir bar.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., in a 10:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up - Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the acidic solution by slowly adding 10% NaOH solution with stirring in an ice bath until the pH is approximately 9-10. This deprotonates the amine and the benzimidazole nitrogen, precipitating the free base product.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-(1H-benzimidazol-2-yl)pentan-1-amine can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 5-(1H-benzimidazol-2-yl)pentan-1-amine.

SynthesisWorkflow cluster_reactants Starting Materials Reactant1 o-Phenylenediamine ReactionVessel Combine in Flask Add 4M HCl Reactant1->ReactionVessel Reactant2 6-Aminohexanoic Acid Reactant2->ReactionVessel Reflux Heat to Reflux (100-110 °C, 4-6h) ReactionVessel->Reflux Phillips Condensation Workup Cool & Neutralize (10% NaOH to pH 9-10) Reflux->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry, Concentrate & Purify Extraction->Purification FinalProduct 5-(1H-benzimidazol-2-yl)pentan-1-amine Purification->FinalProduct

Caption: Synthetic workflow for 5-(1H-benzimidazol-2-yl)pentan-1-amine.

Biological Activity and Potential Applications

While specific studies on the biological activity of 5-(1H-benzimidazol-2-yl)pentan-1-amine are not prevalent in the current literature, the benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry.[3][4] Derivatives of this heterocyclic system have demonstrated a vast array of pharmacological activities.

Antimicrobial and Antiviral Potential

The benzimidazole core is present in numerous FDA-approved drugs, including anthelmintics (e.g., albendazole) and antivirals.[5] The mechanism of action for many antimicrobial benzimidazoles involves the disruption of key cellular processes. For instance, some derivatives are known to inhibit microbial growth by interfering with the biosynthesis of essential cellular components.[4] The presence of the flexible pentanamine side chain in 5-(1H-benzimidazol-2-yl)pentan-1-amine provides a site for potential interactions with biological targets and could be a key determinant of its activity profile. Several studies have highlighted that amine-substituted benzimidazoles possess potent activity against various microbes, including HIV-1.[6]

Anticancer Activity and Tubulin Inhibition

A significant number of benzimidazole derivatives exhibit potent anticancer activity. A primary mechanism for this is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The structural similarity of the benzimidazole ring to purine bases allows it to interact with various biological macromolecules, including enzymes and receptors involved in cell proliferation.

Representative Signaling Pathway: Disruption of Microtubule Dynamics

The diagram below illustrates a generalized mechanism by which many anticancer benzimidazole derivatives exert their effect through the disruption of microtubule dynamics, leading to apoptosis.

SignalingPathway Benzimidazole Benzimidazole Derivative Tubulin α/β-Tubulin Dimers Benzimidazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Benzimidazole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Forms Mitotic Spindle CellCycleArrest Cell Cycle Arrest (G2/M Phase) Mitosis->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers

Caption: Benzimidazole-mediated disruption of microtubule dynamics.

Analytical Characterization

To confirm the identity and purity of the synthesized 5-(1H-benzimidazol-2-yl)pentan-1-amine, a combination of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons of the benzimidazole ring, as well as signals corresponding to the methylene groups of the pentanamine chain.

    • ¹³C NMR will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for N-H stretching (amine and imidazole), C-H stretching (aliphatic and aromatic), and C=N stretching of the imidazole ring.

Conclusion

5-(1H-benzimidazol-2-yl)pentan-1-amine is a structurally interesting molecule that belongs to a class of compounds with immense therapeutic potential. Its synthesis is readily achievable through established chemical methods like the Phillips condensation. While specific biological data for this compound is limited, its structural features suggest it is a promising candidate for screening in antimicrobial, antiviral, and anticancer assays. Further investigation into its specific biological targets and mechanism of action is warranted and could provide valuable insights for future drug discovery efforts.

References

  • Recent achievements in the synthesis of benzimidazole deriv
  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Deriv
  • Synthesis of 2-aminobenzimidazoles Reagents and conditions: a) alkylamine, K2CO3, KF, DMF, 0°C—r.t.
  • 5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentan-1-amine. Benchchem.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • ChemInform Abstract: Activated Alumina Ball Catalyzed Expeditious Synthesis of 2-Alkylbenzimidazoles with Special Emphasis on Susceptible Side Chains Possessing Amide Functionality.
  • Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. PMC - NIH.
  • Reaction of o-phenylenediamine with organic acids.
  • 5-(1H-benzimidazol-2-yl)pentan-1-amine hydrochloride. Santa Cruz Biotechnology.
  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
  • The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. Journal of Organic and Pharmaceutical Chemistry.
  • The condensation of o-phenylenediamine with ketones in the presence of silver nitr
  • The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl)-2-substituted-3H- benzimidazol-5-amine Derivatives.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
  • Benzimidazole: A short review of their antimicrobial activities.
  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC - NIH.
  • Preparation method of 5-aminobenzimidazole.
  • The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation.
  • N-1H-benzimidazol-5-ylbenzenesulfonamide deriv
  • Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. NIH.
  • Amine substituted N-(1H-benzimidazol-2ylmethyl)-5,6,7,8-tetrahydro-8-quinolinamines as CXCR4 antagonists with potent activity against HIV-1. PubMed.

Sources

An In-depth Technical Guide to 1H-Benzimidazole-2-pentanamine: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-Benzimidazole-2-pentanamine, a molecule of interest within the broader class of benzimidazole derivatives. Benzimidazoles are a critical heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document delves into the fundamental molecular characteristics of this compound, outlines a representative synthetic approach, details analytical methodologies for its characterization, and discusses its potential applications, thereby serving as a vital resource for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzimidazole core linked at the 2-position to a pentanamine side chain. The benzimidazole moiety consists of a fused benzene and imidazole ring system. This structural arrangement is foundational to the diverse biological activities observed in this class of compounds.

The key identifiers and computed properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C12H17N3SIELC Technologies[1]
Molecular Weight 203.290 g/mol SIELC Technologies[1]
IUPAC Name 5-(1H-Benzimidazol-2-yl)pentan-1-amineSIELC Technologies[1]
Synonyms This compound, 2-(5-Aminopentyl)benzimidazoleSIELC Technologies[1]
CAS Number 39650-63-0SIELC Technologies[1]
InChI Key XTJRXHPNZGDOGE-UHFFFAOYSA-NSIELC Technologies[1]
LogP 1.84SIELC Technologies[1]

A hydrochloride salt form, 5-(1H-benzimidazol-2-yl)pentan-1-amine hydrochloride, is also noted, with a molecular formula of C12H17N3•HCl and a corresponding molecular weight of 239.74.[2]

Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis of 2-Substituted Benzimidazoles

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as aldehydes or amino acids.[3][4] This reaction, often acid-catalyzed, proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole core.

For the specific synthesis of this compound, a suitable starting material would be o-phenylenediamine and a derivative of caproic acid (hexanoic acid) where the terminal carbon is functionalized to facilitate the reaction, such as 6-aminohexanoic acid. A related synthesis has been reported involving the reaction of o-phenylenediamine with L-lysine to produce 1-(1H-benzo[d]imidazol-2-yl)pentane-1,5-diamine, demonstrating the viability of using amino acids as precursors.[3]

General Synthetic Workflow

The following diagram outlines a plausible synthetic pathway.

Synthesis_Workflow Reactants o-Phenylenediamine + 6-Aminohexanoic Acid Reaction Condensation Reaction (Acid Catalyst, Heat) Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on established methods for benzimidazole synthesis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and 6-aminohexanoic acid (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • Isolation: The crude product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and purification of benzimidazole derivatives. A reverse-phase (RP) HPLC method is particularly suitable for separating and quantifying this compound.[1]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve sample in mobile phase diluent Injection Inject sample Sample->Injection Separation RP-HPLC Column (e.g., Newcrom R1 or C18) Injection->Separation Detection UV or MS Detector Separation->Detection Data Chromatogram (Retention Time, Peak Area) Detection->Data Quantification Quantification & Purity Assessment Data->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Method

The following method is adapted from established procedures for the analysis of this compound.[1]

  • Column: Newcrom R1 or a standard C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water.

  • Additive: Phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

  • Detection: UV detector (wavelength determined by the UV absorbance maximum of the compound) or a Mass Spectrometer.

  • Flow Rate: Typically 1.0 mL/min for analytical scale.

  • Temperature: Ambient or controlled (e.g., 25 °C).

Protocol Steps:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and the acid additive. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Injection: Inject a fixed volume of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram, noting the retention time and peak area of the analyte.

  • Analysis: Determine the purity of the sample by calculating the relative peak area. For quantification, a calibration curve should be prepared using standards of known concentrations.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies to determine the concentration of the compound in biological matrices.[1]

Potential Applications and Scientific Insights

The benzimidazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities.[3][4] While specific studies on this compound are not extensively detailed in the provided search results, its structural features suggest several areas of potential application.

  • Antimicrobial and Antiviral Agents: Benzimidazole derivatives are known to have significant activity against various pathogens, including bacteria, fungi, and viruses like HIV and influenza.[4] The presence of the basic pentanamine side chain could enhance interactions with biological targets such as DNA or specific enzymes.

  • Pharmacokinetic Studies: The amenability of this compound to analysis by common chromatographic techniques makes it a suitable candidate for pharmacokinetic investigations.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in the drug development process.

  • Chemical Probe/Building Block: As a functionalized benzimidazole, this compound can serve as a valuable building block for the synthesis of more complex molecules in medicinal chemistry research.

Conclusion

This compound is a notable member of the benzimidazole family of heterocyclic compounds. This guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a representative synthetic pathway. Furthermore, a robust analytical HPLC method for its characterization and quantification has been detailed. The insights into its potential applications, grounded in the well-documented activities of the benzimidazole scaffold, underscore its relevance for further investigation in drug discovery and development. This document serves as a foundational resource for scientists and researchers engaged in the exploration of novel benzimidazole-based therapeutics.

References

  • This compound . SIELC Technologies. [Link]

  • 1H-Benzimidazole-2-methanamine | C8H9N3 | CID 145820 . PubChem. [Link]

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives . Oriental Journal of Chemistry. [Link]

  • 1H-Benzimidazole . National Institute of Standards and Technology (NIST) WebBook. [Link]

  • Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) . Cheméo. [Link]

  • 2-Pentyl-1H-benzimidazole | C12H16N2 | CID 22123 . PubChem. [Link]

  • 1H-Benzimidazole-2-acetonitrile | C9H7N3 | CID 20455 . PubChem. [Link]

  • Process for the preparation of 1H-benzimidazoles.
  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES . Connect Journals. [Link]

  • Benzimidazole synthesis . Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to 1H-Benzimidazole-2-pentanamine: Physicochemical Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. This technical guide provides a comprehensive examination of a specific derivative, 1H-Benzimidazole-2-pentanamine (CAS No. 39650-63-0). While this particular molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available data with established principles of benzimidazole chemistry to serve as an authoritative resource. We will delve into its physicochemical properties, plausible synthetic routes, and the analytical protocols required for its characterization. The insights provided are grounded in the broader context of 2-aminoalkyl-benzimidazoles, offering a predictive framework for researchers investigating this compound and its analogs for drug discovery and development.

Introduction and Molecular Overview

This compound, also known as 5-(1H-Benzimidazol-2-yl)pentan-1-amine, belongs to the 2-substituted benzimidazole family. This class of compounds is of significant interest due to the benzimidazole core's ability to mimic purine nucleosides, enabling interactions with a wide array of biological targets. The structure features a bicyclic system, where a benzene ring is fused to an imidazole ring, and a C5 aminopentyl chain at the 2-position. This pentanamine side chain provides a flexible linker and a primary amine, which can be crucial for forming salt bridges or hydrogen bonds with biological macromolecules, thereby influencing pharmacokinetic and pharmacodynamic properties.

The primary amine and the imidazole ring's basic nitrogens give the molecule a distinct acid-base character, which is critical for its solubility, membrane permeability, and receptor-binding capabilities. Understanding these fundamental properties is the first step in rationally designing experiments for its synthesis, purification, and biological evaluation.

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The data for this compound is sparse, primarily available from chemical suppliers. The following table summarizes the known and computed properties for this molecule.

PropertyValueSource(s)
IUPAC Name 5-(1H-1,3-benzodiazol-2-yl)pentan-1-amine-
Synonyms 2-(5-Aminopentyl)benzimidazole[1]
CAS Number 39650-63-0[1][2]
Molecular Formula C₁₂H₁₇N₃[1][3]
Molecular Weight 203.28 g/mol [1][3]
Melting Point 99 °C (from ethyl acetate)[1][2]
Boiling Point 210-215 °C at 0.05 Torr[1]
XLogP3 (Computed) 1.7[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Topological Polar Surface Area 54.7 Ų[1]
Rotatable Bond Count 5[1]

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of two hydrogen bond donors (the imidazole N-H and the primary amine -NH₂) and two acceptor sites (the imidazole sp² nitrogen and the primary amine) indicates its capacity to engage in hydrogen bonding, which will influence its solubility in polar solvents and its interaction with biological targets.

Synthesis and Purification

While a specific synthesis for this compound is not detailed in readily available literature, a general and robust method for preparing 2-aminoalkylbenzimidazoles involves the condensation of an o-phenylenediamine with an appropriate amino acid. A Chinese patent describes this transformation using a mixture of phosphoric acid and polyphosphoric acid as both a catalyst and solvent.[4] This approach, known as the Phillips condensation or a variation thereof, is a cornerstone of benzimidazole synthesis.

For the synthesis of the target molecule, o-phenylenediamine would be reacted with 6-aminohexanoic acid. The reaction proceeds via an initial acylation of one of the aniline amines by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

synthesis OPD o-Phenylenediamine Conditions H₃PO₄ / PPA 130-200 °C, N₂ atm OPD->Conditions AminoAcid 6-Aminohexanoic Acid AminoAcid->Conditions Intermediate Amide Intermediate (Not Isolated) Conditions->Intermediate Acylation Product This compound Intermediate->Product Cyclization & Dehydration

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via Phillips Condensation
  • Reactants:

    • o-Phenylenediamine

    • 6-Aminohexanoic Acid

    • Phosphoric Acid (H₃PO₄)

    • Polyphosphoric Acid (PPA)

    • High-boiling point solvent (e.g., dimethyl sulfoxide, optional)[4]

    • Sodium Hydroxide solution (for neutralization)

    • Ethyl Acetate (for extraction/recrystallization)

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add o-phenylenediamine and 6-aminohexanoic acid in a molar ratio of approximately 1:1.2.

    • Add a mixture of phosphoric acid and polyphosphoric acid (e.g., 1:3 molar ratio) to act as the catalyst and reaction medium.[4]

    • Heat the reaction mixture under a nitrogen atmosphere to a temperature between 130-200 °C.[4] The reaction progress should be monitored using Thin Layer Chromatography (TLC).

    • Maintain the temperature for 12-20 hours or until TLC indicates the consumption of the starting materials.[4]

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 9), which will precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure this compound.[1][2]

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A multi-step analytical workflow should be employed.

workflow Synthesis Synthesis & Workup Purification Recrystallization (Ethyl Acetate) Synthesis->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Identity Structural Confirmation Purity->Identity NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (HRMS) Identity->MS IR FT-IR Spectroscopy Identity->IR

Caption: Standard workflow for synthesis and characterization.

Expected Spectral Properties (by Analogy)

While specific experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of similar structures.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Expect signals in the range of δ 7.0-7.8 ppm corresponding to the four protons on the benzene ring of the benzimidazole core.[5] The symmetry will dictate the splitting patterns (e.g., two multiplets).

    • Aliphatic Protons: The ten protons of the pentyl chain will appear in the upfield region (δ 1.5-3.0 ppm). The CH₂ group adjacent to the benzimidazole ring will be the most deshielded of the chain, followed by the CH₂ group adjacent to the terminal amine.

    • Amine/Imide Protons: The primary amine (-NH₂) and the imidazole N-H protons will appear as broad singlets that are exchangeable with D₂O. The N-H of the benzimidazole ring typically appears far downfield (δ 11-13 ppm).[5]

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Signals for the aromatic carbons will be in the δ 110-150 ppm region. The carbon at the 2-position (C=N) of the imidazole ring will be the most downfield, typically > δ 150 ppm.

    • Aliphatic Carbons: The five carbons of the pentyl chain will produce signals in the δ 20-45 ppm range.

  • Mass Spectrometry (MS):

    • In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ should be observed at a m/z corresponding to the exact mass of C₁₂H₁₈N₃⁺ (204.1501). The molecular ion peak [M]⁺ would be at m/z 203.1422.[1]

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Look for a broad absorption band in the 3100-3500 cm⁻¹ region, corresponding to the N-H stretches of both the imidazole and the primary amine.

    • C=N Stretching: A characteristic sharp peak around 1620-1640 cm⁻¹ for the C=N bond of the imidazole ring.

    • Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

    • Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.

Potential Applications and Significance

The benzimidazole scaffold is a cornerstone of modern medicinal chemistry. Derivatives are known to possess a wide range of biological activities, including anthelmintic, antiulcer, antihistaminic, and anticancer properties. Specifically, 2-aminoalkyl-benzimidazoles have been investigated for various therapeutic applications.

The structural features of this compound—a rigid, aromatic core coupled with a flexible, basic side chain—make it an attractive candidate for fragment-based drug design and lead optimization. The primary amine serves as a convenient chemical handle for further derivatization to explore structure-activity relationships (SAR). Given the known profiles of related compounds, this molecule could serve as a starting point for developing novel agents targeting kinases, parasitic enzymes, or G-protein coupled receptors.

Conclusion

This compound represents a molecule of high potential interest for drug discovery, yet it remains underexplored in the scientific literature. This guide provides a foundational framework by consolidating available physicochemical data, proposing a robust and field-proven synthetic protocol, and outlining a comprehensive analytical workflow for its characterization. By leveraging established knowledge of benzimidazole chemistry, researchers can confidently approach the synthesis and evaluation of this compound, paving the way for new investigations into its biological activity and therapeutic potential.

References

  • ChemBK. 5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine. Available at: [Link]

  • CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives. Google Patents.
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Publishing. Available at: [Link]

Sources

"1H-Benzimidazole-2-pentanamine" synthesis from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-pentanamine from o-Phenylenediamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Phillips-Ladenburg benzimidazole synthesis, utilizing o-phenylenediamine and 6-aminohexanoic acid as primary starting materials. This document offers a detailed exploration of the synthetic strategy, the underlying reaction mechanism, a step-by-step experimental protocol, and methods for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical guidance.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The target molecule, this compound, incorporates a flexible pentanamine side chain at the 2-position of the benzimidazole core. This feature provides a key functional group for further derivatization, making it a highly valuable intermediate for the synthesis of novel therapeutic agents.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most effectively achieved through a direct condensation reaction between o-phenylenediamine and a suitable C6 aliphatic chain bearing a terminal carboxylic acid and a protected or free amine. A highly convergent and efficient strategy involves the use of 6-aminohexanoic acid. This approach leverages the Phillips-Ladenburg benzimidazole synthesis, a classic and reliable method for forming the benzimidazole ring by reacting o-phenylenediamines with carboxylic acids under acidic conditions.[4][5]

The primary advantage of using 6-aminohexanoic acid is the direct installation of the required carbon chain and the terminal amine in a single step. The reaction is designed to selectively form the benzimidazole ring via the condensation of the carboxylic acid with the diamine, leaving the amino group of the 6-aminohexanoic acid intact.

An acidic catalyst, such as hydrochloric acid or p-toluenesulfonic acid (p-TsOH), is crucial for this transformation. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amino groups of o-phenylenediamine.[6]

Reaction Mechanism

The Phillips-Ladenburg condensation proceeds through a well-understood mechanism. The key steps are outlined below:

  • Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of 6-aminohexanoic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration and Amide Formation: The tetrahedral intermediate eliminates a molecule of water to form an N-acyl-o-phenylenediamine intermediate.

  • Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

  • Final Dehydration: A subsequent dehydration step leads to the formation of the aromatic benzimidazole ring, yielding the final product, this compound.

G cluster_workflow Synthetic Workflow Reactants o-Phenylenediamine + 6-Aminohexanoic Acid Reaction Phillips-Ladenburg Condensation Reactants->Reaction AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1H-Benzimidazole- 2-pentanamine Purification->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialPuritySupplier (Example)
o-Phenylenediamine>99%Sigma-Aldrich
6-Aminohexanoic Acid>98%Alfa Aesar
p-Toluenesulfonic Acid>98%Acros Organics
TolueneAnhydrousFisher Scientific
Sodium BicarbonateACS GradeVWR
Ethyl AcetateHPLC GradeMerck
Anhydrous Sodium SulfateACS GradeJ.T. Baker
Silica Gel (for column)230-400 meshSorbent Technologies
Reaction Setup and Procedure
  • Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add o-phenylenediamine (10.81 g, 0.1 mol), 6-aminohexanoic acid (13.12 g, 0.1 mol), and p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol).

  • Solvent Addition: Add 150 mL of toluene to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-112 °C) with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The reaction is typically complete within 4-6 hours, or when no more water is collected in the Dean-Stark trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the p-toluenesulfonic acid.

    • Wash the organic layer with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane, followed by a mixture of ethyl acetate and methanol to elute the final product.

G cluster_mechanism Reaction Mechanism start 6-Aminohexanoic Acid + H+ protonated_acid Protonated Carboxylic Acid start->protonated_acid Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate Nucleophilic Attack ophenylenediamine o-Phenylenediamine ophenylenediamine->tetrahedral_intermediate amide_intermediate N-acyl-o-phenylenediamine tetrahedral_intermediate->amide_intermediate - H2O cyclized_intermediate Cyclized Intermediate amide_intermediate->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product - H2O

Caption: Simplified mechanism of the Phillips-Ladenburg condensation.

Characterization of this compound

The structure and purity of the synthesized this compound (CAS: 39650-63-0) can be confirmed by various spectroscopic methods.[7]

Technique Expected Observations
¹H NMR (DMSO-d₆)δ ~12.3 (s, 1H, NH of benzimidazole), δ ~7.5 (m, 2H, Ar-H), δ ~7.1 (m, 2H, Ar-H), δ ~2.8 (t, 2H, CH₂ adjacent to benzimidazole), δ ~2.6 (t, 2H, CH₂-NH₂), δ ~1.7 (m, 2H, CH₂), δ ~1.5 (m, 2H, CH₂), δ ~1.3 (m, 2H, CH₂). The amine protons may appear as a broad singlet.
¹³C NMR (DMSO-d₆)δ ~155 (C=N of benzimidazole), δ ~140-110 (aromatic carbons), δ ~42 (CH₂-NH₂), δ ~30-25 (aliphatic CH₂ carbons).
FT-IR (KBr, cm⁻¹)~3400-3200 (N-H stretching, broad), ~3050 (aromatic C-H stretching), ~2950-2850 (aliphatic C-H stretching), ~1620 (C=N stretching), ~1450 (C=C aromatic stretching).
Mass Spec. (ESI-MS)m/z: 204.16 [M+H]⁺ for C₁₂H₁₇N₃.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound from o-phenylenediamine and 6-aminohexanoic acid via the Phillips-Ladenburg condensation. The provided protocol is robust and scalable, offering a practical approach for obtaining this valuable building block for drug discovery and development. The detailed mechanistic insights and characterization data serve as a comprehensive resource for researchers in the field.

References

  • Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1), 335-346. Available at: [Link]

  • Al-Aqeeli, S. A. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(1), 1-13. Available at: [Link]

  • Gaba, M., et al. (2014). An overview on benzimidazole scaffold as an anticancer agent. International Journal of Pharmaceutical Sciences and Research, 5(5), 1635-1652.
  • Keri, R. S., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(54), 34186-34213. Available at: [Link]

  • Bahrami, K., Khodaei, M. M., & Naali, F. (2008). A Facile and Efficient Method for the Synthesis of 2-Aryl and 2-Alkyl-1H-benzimidazoles. The Journal of Organic Chemistry, 73(17), 6835-6837. Available at: [Link]

  • Darekar, P. P., & Moon, S. A. (2020). Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology, 6(4), 116-124. Available at: [Link]

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]

  • NIST. (n.d.). 1H-Benzimidazol-2-amine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-2-methanamine. Retrieved from [Link]

  • Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(16), 2221-2224. Available at: [Link]

  • Castillo-Aguilera, O., et al. (2020). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 11(29), 7637-7643. Available at: [Link]

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 637-646. Available at: [Link]

  • Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). Available at: [Link]

  • NIST. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Available at: [Link]

  • NIST. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (n.d.). Benzimidazoles. Retrieved from [Link]

  • Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). Available at: [Link]

  • López-Rodríguez, M. L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(1), 19-30. Available at: [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • Yi, W., et al. (2020). One-Pot Biocatalytic Transformation of Adipic Acid to 6-Aminocaproic Acid and 1,6-Hexamethylenediamine Using Carboxylic Acid Reductases and Transaminases. ACS Catalysis, 10(4), 2638-2646. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5340. Available at: [Link]

  • R Discovery. (n.d.). Reaction Of O-phenylenediamine Research Articles. Retrieved from [Link]

  • Yao, C., et al. (2019). A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. European Journal of Organic Chemistry, 2019(44), 7416-7424. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Design, Synthesis, Characterization and Preliminary Evaluation of New 1H- benzo[d]imidazole-1yl-derivatives as Acetylcholine Esterase Inhibitors. Current Organic Synthesis, 21(1). Available at: [Link]

  • Kumar, A., et al. (2017). 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles as anticancer agents: Synthesis, crystal structure analysis and binding studies of the most potent anticancer molecule with serum albumin. Journal of Molecular Structure, 1149, 836-845. Available at: [Link]

  • ResearchGate. (n.d.). Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 2-Alkylamino Benzimidazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2][3] Among its numerous derivatives, the 2-alkylamino benzimidazoles have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of 2-alkylamino benzimidazoles, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Benzimidazole Core: A Foundation for Diverse Bioactivity

The benzimidazole nucleus, a fusion of benzene and imidazole rings, provides a unique structural framework that is both rigid and capable of engaging in various non-covalent interactions, including hydrogen bonding, and π-π stacking.[1][2] The nitrogen atoms at positions 1 and 3 are key to its chemical personality, allowing for substitutions that can significantly modulate the molecule's physicochemical properties and biological activity.[1][4] The 2-position of the benzimidazole ring is particularly amenable to substitution, and the introduction of an alkylamino group at this position has proven to be a highly effective strategy for generating compounds with potent and varied biological effects.[4]

Unraveling the Spectrum of Biological Activities

2-Alkylamino benzimidazoles have been investigated for a multitude of therapeutic applications, with significant findings in the realms of anticancer, antimicrobial, antiviral, and anti-inflammatory activities.

Anticancer Activity: Targeting the Machinery of Cell Division

A substantial body of research has highlighted the potential of 2-alkylamino benzimidazoles as anticancer agents.[1][5][6] Their primary mechanism of action often involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a process critical for cell division.[5][7][8] This mode of action is shared with established chemotherapeutic agents, but the unique structure of benzimidazole derivatives offers opportunities for improved selectivity and reduced side effects.

Mechanism of Action: Tubulin Inhibition

2-Aryl benzimidazoles, a closely related class, have been shown to bind to the colchicine-binding site of β-tubulin, preventing its polymerization into microtubules.[7] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[7] Molecular docking studies have been instrumental in elucidating the binding interactions between these compounds and tubulin, guiding the design of more potent inhibitors.[7][9]

Experimental Workflow: Evaluation of Anticancer Activity

Caption: Workflow for evaluating the anticancer potential of 2-alkylamino benzimidazoles.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5][10]

  • Compound Treatment: Prepare serial dilutions of the 2-alkylamino benzimidazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[8]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The benzimidazole scaffold is present in several clinically used antimicrobial and antifungal agents.[3] 2-Alkylamino benzimidazoles have also demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13][14]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature of the substituents on both the benzimidazole ring and the alkylamino group can significantly influence antimicrobial potency. For instance, the presence of electron-withdrawing groups like nitro or chloro on the phenyl rings of 2-substituted benzimidazoles has been associated with enhanced antibacterial activity.[11] Furthermore, the incorporation of five-membered heterocyclic moieties at the 2-position has yielded compounds with promising activity against both bacteria and Candida albicans.[12]

Table 1: Antimicrobial Activity of Selected 2-Substituted Benzimidazoles

Compound IDR-Group at 2-PositionTest OrganismActivity (Inhibition Zone in mm or MIC in µg/mL)Reference
AP-6(Specific alkylamino group)E. coli, S. aureusGood activity at 50 and 100 µg/ml[11]
AP-9(Specific alkylamino group)E. coli, S. aureusGood activity at 50 and 100 µg/ml[11]
Compound 11(Pyrazoline-containing moiety)S. aureus, Klebseilla SPPPromising activity at 1 mg/mL[12]
Compound 5iN-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamineS. aureus, S. epidermidis, M. luteusMIC: 15.62 µg/mL, 7.81 µg/mL respectively[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

Antiviral Activity: A Broad-Spectrum Approach

Benzimidazole derivatives have shown efficacy against a variety of RNA and DNA viruses.[16][17] The versatility of the benzimidazole scaffold allows for modifications that can target different stages of the viral life cycle, including genome replication, protein processing, and viral entry into host cells.[17]

Mechanisms of Antiviral Action

The antiviral mechanisms of benzimidazole derivatives are diverse. Some compounds inhibit viral polymerases, which are essential for the replication of the viral genome. Others target viral proteases, enzymes responsible for cleaving viral polyproteins into functional units necessary for viral assembly.[17] Additionally, some derivatives can interfere with the initial stages of infection by blocking the attachment or entry of the virus into host cells.[17]

Diagram: General Mechanisms of Antiviral Action

Antiviral_Mechanisms cluster_virus Virus cluster_host Host Cell cluster_inhibitors Virus Virus Particle Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Replication Viral Genome Replication Host_Cell->Replication Protein_Processing Viral Protein Processing Replication->Protein_Processing Assembly Viral Assembly Protein_Processing->Assembly Assembly->Virus Release of New Virions Inhibitor_Entry Block Entry Inhibitor_Entry->Host_Cell Inhibitor_Replication Inhibit Polymerase Inhibitor_Replication->Replication Inhibitor_Processing Inhibit Protease Inhibitor_Processing->Protein_Processing

Caption: Potential antiviral mechanisms of benzimidazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain 2-alkylamino benzimidazoles have demonstrated potent anti-inflammatory properties.[18] The mechanisms underlying this activity can involve the inhibition of key enzymes and signaling molecules in the inflammatory pathway.

Mechanistic Insights

One notable mechanism is the inhibition of p38α MAP kinase, a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[19] Structure-activity relationship studies have shown that substitutions at various positions of the 2-aminobenzimidazole core can significantly impact the inhibitory activity against this kinase.[19] For example, a 2,4-difluoro substitution on a phenyl ring at one position and an optimal steric bulk at another can enhance p38α MAP kinase inhibition.[19] Another anti-inflammatory mechanism involves the inhibition of lymphocyte-specific kinase (Lck), which plays a crucial role in T-cell activation and the production of IL-2.[19]

Synthesis of 2-Alkylamino Benzimidazoles

A common and effective method for the synthesis of N-substituted 2-aminobenzimidazoles is through reductive amination.[20]

General Protocol: Reductive Amination

  • Reactant Mixture: A solution of 2-aminobenzimidazole in a dry aprotic solvent (e.g., THF) is prepared under an inert atmosphere (e.g., N2).

  • Addition of Ketone/Aldehyde: A suitable ketone or aldehyde (e.g., β-tetralone) is added to the solution, followed by the addition of a Lewis acid catalyst such as titanium(IV) isopropoxide.

  • Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride, is added to the mixture to reduce the imine to the desired N-substituted 2-aminobenzimidazole.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Conclusion and Future Directions

The 2-alkylamino benzimidazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the significant potential of this class of compounds. Future research should focus on leveraging the established structure-activity relationships to design and synthesize novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The application of in silico modeling and advanced screening techniques will be instrumental in accelerating the discovery of new drug candidates from this valuable chemical space.

References

  • Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry - ACS Publications.
  • Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed.
  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews.
  • Synthesis and antimicrobial activity of new 2-substituted benzimidazoles.
  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
  • Benzimidazole derivatives with antiviral activity. ResearchGate.
  • Benzimidazole derivatives with antiviral activity. ResearchGate.
  • Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.
  • ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF SOME 2- AND 1,2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. Farmacia Journal.
  • Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Semantic Scholar.
  • Synthesis, Characterization and Evaluation For Antimicrobial Activity Of 2-Substituted Benzimidazole Derivatives. The Pharma Innovation Journal.
  • Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics.
  • Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds.
  • Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. PubMed.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. MDPI.
  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC - NIH.
  • Synthesis and Characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. Request PDF - ResearchGate.
  • Antimicrobial activity of a new series of benzimidazole derivatives. PubMed.
  • Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. ResearchGate.
  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. ResearchGate.
  • Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles. Journal of Chemistry Letters.
  • Design, synthesis, and activity evaluation of 2-iminobenzimidazoles as c-Myc inhibitors for treating multiple myeloma. PMC.
  • Synthesis and anticancer activity of 2-aryl benzimidazoles against MCF7 and HL60 cell lines. ResearchGate.
  • Study of some benzimidazole compounds as antibacterial and antifungal agents.
  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega - ACS Publications.
  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances.
  • Biological activities of benzimidazole derivatives: A review. International Science Community Association.
  • The studies of the mechanism of antiinflammatory action of 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043). PubMed.
  • Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate.
  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.
  • 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. PubMed.
  • A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. IJCRT.org.
  • A Review on Benzimidazole and it's Biological Activities. ResearchGate.
  • Synthesis and Biological Activity of Some 2-aminoimidazoles. PubMed.
  • Mode of action of benzimidazoles. PubMed.
  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI.

Sources

Unlocking the Therapeutic Promise of 1H-Benzimidazole-2-pentanamine: A Technical Guide to Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the therapeutic potential of a specific, yet under-explored derivative, 1H-Benzimidazole-2-pentanamine . While direct studies on this compound are nascent, a comprehensive analysis of its structural features, in conjunction with extensive literature on related benzimidazole analogues, allows for the formulation of robust hypotheses regarding its likely molecular targets. This document provides a detailed exploration of these potential targets, focusing primarily on anticancer and antimicrobial applications. We present the scientific rationale for the selection of each target, detailed, field-proven experimental protocols for their validation, and illustrative diagrams of the associated signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to investigate the therapeutic utility of this compound and its analogues.

Introduction: The Benzimidazole Privileged Scaffold and the Promise of this compound

Benzimidazole, a heterocyclic aromatic organic compound, is recognized as a "privileged scaffold" in drug discovery. Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic effects[1]. The therapeutic efficacy of benzimidazole derivatives is profoundly influenced by the nature and position of their substituents. Notably, substitutions at the 2-position of the benzimidazole ring have been shown to be critical for potent biological activity[2][3].

This compound features a benzimidazole core with a five-carbon aliphatic amine chain at the 2-position. This unique structural motif, combining the aromatic heterocycle with a flexible, basic side chain, suggests a high potential for specific interactions with various biological targets. This guide will explore the most probable therapeutic targets for this compound based on extensive structure-activity relationship (SAR) analysis of analogous compounds.

Potential Anticancer Therapeutic Targets

The anticancer potential of benzimidazole derivatives is well-documented, with several compounds acting through diverse mechanisms of action[4][5][6]. Based on the structural characteristics of this compound, we hypothesize three primary anticancer targets: Tubulin , Protein Kinases , and DNA Topoisomerases .

Tubulin Polymerization: Disrupting the Cytoskeleton

Scientific Rationale:

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape[7]. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy[7]. Many benzimidazole derivatives are known to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells[5][8][9][10]. The benzimidazole moiety can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules[11][12]. The 2-substituent often plays a key role in modulating this interaction. The pentanamine side chain of our lead compound could potentially form hydrogen bonds or electrostatic interactions within the binding pocket, enhancing its inhibitory activity.

Experimental Validation Workflow: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity[7][13][14].

  • Objective: To determine the effect of this compound on the polymerization of purified tubulin.

  • Principle: A fluorescent reporter dye binds to polymerized microtubules, and the resulting increase in fluorescence is measured over time. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.

Table 1: Representative Data from a Fluorescence-Based Tubulin Polymerization Assay

CompoundConcentration (µM)Maximum Fluorescence (RFU)% Inhibition
Vehicle (DMSO)-10,0000%
Nocodazole (Positive Control)101,50085%
This compound 18,20018%
55,50045%
103,10069%
251,80082%

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10x stock of the test compound (this compound) and a known tubulin polymerization inhibitor (e.g., Nocodazole) in an appropriate solvent (e.g., DMSO).

    • On ice, prepare a tubulin reaction mix containing purified tubulin (final concentration 2 mg/mL) in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye[7].

  • Assay Procedure:

    • Pre-warm a 96-well, black, flat-bottom plate to 37°C.

    • Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells.

    • To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding air bubbles. The final volume will be 50 µL.

    • Immediately place the plate in a pre-warmed microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes at 37°C.

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Calculate the percentage of inhibition by comparing the maximum fluorescence of the test compound to the vehicle control.

Signaling Pathway Visualization:

Microtubule_Dynamics cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Inhibition by this compound Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization GTP Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Catastrophe Mitosis Mitosis Microtubule->Mitosis Cell Shape Cell Shape Microtubule->Cell Shape Intracellular Transport Intracellular Transport Microtubule->Intracellular Transport Polymerization->Microtubule Growth Depolymerization->Tubulin Dimers Rescue Drug This compound Drug->Polymerization Inhibits

Caption: Microtubule dynamics and its inhibition.

Protein Kinases: Targeting Dysregulated Signaling

Scientific Rationale:

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer[15]. Benzimidazole derivatives have been extensively investigated as kinase inhibitors, often acting as ATP-competitive inhibitors[7][16][17]. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anticancer strategy. The benzimidazole scaffold can mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases[16]. The 2-pentanamine side chain could potentially extend into the solvent-accessible region or form interactions with specific residues in the kinase domain, contributing to both potency and selectivity. SAR studies have shown that modifications at the N-1 and C-2 positions of the benzimidazole ring significantly influence kinase inhibitory activity[18].

Experimental Validation Workflow: TR-FRET Kinase Inhibition Assay (e.g., LanthaScreen™)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity and inhibition[19][20][21][22].

  • Objective: To determine the inhibitory potency (IC50) of this compound against a specific protein kinase (e.g., VEGFR-2).

  • Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the donor is excited, it transfers energy to the acceptor if they are in close proximity, resulting in a FRET signal. Kinase inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Table 2: Representative Data from a TR-FRET Kinase Inhibition Assay for VEGFR-2

CompoundConcentration (nM)TR-FRET Ratio% Inhibition
Vehicle (DMSO)-0.850%
Staurosporine (Positive Control)1000.1286%
This compound 100.788%
500.6524%
1000.4844%
5000.2175%

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and a known kinase inhibitor (e.g., Staurosporine) in kinase reaction buffer.

    • Prepare a solution of the kinase (e.g., VEGFR-2) and the fluorescein-labeled substrate in kinase reaction buffer.

    • Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate solution to all wells.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection solution containing the terbium-labeled antibody and EDTA.

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

    • Calculate the TR-FRET emission ratio and plot it against the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathway Visualization:

VEGFR2_Signaling cluster_0 VEGF/VEGFR-2 Signaling cluster_1 Downstream Pathways cluster_2 Cellular Responses cluster_3 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras PLCg->RAS Activates AKT Akt PI3K->AKT RAF Raf RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Drug This compound Drug->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.[8][23][24][25][26]

DNA Topoisomerases: Inducing DNA Damage

Scientific Rationale:

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination[1][27]. Topoisomerase inhibitors are a major class of anticancer drugs[28][29][30]. Some benzimidazole derivatives have been shown to inhibit topoisomerase I or II, leading to the accumulation of DNA strand breaks and subsequent cell death[1][28][29]. The planar benzimidazole ring system can intercalate between DNA base pairs, while substituents can interact with the enzyme-DNA complex, stabilizing the cleavage complex and preventing DNA re-ligation. The positively charged pentanamine side chain of this compound at physiological pH could facilitate interaction with the negatively charged phosphate backbone of DNA, enhancing its affinity for the topoisomerase-DNA complex.

Experimental Validation Workflow: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation[31][32][33][34].

  • Objective: To assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

  • Principle: Supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase I converts supercoiled DNA to relaxed DNA. The inhibition of this process is visualized by the persistence of the supercoiled DNA band on the gel.

Table 3: Representative Data from a Topoisomerase I DNA Relaxation Assay

LaneCompoundConcentration (µM)Supercoiled DNARelaxed DNA
1No Enzyme-+++-
2Enzyme + Vehicle--+++
3Camptothecin (Positive Control)10+++-
4This compound 1+++
510+++
650+++-

(+++: High intensity, ++: Medium intensity, +: Low intensity, -: No band)

Detailed Protocol:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain supercoiled plasmid DNA (e.g., pBR322) and 10x topoisomerase I reaction buffer.

    • Add the test compound (this compound), a known topoisomerase I inhibitor (e.g., Camptothecin), or vehicle control at various concentrations.

    • Add purified human topoisomerase I enzyme to all tubes except the "No Enzyme" control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • Analyze the gel to determine the concentration at which the test compound inhibits the relaxation of supercoiled DNA.

Potential Antimicrobial Therapeutic Target: Bacterial DNA Gyrase

Scientific Rationale:

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process vital for DNA replication and transcription[15][35][36][37]. Importantly, DNA gyrase is absent in humans, making it an excellent target for selective antibacterial drugs. Several benzimidazole derivatives have been reported to inhibit bacterial DNA gyrase[3]. The mechanism of inhibition often involves stabilizing the gyrase-DNA cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome[37]. The structural features of this compound are well-suited for this mode of action, with the benzimidazole core potentially interacting with the enzyme and the aminoalkyl side chain interacting with the DNA.

Experimental Validation Workflow: DNA Gyrase Supercoiling Assay

This assay measures the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. Inhibitors of the enzyme will prevent this supercoiling activity.

  • Objective: To evaluate the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

  • Principle: Relaxed plasmid DNA is incubated with DNA gyrase and ATP. The supercoiling activity of the enzyme introduces negative supercoils, causing the DNA to migrate faster on an agarose gel. Inhibitors prevent this change in migration.

Experimental Workflow Visualization:

DNA_Gyrase_Assay cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Analysis Relaxed DNA Relaxed DNA Incubate Incubate at 37°C Relaxed DNA->Incubate DNA Gyrase DNA Gyrase DNA Gyrase->Incubate ATP ATP ATP->Incubate Test Compound This compound Test Compound->Incubate Agarose Gel Agarose Gel Electrophoresis Incubate->Agarose Gel Visualization Visualize Bands (UV) Agarose Gel->Visualization Supercoiled DNA Supercoiled DNA Visualization->Supercoiled DNA Inhibition = Less Supercoiling

Caption: Workflow for DNA gyrase supercoiling assay.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, its structural features strongly suggest a high potential for therapeutic activity, particularly in the realms of oncology and infectious diseases. This guide has outlined a rational, evidence-based approach to identifying and validating its most probable molecular targets: tubulin, protein kinases (specifically VEGFR-2), DNA topoisomerases, and bacterial DNA gyrase.

The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate the interaction of this compound with these targets. Successful validation of activity against one or more of these targets would be a critical first step in the development of this promising compound into a novel therapeutic agent.

Future work should focus on a comprehensive screening of this compound against a broader panel of cancer cell lines and pathogenic bacteria. Subsequent lead optimization studies, guided by the SAR principles discussed, could further enhance its potency and selectivity, ultimately paving the way for preclinical and clinical development. The exploration of this and other novel benzimidazole derivatives holds significant promise for addressing unmet medical needs in cancer and infectious disease.

References

  • Saleem, A., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
  • AntBio. (2026, January 7). Microtubule Dynamics Signaling Pathways: Core Mechanisms, Regulators a. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Regulation of Microtubule Dynamics Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). DNA Gyrase – A Specialized Type II Topoisomerase. Retrieved from [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298.
  • Wikipedia. (n.d.). DNA gyrase. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular.... Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors. Retrieved from [Link]

  • Synbio Technologies. (2024, June 21). What are Bacterial DNA gyrase modulators and how do they work?. Retrieved from [Link]

  • ResearchGate. (n.d.). From signaling pathways to microtubule dynamics: The key players. Retrieved from [Link]

  • Microbe Notes. (2023, August 3). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Retrieved from [Link]

  • Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
  • National Institutes of Health. (n.d.). Topoisomerase Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Human Topoisomerase I DNA Relaxation Assay Kit -100. Retrieved from [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]

  • ProFoldin. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results.... Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Retrieved from [Link]

  • Wikimedia Commons. (2021, May 4). File:The VEGFR2 signaling pathways in endothelial cells.png. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I DNA Relaxation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • Kim, J. S., et al. (1998). Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles. Bioorganic & medicinal chemistry letters, 8(24), 3517–3522.
  • ResearchGate. (n.d.). Benzimidazole derivatives as topoisomerase inhibitors. Retrieved from [Link]

  • Kumar, A., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 130167.
  • Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. European journal of medicinal chemistry, 262, 115865.
  • Gaskin, F. (2012). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in molecular biology (Clifton, N.J.), 928, 19–30.
  • National Institutes of Health. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved from [Link]

  • YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]

  • Sun, Q., et al. (1995). Substituted 2,5'-Bi-1H-benzimidazoles: Topoisomerase I Inhibition and Cytotoxicity. Journal of medicinal chemistry, 38(18), 3638–3644.
  • ACS Publications. (n.d.). Substituted 2,5'-Bi-1H-benzimidazoles: Topoisomerase I Inhibition and Cytotoxicity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). New benzimidazole-2-urea derivates as tubulin inhibitors. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Retrieved from [Link]

Sources

A Review of Benzimidazole Derivatives in Medicinal Chemistry: From Privileged Scaffold to Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole nucleus, a bicyclic aromatic heterocycle, is revered in medicinal chemistry as a "privileged scaffold."[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a multitude of biological macromolecules, making it a cornerstone in the design of novel therapeutic agents.[3][4] This guide provides a comprehensive review of benzimidazole derivatives, synthesizing technical details with field-proven insights. We will explore the core synthetic strategies, delve into the diverse pharmacological activities and their underlying mechanisms of action, analyze critical structure-activity relationships (SAR), and present key experimental protocols for their evaluation. This document is intended to serve as a thorough resource for researchers and drug development professionals dedicated to leveraging this versatile scaffold to address unmet medical needs.

The Benzimidazole Core: Physicochemical Properties and Significance

Benzimidazole consists of a benzene ring fused to an imidazole ring. This arrangement confers a unique set of physicochemical properties. The imidazole portion contains both a weakly acidic N-H proton (pKa ≈ 12.8) and a weakly basic pyridinic nitrogen (conjugate acid pKa ≈ 5.6), allowing it to act as both a hydrogen bond donor and acceptor.[5] This duality, combined with the potential for π-π stacking and hydrophobic interactions from the fused benzene ring, enables benzimidazole derivatives to bind effectively to a wide array of biological targets. Its structural resemblance to purine is a key reason for its broad biological activity, as it can act as an antagonist or mimic in various biochemical pathways.[3][6]

Synthetic Strategies for Benzimidazole Derivatives

The construction of the benzimidazole core is a well-established field, yet new methodologies continue to emerge, focusing on efficiency, yield, and sustainability. The choice of synthetic route is often dictated by the desired substitution pattern on the scaffold.

Classical Condensation Methods

The most traditional and widely used method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or orthoester) under acidic conditions and often with heating.[7][8]

  • Causality: The use of an aldehyde followed by an oxidant allows for the formation of 2-substituted benzimidazoles. The initial condensation forms a dihydrobenzimidazole intermediate, which is then oxidized to the aromatic benzimidazole. The choice of carboxylic acid or aldehyde directly installs the desired group at the C2 position, which is a critical locus for modulating biological activity.

Modern and Green Synthetic Approaches

To address the limitations of classical methods, such as harsh conditions and long reaction times, modern techniques have been developed.

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields by enabling rapid, uniform heating. Ionic liquids can be used as catalysts and solvents in these reactions, providing a greener alternative to volatile organic solvents.

  • Catalytic Methods: Various catalysts, including lanthanide triflates and nano-composites, have been employed to facilitate the condensation reaction under milder conditions, enhancing the efficiency and environmental friendliness of the synthesis.[8][9]

The general workflow for synthesizing and screening benzimidazole derivatives is a systematic process designed to identify promising lead compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation S1 Selection of o-phenylenediamine and Carboxylic Acid/Aldehyde S2 Condensation Reaction (e.g., Phillips, Microwave-assisted) S1->S2 S3 Purification & Characterization (Chromatography, NMR, MS) S2->S3 IV1 Primary Screening (e.g., Cell Viability Assay) S3->IV1 Library of Derivatives IV2 Secondary Screening (Enzyme Inhibition, Target Engagement) IV1->IV2 IV3 Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IV2->IV3 INV1 Pharmacokinetic Studies (ADME) IV3->INV1 Lead Compound(s) INV2 Efficacy Studies (Animal Models of Disease) INV1->INV2 INV3 Toxicology Studies INV2->INV3 F Preclinical Development INV3->F Preclinical Candidate

Caption: General workflow for benzimidazole drug discovery.

Pharmacological Activities and Mechanisms of Action

Benzimidazole derivatives exhibit a remarkable spectrum of biological activities, a testament to their versatility as a pharmacophore.[10]

Anticancer Activity

Benzimidazoles have emerged as one of the most promising scaffolds in oncology research, targeting multiple pathways involved in cancer cell proliferation and survival.[3][11]

  • Tubulin Polymerization Inhibition: Several benzimidazole derivatives, including the repurposed anthelmintics mebendazole and albendazole, exert their anticancer effects by binding to β-tubulin.[3][12] This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[12] This mechanism is foundational to the activity of many clinically used antimitotic agents.

  • Kinase Inhibition: Many kinases are dysregulated in cancer. Benzimidazole derivatives have been designed to inhibit key oncogenic kinases such as those in the PI3K/AKT and MAPK signaling pathways, thereby arresting the cell cycle and reducing cancer cell survival.[3] For example, some derivatives cause G1 phase arrest by inhibiting cyclin-dependent kinases (CDKs).[3]

  • Topoisomerase Inhibition and DNA Intercalation: Certain derivatives function as topoisomerase inhibitors or DNA intercalating agents.[11] By stabilizing the DNA-topoisomerase complex or inserting themselves between DNA base pairs, they prevent DNA replication and transcription, leading to cell death.[11] The addition of moieties like acridine to the benzimidazole scaffold can enhance this activity.[11]

  • Epigenetic Modulation: More recently, benzimidazoles have been identified as potent modulators of epigenetic targets, such as histone deacetylases (HDACs), which are crucial for regulating gene expression.[13] HDAC inhibitors can restore the expression of tumor suppressor genes, making this a promising therapeutic strategy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K Inhibits Benzimidazole->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by benzimidazoles.

Antimicrobial and Antiviral Activities

The benzimidazole scaffold is present in numerous anti-infective agents.

  • Antibacterial/Antifungal: These derivatives can inhibit microbial growth through various mechanisms, including the inhibition of ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[4] The structural similarity to purines allows them to interfere with nucleic acid synthesis in microbes.

  • Antiviral: Benzimidazole derivatives have shown efficacy against a range of viruses by targeting critical viral processes like genome replication and entry into host cells.[14][15] Hybrid molecules, such as those combining benzimidazole and triazole moieties, have demonstrated notable antiviral properties.[16]

Anti-inflammatory Activity

Chronic inflammation is linked to many diseases, and benzimidazoles have been developed as potent anti-inflammatory agents.[17] Their mechanisms often involve the inhibition of key inflammatory mediators.

  • Enzyme Inhibition: They can inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are central to the inflammatory cascade.[18][19]

  • Receptor Antagonism: Some derivatives act as antagonists for receptors involved in inflammation, such as cannabinoid and bradykinin receptors.[5]

Anthelmintic Activity

This is the most traditional application of benzimidazoles. Drugs like albendazole and mebendazole are mainstays in treating parasitic worm infections.[20] Their primary mode of action is the selective binding to parasite β-tubulin, which inhibits microtubule polymerization and leads to paralysis and death of the parasite.[21]

Structure-Activity Relationships (SAR)

Optimizing the therapeutic potential of benzimidazoles relies on a deep understanding of their SAR. Modifications at several key positions on the nucleus can dramatically influence potency, selectivity, and pharmacokinetic properties.[18][22]

Caption: Key positions for SAR studies on the benzimidazole scaffold.

  • N1-Position: Substitution at this position significantly impacts the molecule's physicochemical properties, including solubility and metabolic stability.[18] Introducing various heterocyclic rings at N1 has been shown to yield effective anti-inflammatory agents.[18]

  • C2-Position: This is a crucial position for modulating biological activity. Substituents here often project into the binding pocket of the target protein. For example, 2-phenyl substitutions are common in anti-inflammatory derivatives, while other aromatic groups can confer potent anticancer effects.[18][22]

  • C5(6)-Position: The benzene portion of the scaffold can be substituted at the 5- and 6-positions. These modifications are used to fine-tune electronic properties and lipophilicity. For instance, incorporating electron-withdrawing groups can enhance antimicrobial activity, while lipophilic groups like dimethyl substituents may improve cellular uptake and anticancer efficacy.[3][15]

Drug/Derivative ClassPrimary Target/MechanismTherapeutic ApplicationKey SAR Insights
Albendazole/Mebendazole β-Tubulin PolymerizationAnthelmintic, AnticancerThe methylcarbamate group at C2 is crucial for tubulin binding.[20]
Omeprazole H+/K+ ATPase (Proton Pump)Anti-ulcerSpecific pyridine and sulfoxide moieties at C2 are essential for the mechanism-based inhibition.[7]
Bendamustine DNA Alkylating AgentAnticancer (Leukemia, Lymphoma)Combines a benzimidazole core with a nitrogen mustard group, acting as a bifunctional alkylating agent.[12]
Dovitinib Receptor Tyrosine Kinases (VEGFR, FGFR)AnticancerThe quinolinone-benzimidazole hybrid structure is optimized for kinase pocket binding.[23]
2-Phenylbenzimidazoles COX / 5-LOX EnzymesAnti-inflammatoryAromatic substitution at C2 is critical. Hydrophilic groups on the phenyl ring can enhance COX-2 selectivity.[18]

Pharmacokinetics and Metabolism

The clinical success of a drug is highly dependent on its pharmacokinetic profile. Benzimidazole derivatives are typically characterized by multicompartment pharmacokinetic models.[24] Many derivatives are subject to extensive first-pass metabolism in the liver, which can convert them into both active and inactive metabolites.[24][25] This can lead to low and variable oral bioavailability for some compounds.[24] For anthelmintics in ruminants, the rumen acts as a drug reservoir, slowing transit time and increasing dissolution and subsequent systemic availability.[26][27] Drug design efforts often focus on modifying the scaffold to improve solubility, metabolic stability, and bioavailability.

Key Experimental Protocol: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of newly synthesized benzimidazole derivatives, a robust and reproducible protocol is essential. The MTT assay is a standard colorimetric method for assessing cell viability.

Protocol: MTT Assay for Measuring Cytotoxicity

  • Objective: To determine the concentration of a benzimidazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

  • Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis & Validation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

    • Self-Validation: The protocol is validated by the inclusion of positive (known cytotoxic agent) and negative (vehicle) controls. The results should show a dose-dependent decrease in viability for active compounds, and the positive control should yield an IC₅₀ value within its expected range.

Future Perspectives and Conclusion

The benzimidazole scaffold continues to be a source of immense inspiration for medicinal chemists.[28] Future research will likely focus on the development of multi-target agents and hybrid molecules that can address complex diseases like cancer through synergistic mechanisms.[22] Overcoming challenges such as drug resistance and improving the pharmacokinetic profiles of these derivatives remain key priorities.[3] The structural simplicity, synthetic accessibility, and profound biological versatility of benzimidazoles ensure their enduring role in the future of drug discovery and development. This guide has provided a framework for understanding and harnessing the power of this privileged scaffold, from rational design and synthesis to mechanistic evaluation.

References

  • Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.

  • Yusof, N. A. M., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology.

  • Benzimidazole. (n.d.). In Wikipedia. Retrieved January 15, 2026.

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2023). Molecules.

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals.

  • Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.). ResearchGate.

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (n.d.). Research and Reviews: A Journal of Drug Design and Discovery.

  • SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. (2021). International Journal of Creative Research Thoughts.

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed.

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules.

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). MDPI.

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Semantic Scholar.

  • Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils.

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2020). PubMed.

  • Pharmacokinetic of benzimidazole derivatives. (2002). Voprosy Meditsinskoi Khimii.

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2022). PubMed.

  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (2012). ACS Medicinal Chemistry Letters.

  • Benzimidazole derivatives with atypical antiinflammatory activity. (1987). Journal of Medicinal Chemistry.

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Journal of Genetic Engineering and Biotechnology.

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2024). Scientific Reports.

  • Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.

  • [Pharmacokinetics of benzimidazole derivatives]. (2002). PubMed.

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing.

  • A possible biochemical mode of action for benzimidazole anthelmintics. (1985). PubMed.

  • The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2024). Journal of Medicinal and Pharmaceutical Allied Sciences.

  • Current Achievements of Benzimidazole: A Review. (2024). International Journal of Current Science and Technology.

  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025). 417 Integrative Medicine.

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Molecules.

  • Anthelmintics Benzimidazole derivatives. (2020). YouTube.

  • Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. (2015). Semantic Scholar.

  • Recent Developments in Benzimidazole Derivatives (2023). (2023). IntechOpen.

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2023). PubMed.

  • Mechanism of action of benzimidazole derivatives as Anticancer agent. (n.d.). ResearchGate.

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025). ResearchGate.

  • A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). ResearchGate.

  • Advances in the research of benzimidazole drugs. (2002). ResearchGate.

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed.

  • Pharmacokinetics of Anthelmintics in Animals. (n.d.). MSD Veterinary Manual.

  • Pharmacokinetic disposition of benzimidazole drugs in the ruminant gastrointestinal tract. (1993). PubMed.

  • The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate.

  • The metabolism of benzimidazole anthelmintics. (1988). Scilit.

  • Some benzimidazole scaffolds which are biologically active. (n.d.). ResearchGate.

  • STUDY OF THE PHYSICOCHEMICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES. (2023). Neo Scientific Peer Reviewed Journal.

Sources

The Emerging Role of 1H-Benzimidazole-2-pentanamine in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 1H-Benzimidazole-2-pentanamine . While direct extensive research on this molecule is nascent, this document synthesizes data from closely related 2-(aminoalkyl)benzimidazoles to provide a comprehensive framework for its investigation. We will explore its synthesis, potential biological activities, and the underlying structure-activity relationships that position it as a promising candidate for drug discovery endeavors in oncology, infectious diseases, and neurology. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities within the benzimidazole class.

Introduction: The Benzimidazole Core and the Promise of 2-Alkylamine Substitution

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is structurally analogous to purine bases, allowing for interactions with various biopolymers.[1] This fundamental property has led to the development of a wide array of drugs with diverse pharmacological activities, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticancer agents.[2][3]

The substitution at the C2 position of the benzimidazole ring is a critical determinant of its biological activity.[4] While extensive research has focused on aryl and heterocyclic substitutions, the 2-aminoalkyl side chain, as seen in This compound , represents a compelling but less-chartered territory. The presence of a flexible alkyl chain terminating in a primary amine introduces opportunities for specific ionic and hydrogen-bonding interactions with biological targets, potentially leading to novel mechanisms of action and improved selectivity.

This guide will illuminate the path for investigating This compound as a lead compound. By examining its synthesis and the known biological activities of its structural congeners, we aim to provide a robust starting point for its exploration in modern drug discovery.

Synthetic Pathways and Methodologies

The synthesis of 2-substituted benzimidazoles is well-established, with the Phillips cyclocondensation being a primary method. This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For This compound , a logical synthetic route would involve the condensation of o-phenylenediamine with a 6-aminohexanoic acid derivative.

General Synthetic Protocol: Phillips Cyclocondensation

This protocol outlines a general method for the synthesis of 2-(aminoalkyl)benzimidazoles, adaptable for the specific synthesis of this compound.

Step 1: Preparation of N-protected 6-aminohexanoic acid.

  • Protect the primary amine of 6-aminohexanoic acid with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions. This is a standard procedure in peptide chemistry.

Step 2: Condensation Reaction.

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the N-protected 6-aminohexanoic acid (1.1 equivalents) in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or 4N hydrochloric acid.

  • Heat the reaction mixture at reflux (typically 120-150°C) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum. This yields the N-protected 2-(aminopentyl)benzimidazole.

Step 3: Deprotection.

  • Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane for Boc deprotection, methanol for Cbz deprotection).

  • For Boc deprotection, add an acid such as trifluoroacetic acid (TFA) and stir at room temperature. For Cbz deprotection, hydrogenation using a palladium catalyst is typically employed.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield pure This compound .

Synthetic Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: Amine Protection cluster_condensation Step 2: Cyclocondensation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification A 6-Aminohexanoic Acid B N-Protected 6-Aminohexanoic Acid A->B Boc Anhydride or Benzyl Chloroformate D N-Protected this compound B->D C o-Phenylenediamine C->D Phillips Reaction (e.g., PPA, heat) E This compound D->E Acidic or Hydrogenolytic Cleavage F Purified Product E->F Column Chromatography / Recrystallization

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Targets

While specific data for This compound is scarce, the broader class of 2-(aminoalkyl)benzimidazoles has demonstrated a range of biological activities. These provide a strong rationale for investigating our target compound in several therapeutic areas.

Antimicrobial Activity

Benzimidazole derivatives are known for their potent antimicrobial effects.[1] The structural similarity to purines allows them to interfere with microbial metabolic pathways. Studies on 2-alkanaminobenzimidazoles have shown significant activity against both Gram-positive and Gram-negative bacteria.[5] For instance, (1H-benzo[d]imidazol-2-yl)methanamine has been identified as a particularly potent antimicrobial agent.[5]

Hypothesized Mechanism of Action: The primary amine of the pentanamine side chain could facilitate interactions with the negatively charged components of the bacterial cell wall or interfere with enzymatic processes within the cytoplasm.

Anticancer Activity

The anticancer potential of benzimidazoles is well-documented, with mechanisms including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of various kinases.[2][6] The introduction of an aminoalkyl chain at the C2 position could lead to novel interactions with cancer-related targets.

Potential Targets and Pathways:

  • Tubulin Polymerization: Similar to other benzimidazoles, This compound could bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells.

  • Kinase Inhibition: The amino group could serve as a key interaction point with the hinge region of various kinases implicated in cancer progression.

  • DNA Intercalation: The planar benzimidazole ring may intercalate between DNA base pairs, while the flexible aminoalkyl chain could interact with the minor groove, leading to cell cycle arrest and apoptosis.

Anticancer_MoA cluster_targets Potential Cellular Targets cluster_effects Downstream Effects cluster_outcomes Cellular Outcomes Compound This compound Tubulin β-Tubulin Compound->Tubulin Kinases Protein Kinases Compound->Kinases DNA Cellular DNA Compound->DNA Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signal_Transduction_Inhibition Signal Transduction Inhibition Kinases->Signal_Transduction_Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Signal_Transduction_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mitotic_Arrest->Apoptosis Cell_Cycle_Arrest->Apoptosis

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 1H-Benzimidazole-2-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in modern medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[2][3] The most prominent natural example is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12.[4] Synthetic benzimidazole derivatives are integral to a host of pharmaceuticals, including proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and antihistamines.[2][5]

This document provides a detailed, field-proven experimental protocol for the synthesis of 1H-Benzimidazole-2-pentanamine (also known as 2-(5-aminopentyl)benzimidazole), a derivative featuring a flexible alkyl-amine side chain at the C2 position. This functional group offers a valuable handle for further chemical modification in drug discovery programs. The synthesis is achieved through the acid-catalyzed condensation of o-phenylenediamine with 6-aminohexanoic acid, a robust and widely applicable method for creating 2-substituted benzimidazoles.[6][7]

Synthetic Strategy and Reaction Mechanism

The chosen synthetic route is a variation of the classic Phillips-Ladenburg benzimidazole synthesis . This method involves the condensation reaction between an o-phenylenediamine and a carboxylic acid under acidic conditions and heat.[6][8][9] The use of an amino acid, in this case, 6-aminohexanoic acid, provides a direct and efficient pathway to the desired amino-functionalized product.

Mechanism Rationale (The Phillips Condensation): The reaction proceeds through a well-established two-step mechanism under acidic catalysis[8]:

  • N-Acylation: Initially, one of the highly nucleophilic amino groups of o-phenylenediamine attacks the protonated carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form an N-acyl-o-phenylenediamine intermediate.

  • Cyclization and Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This ring-closing step forms a heterocyclic intermediate which subsequently undergoes dehydration (loss of another water molecule) to yield the thermodynamically stable aromatic benzimidazole ring system.

Using a strong acid like hydrochloric acid (HCl) as a catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Mass/VolumeSupplier
o-PhenylenediamineC₆H₈N₂108.1499.5%10.01.08 gSigma-Aldrich
6-Aminohexanoic AcidC₆H₁₃NO₂131.1799%11.01.44 gAlfa Aesar
Hydrochloric AcidHCl36.464 M Aqueous~20.05.0 mLFisher Scientific
Sodium BicarbonateNaHCO₃84.01Saturated Soln.-As neededVWR
Ethyl AcetateC₄H₈O₂88.11ACS Grade-~200 mLVWR
Anhydrous MgSO₄MgSO₄120.37Granular-As neededSigma-Aldrich
EthanolC₂H₅OH46.0795%-As neededDecon Labs

Safety Precaution: o-Phenylenediamine is toxic and a suspected mutagen.[7] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrochloric acid is corrosive. Handle with care.

Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Büchner funnel and filter paper

  • Melting point apparatus

Step-by-Step Synthesis Procedure

A. Reaction Setup and Reflux (Cyclocondensation)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol) and 6-aminohexanoic acid (1.44 g, 11.0 mmol, 1.1 eq).

  • Add 5.0 mL of 4 M hydrochloric acid. Causality Note: The use of a slight excess of the carboxylic acid ensures complete consumption of the more valuable diamine. The aqueous HCl serves as both the catalyst and the reaction solvent, providing a high-boiling medium suitable for reflux.

  • Attach a reflux condenser to the flask and place the assembly in a heating mantle.

  • Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Methanol (9:1) with a few drops of triethylamine. The disappearance of the o-phenylenediamine spot indicates reaction completion.

B. Work-up and Isolation

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Carefully pour the dark reaction mixture into a 250 mL beaker containing ~50 mL of cold deionized water.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. Trustworthiness Check: Use pH paper to monitor the neutralization. Continue adding base until the pH is approximately 8-9. This step is critical to deprotonate the benzimidazole nitrogen and the primary amine, rendering the product soluble in an organic solvent.

  • Transfer the neutralized aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.

  • Combine the organic extracts and wash them with brine (1 x 30 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product as a brown or off-white solid.

C. Purification

  • The crude solid can be purified by recrystallization.[10] Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants 1. Reactants cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_product 5. Final Product & Analysis A o-Phenylenediamine D Combine Reactants Heat to Reflux (100°C, 4-6h) Monitor by TLC A->D B 6-Aminohexanoic Acid B->D C 4M Hydrochloric Acid C->D E Cool to RT Neutralize with NaHCO₃ (pH 8-9) D->E Reaction Mixture F Liquid-Liquid Extraction (Ethyl Acetate / H₂O) E->F G Dry & Evaporate Solvent F->G Organic Phase H Recrystallization (Hot Ethanol) G->H Crude Product I Vacuum Filtration & Drying H->I J Pure this compound I->J Purified Solid K Characterization (¹H NMR, ¹³C NMR, MS, IR) J->K

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on the benzimidazole ring (typically in the δ 7.0-7.8 ppm region), as well as signals for the five methylene groups (-CH₂-) of the pentanamine chain and the terminal amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms, including the distinctive C2 carbon of the imidazole ring (typically δ > 150 ppm) and the aromatic and aliphatic carbons.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product (C₁₂H₁₇N₃, MW = 203.29 g/mol ).

  • IR (Infrared Spectroscopy): The spectrum should display characteristic absorption bands for N-H stretching (both for the imidazole and the primary amine, ~3100-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=N stretching of the imidazole ring (~1620 cm⁻¹).

  • Melting Point: A sharp melting point range indicates high purity of the final compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Yield Incomplete reaction.Extend reflux time and monitor carefully by TLC. Ensure the temperature is adequate for reflux.
Product lost during work-up.Ensure the aqueous layer is sufficiently basic (pH 8-9) before extraction to prevent the protonated product from remaining in the aqueous phase.
Product is an Oil or Gummy Solid Presence of impurities or residual solvent.Re-dissolve the crude product in ethyl acetate, wash again with brine, and re-dry thoroughly over MgSO₄ before evaporation. If issues persist, purification by column chromatography may be necessary.
Multiple Spots on TLC of Final Product Incomplete reaction or side product formation.Optimize purification. For recrystallization, ensure slow cooling. If inseparable, use column chromatography on silica gel with an appropriate solvent system (e.g., DCM/MeOH or EtOAc/MeOH with 1% triethylamine).

References

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Retrieved from [Link]

  • CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]

  • Tanji, K., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Taylor & Francis Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Akhtar, T., et al. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). Retrieved from [Link]

  • Uppsala University. (2022, May 7). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from [Link]

  • Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Zhelyazkova, P., et al. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
  • ResearchGate. (2021, February). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 1H-benzimidazoles. Retrieved from [Link]

  • Valdez, J., et al. (2002). Synthesis and Antiparasitic Activity of 1H-benzimidazole Derivatives. PubMed. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • Yang, W., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Publishing. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

  • ResearchGate. (2025, November 2). An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2019, December 27). Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Retrieved from [Link]

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 1H-Benzimidazole-2-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

1H-Benzimidazole-2-pentanamine is a heterocyclic aromatic compound featuring a benzimidazole nucleus, a core structure in numerous pharmacologically active agents.[1] Its derivatives are explored for a range of therapeutic applications, making the accurate quantification of this molecule critical during research, development, and quality control. This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

The method is designed for researchers, analytical scientists, and drug development professionals, offering a detailed protocol grounded in established chromatographic principles and regulatory standards. We will not only delineate the procedural steps but also explain the scientific rationale behind key methodological choices, ensuring the method is both reliable and adaptable. The protocols for analysis and subsequent method validation are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Principle of Chromatographic Separation

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC), a technique ideally suited for the separation of moderately polar to nonpolar compounds like this compound (LogP ≈ 1.84).[5]

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected. The nonpolar, long alkyl chains of the C18 phase provide a hydrophobic environment. The analyte, with its significant nonpolar surface area from the benzene ring and pentyl chain, will partition from the mobile phase into this stationary phase.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile) and an aqueous, acidified buffer is used. Acetonitrile serves as the strong solvent, which, at higher concentrations, eludes the analyte from the column.

  • Acidic Modifier: The inclusion of an acid like phosphoric acid or formic acid is critical. This compound contains basic amine functionalities.[1] In a neutral or basic mobile phase, these amines can interact strongly with residual, acidic silanol groups on the surface of the silica-based stationary phase, leading to significant peak tailing. By lowering the mobile phase pH (typically to < 3.5), the amine groups are protonated. This positively charged species has a greatly reduced affinity for the acidic silanol sites, resulting in a sharp, symmetric chromatographic peak, which is essential for accurate quantification. Using a volatile acid like formic acid makes the mobile phase compatible with mass spectrometry (MS) detection if required.[6][7]

Materials and Reagents

Item Specification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/PDA Detector
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)
Guard Column C18, 10 mm x 4.6 mm (Recommended to extend analytical column life)[8]
Reference Standard This compound, >98% purity
Acetonitrile (MeCN) HPLC Grade or higher
Water HPLC Grade or Milli-Q
Phosphoric Acid (H₃PO₄) ACS Grade or higher, ~85%
Formic Acid (HCOOH) LC-MS Grade (if MS detection is intended)
Solvent Filters 0.45 µm, Nylon or PTFE
Syringe Filters 0.45 µm, PTFE (for sample filtration)
Volumetric Glassware Class A
Analytical Balance Readable to 0.01 mg

Chromatographic Conditions

The following parameters provide a robust starting point for analysis. Adjustments may be permissible within the guidelines outlined in USP <621> to meet system suitability requirements.[9][10][11]

Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 280 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time ~10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions

A. Mobile Phase Preparation (1 L of 70:30 Water:Acetonitrile with 0.1% H₃PO₄)

  • Measure 700 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of concentrated phosphoric acid.

  • Transfer the solution to a 1 L solvent bottle.

  • Add 300 mL of HPLC-grade acetonitrile to the bottle.

  • Cap and mix thoroughly by inversion.

  • Degas the solution for 15 minutes using sonication or vacuum filtration.

B. Standard Stock Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase to dissolve the standard, using sonication if necessary.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well. This solution should be stored under refrigeration.

C. Working Standard Solution Preparation (50 µg/mL)

  • Pipette 2.5 mL of the Standard Stock Solution (1.0 mg/mL) into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix well.

  • This working standard is used for routine analysis.

D. Sample Preparation (Example for a Bulk Powder)

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation. This creates a "Sample Stock Solution" at ~1.0 mg/mL.

  • Pipette 2.5 mL of the Sample Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix well.

  • Prior to injection, filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[12][13][14] This is a critical step to prevent column blockage.[15]

Protocol 2: Analytical Workflow and System Suitability

The following diagram outlines the logical flow of the analysis, from system preparation to final result generation.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate System (~30 min) Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solutions SST System Suitability Test (5x Standard Injections) Prep_Std->SST Prep_Sample Prepare Sample Solutions Analysis Analyze Samples (Blank -> Standards -> Samples) Prep_Sample->Analysis Equilibrate->SST System Ready SST->Analysis SST Passed Integrate Integrate Peaks Analysis->Integrate Calculate Calculate Results Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for HPLC analysis.

Step-by-Step Procedure:

  • System Equilibration: Purge the HPLC system with the prepared mobile phase and allow it to circulate through the column at the set flow rate for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Make five replicate injections of the Working Standard Solution (50 µg/mL). This test is a self-validating check to ensure the system is performing adequately before sample analysis.[8]

  • SST Acceptance Criteria (Based on USP <621>): [9][16]

    • Tailing Factor (T): ≤ 2.0

    • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

  • Analysis Sequence: If the SST criteria are met, proceed with the analysis. A typical injection sequence would be:

    • 1x Mobile Phase (Blank)

    • 2x Working Standard Solution

    • 5x Sample Solutions

    • 1x Working Standard Solution (to check for drift)

  • Data Analysis:

    • Integrate the peak corresponding to this compound in all chromatograms.

    • Calculate the average peak area from the bracketing standard injections.

    • Calculate the concentration of the analyte in the sample using the following formula:

    Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard * Dilution_Factor

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, a validation study must be performed.[2] The following outlines the protocols for key validation parameters.

Validation_Logic cluster_precision Precision Levels Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision QuantitationLimit Quantitation Limit (LOQ) Method->QuantitationLimit Range Range Linearity->Range Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Parameter Protocols
Parameter Protocol Acceptance Criteria
Specificity Inject a blank (mobile phase), a placebo (sample matrix without analyte), the standard solution, and a spiked placebo.No interfering peaks at the retention time of the analyte peak in the blank or placebo. The analyte peak should be pure and spectrally homogenous (if using a PDA detector).
Linearity Prepare at least five concentration levels from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Inject each concentration in triplicate.Plot a graph of average peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the tested concentration limits.For assay of a drug substance, the minimum specified range is typically 80% to 120% of the test concentration.[3]
Accuracy Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%). This can be done by spiking a placebo with known amounts of the analyte.The mean recovery should be within 98.0% to 102.0% of the theoretical value at each concentration level.
Precision 1. Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst. 2. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.The %RSD for the series of measurements should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that provides a signal-to-noise ratio (S/N) of approximately 10:1. Confirm this level by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.%RSD should be ≤ 10%.
Robustness Deliberately vary key method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on system suitability results.System suitability criteria must still be met, and the results should not be significantly impacted by the minor changes.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Peak Tailing Insufficiently acidic mobile phase; Column degradation; Column contamination.Ensure mobile phase pH is < 3.5; Replace guard column or analytical column; Flush column with a strong solvent.
Retention Time Drift Inconsistent mobile phase composition; Column temperature fluctuation; Pump malfunction.Prepare fresh mobile phase; Ensure column oven is stable at the set temperature; Check pump for leaks and ensure proper solvent delivery.
Ghost Peaks Contamination in autosampler/injection port; Carryover from a previous injection.Clean injection port; Run several blank injections; Use a stronger needle wash solvent.
Low Pressure Leak in the system (fittings, pump seals).Systematically check fittings from the pump to the detector for any signs of leakage and tighten as necessary.

Conclusion

This application note details a selective, reliable, and robust RP-HPLC method for the quantitative analysis of this compound. The provided protocols for sample analysis and method validation, grounded in ICH and USP guidelines, establish a framework for achieving accurate and reproducible results suitable for the rigorous demands of pharmaceutical research and quality control environments.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Phenomenex. (2017, June 28). Understanding USP Chapter <621>: HPLC Method Guidelines. Retrieved from [Link]

  • Yadrova, A. A., et al. (2021). Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Struga, M., et al. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Sartorius. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2014). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 1H-Benzimidazole-2-pentanamine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 1H-Benzimidazole-2-pentanamine using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, step-by-step experimental protocols for sample preparation and data acquisition, and a comprehensive interpretation of the ¹H and ¹³C NMR spectra. While experimental data for this specific molecule is not widely published, this guide synthesizes data from analogous structures and established NMR principles to provide a robust predictive analysis.

Introduction: The Role of NMR in Characterizing Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This compound, also known as 5-(1H-Benzimidazol-2-yl)pentan-1-amine, is a derivative that combines this important heterocyclic system with a flexible alkyl amine chain, suggesting potential applications in drug discovery as a linker or a pharmacophore in its own right.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such organic molecules.[1][2][3] It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the molecule.[2][4] This application note will focus on the interpretation of one-dimensional ¹H and ¹³C NMR spectra, which are fundamental techniques for routine structural verification.

The interpretation of NMR spectra relies on key parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.[5][6]

  • Integration: The area under a signal in ¹H NMR, which is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, caused by the magnetic influence of neighboring nuclei. This provides information about the number of adjacent protons.[5]

  • Coupling Constant (J): The distance between the peaks in a multiplet, which is a measure of the magnetic interaction between coupled nuclei.

By analyzing these parameters, a complete picture of the molecular structure can be assembled.

Experimental Protocols

The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for benzimidazole derivatives as it can help in observing the exchangeable N-H protons.

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean and dry NMR tube to prevent magnetic field distortions.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard single pulseProton-decoupled
Spectral Width-2 to 12 ppm0 to 200 ppm
Acquisition Time2-4 seconds1-2 seconds
Relaxation Delay1-5 seconds2-5 seconds
Number of Scans8-161024-4096
Temperature298 K298 K

Predicted NMR Spectral Data and Interpretation

Due to the lack of publicly available experimental spectra for this compound, the following interpretation is based on predictive models and data from structurally related compounds.[7][8][9]

Molecular Structure and Proton/Carbon Numbering

For a clear interpretation, the atoms in this compound are numbered as follows:

Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit signals corresponding to the benzimidazole ring protons, the pentanamine chain protons, and the exchangeable N-H protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H4, H7~7.5 - 7.6Multiplet2HAromatic protons adjacent to the fused benzene ring.
H5, H6~7.1 - 7.2Multiplet2HAromatic protons on the fused benzene ring.
H1'~2.9 - 3.1Triplet2HMethylene group alpha to the benzimidazole ring.
H2'~1.8 - 2.0Multiplet2HMethylene group in the alkyl chain.
H3'~1.4 - 1.6Multiplet2HMethylene group in the alkyl chain.
H4'~1.6 - 1.8Multiplet2HMethylene group in the alkyl chain.
H5'~2.7 - 2.9Triplet2HMethylene group alpha to the primary amine.
NH₂Broad singlet2HPrimary amine protons, often broad and may exchange with D₂O.
N-H (ring)~12.0 - 12.5 (in DMSO-d₆)Broad singlet1HBenzimidazole N-H proton, typically downfield and broad.

Interpretation of ¹H NMR Spectrum:

  • Aromatic Region (7.0-8.0 ppm): The benzimidazole ring protons will appear in this region. Due to the symmetry of the unsubstituted benzimidazole moiety, two sets of signals are expected, each integrating to two protons.[10] The protons closer to the imidazole ring (H4 and H7) are expected to be slightly more deshielded than H5 and H6.

  • Alkyl Region (1.0-3.5 ppm): The protons of the pentanamine chain will be found here. The methylene group attached to the benzimidazole ring (H1') and the one attached to the amine group (H5') will be the most downfield due to the deshielding effect of the heteroatoms. The remaining methylene groups (H2', H3', H4') will appear as a complex multiplet in the more upfield region.

  • Exchangeable Protons: The N-H proton of the benzimidazole ring and the NH₂ protons of the primary amine are exchangeable. Their chemical shift can vary depending on the solvent, concentration, and temperature. They often appear as broad signals and will disappear upon the addition of a drop of D₂O to the NMR tube, which is a useful diagnostic test.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C2~155 - 160Carbon in the imidazole ring attached to two nitrogen atoms.
C3a, C7a~135 - 145Bridgehead carbons of the benzimidazole ring.
C4, C7~110 - 120Carbons in the benzene ring.
C5, C6~120 - 125Carbons in the benzene ring.
C1'~30 - 35Methylene carbon alpha to the benzimidazole ring.
C2'~25 - 30Methylene carbon in the alkyl chain.
C3'~22 - 27Methylene carbon in the alkyl chain.
C4'~30 - 35Methylene carbon in the alkyl chain.
C5'~40 - 45Methylene carbon alpha to the primary amine.

Interpretation of ¹³C NMR Spectrum:

  • Aromatic/Heteroaromatic Region (110-160 ppm): The carbons of the benzimidazole ring will resonate in this downfield region. The C2 carbon, being flanked by two nitrogen atoms, will be the most deshielded.[11] The bridgehead carbons (C3a and C7a) will also be downfield, while the other aromatic carbons (C4, C5, C6, C7) will appear at higher field strengths.[12][13]

  • Alkyl Region (20-45 ppm): The five carbons of the pentanamine chain will appear in this region. The carbon attached to the amine group (C5') will be the most deshielded in this group.

Advanced NMR Techniques for Unambiguous Assignment

For a more detailed and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. This would be particularly useful for assigning the protons along the pentanamine chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting the pentanamine chain to the benzimidazole ring.

G cluster_1D 1D NMR cluster_2D 2D NMR H_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC

Workflow for comprehensive NMR-based structural elucidation.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation, researchers can confidently verify the structure of this and related molecules. While this application note provides a predictive guide, the use of advanced 2D NMR techniques will allow for a complete and unambiguous assignment of all NMR signals, ensuring the highest level of scientific rigor in drug discovery and development.

References

  • Bagal, D. B., & Kumbhar, A. S. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(86), 70568-70572. [Link]

  • Baranac-Stojanovic, M. (2014). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 26(1), 16-21. [Link]

  • Case, D. A., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]

  • Roy, T., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 66, 116804. [Link]

  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. [Link]

  • Zavala-Gonzalez, A., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • Sai, P. S., et al. (2011). A green synthesis of benzimidazoles. Rasayan Journal of Chemistry, 4(2), 340-344. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 519-524. [Link]

  • Bagdi, A., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Scientific Reports, 11(1), 4583. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2024). Benzimidazole. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2963-3007. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). Chemistry with Caroline. [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Dr Stan Fowler. [Link]

  • Bag S., et al. (2019). Figure S3. 1 H NMR Spectra of 2-Benzimidazolinone (3). ResearchGate. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz). [Link]

  • Bagutski, V., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. [Link]

  • Cai, S., et al. (2005). Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Magnetic Resonance in Chemistry, 43(8), 627-36. [Link]

  • Barone, V., et al. (2002). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 106(25), 6208–6217. [Link]

  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

Sources

Characterization of 1H-Benzimidazole-2-pentanamine Using High-Resolution Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the comprehensive characterization of 1H-Benzimidazole-2-pentanamine, a key heterocyclic compound relevant in pharmaceutical and drug development research, utilizing advanced mass spectrometry techniques. We provide a robust analytical workflow, including sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and a thorough examination of the compound's ionization and fragmentation behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for the identification and structural elucidation of benzimidazole derivatives.

Introduction

Benzimidazole and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, making them privileged structures in medicinal chemistry. This compound, with its distinct alkylamine side chain, is of significant interest for its potential pharmacological properties. Accurate and unambiguous characterization of such molecules is paramount for advancing drug discovery programs and ensuring the quality and integrity of research findings.

Mass spectrometry stands as a cornerstone analytical technique for molecular characterization due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information.[1] This application note outlines a systematic approach for the analysis of this compound using electrospray ionization (ESI) coupled with high-resolution mass spectrometry, a soft ionization technique ideal for polar and basic compounds.[2] We will delve into the practical aspects of sample preparation, chromatographic separation, and the interpretation of mass spectra, including the protonated molecule and its characteristic fragmentation patterns.

Materials and Methods

Reagents and Materials
  • This compound (Reference Standard)

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • Solid-Phase Extraction (SPE) Cartridges: Cation exchange cartridges are recommended for the selective extraction of basic analytes like this compound.[1]

  • Standard 2 mL LC-MS vials with septa

Sample Preparation Protocol

Effective sample preparation is crucial to minimize matrix effects and ensure reproducible results.[1] The following protocol is a validated starting point for the extraction and purification of this compound from a complex matrix.

Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the cation exchange SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic aqueous solution (e.g., water with 0.1% formic acid).

  • Loading: Dissolve the sample in a minimal amount of a suitable solvent and dilute with the equilibration solution. Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration solution to remove neutral and acidic impurities. A subsequent wash with a low percentage of organic solvent (e.g., 5% Methanol in water) can further remove weakly bound impurities.

  • Elution: Elute the this compound with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the charge of the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The basic nature of the pentanamine side chain dictates the use of a reversed-phase chromatographic method with an acidic mobile phase to ensure good peak shape and retention.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValueRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier to promote protonation and improve peak shape.[2]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minutesA standard gradient to ensure elution of the analyte.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CTo ensure reproducible retention times.
Injection Volume 5 µLDependent on sample concentration.

MS Parameters:

ParameterValueRationale
Ionization Mode ESI PositiveThe basic nitrogen atoms are readily protonated.
Capillary Voltage 3.5 kVOptimal for generating a stable electrospray.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo ensure complete desolvation of the analyte ions.
Mass Range m/z 50-500To cover the expected mass of the parent ion and its fragments.
Data Acquisition MS and MS/MS (Data-Dependent Acquisition)To obtain both the accurate mass of the parent ion and its fragmentation pattern.

Results and Discussion

Expected Mass Spectrum and Accurate Mass

This compound has a molecular formula of C12H17N3 and a monoisotopic molecular weight of 203.1422 g/mol .[2] In positive ion ESI, the molecule is expected to be readily protonated, primarily on the basic nitrogen atoms of the imidazole ring and the primary amine of the pentyl side chain. The most abundant ion in the full scan mass spectrum will be the protonated molecule, [M+H]+.

Table 1: Predicted m/z for this compound

Ion SpeciesChemical FormulaCalculated Exact Mass (m/z)
[M+H]+C12H18N3+204.1495
[M+Na]+C12H17N3Na+226.1314
[M+K]+C12H17N3K+242.1054

The high-resolution mass spectrometer allows for the determination of the accurate mass of the protonated molecule. The experimentally measured mass should be within a narrow mass tolerance (typically < 5 ppm) of the calculated exact mass, providing strong evidence for the elemental composition of the analyte.

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of the precursor ion ([M+H]+) and analyzing the resulting product ions. The fragmentation of this compound is anticipated to occur at several key locations, primarily involving the pentanamine side chain and the benzimidazole core.

A proposed fragmentation pathway is illustrated in the diagram below. The collision-induced dissociation (CID) of the protonated molecule (m/z 204.1495) is expected to yield characteristic fragment ions.

G M_H [M+H]+ m/z 204.1495 F1 Loss of NH3 m/z 187.1233 M_H->F1 -NH3 F2 Cleavage of C-C bond in pentyl chain M_H->F2 F3 Benzimidazole core fragment m/z 119.0604 F2->F3 α-cleavage F4 Further fragmentation of benzimidazole core F3->F4 F5 Loss of HCN m/z 92.0498 F4->F5 -HCN

Sources

Application Notes and Protocols: 1H-Benzimidazole-2-pentanamine as a Versatile Ligand for the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the ligand 1H-Benzimidazole-2-pentanamine. While the broader class of benzimidazole derivatives has been extensively studied for their coordination chemistry, this guide focuses on the unique attributes of the 2-pentanamine substituted benzimidazole ligand.[1][2][3] The presence of both the benzimidazole core and a flexible pentanamine side chain offers multiple coordination sites, making it a compelling candidate for the development of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry.[4][5][6][7] This document furnishes detailed, field-proven protocols for the synthesis of the ligand and its metal complexes, along with methodologies for their thorough characterization.

Introduction: The Rationale for this compound in Coordination Chemistry

The benzimidazole moiety is a prominent heterocyclic scaffold in medicinal chemistry and materials science due to its structural similarity to naturally occurring purines and its versatile coordination capabilities.[2] The two nitrogen atoms within the imidazole ring can readily coordinate with a variety of metal ions.[3] The introduction of a 2-pentanamine side chain enhances the ligand's functionality by introducing an additional primary amine donor site. This creates a flexible, potentially tridentate N,N,N-donor ligand, capable of forming stable chelate rings with metal centers.

The causality behind this experimental design lies in the desire to create metal complexes with specific geometries and electronic properties. The flexible pentanamine chain allows the ligand to adapt to the preferred coordination geometry of different metal ions, from tetrahedral to octahedral.[8] This adaptability is crucial for applications such as catalysis, where the geometry of the metal center can significantly influence reactivity.[1] Furthermore, the benzimidazole ring system can engage in π-π stacking interactions, which can be exploited for the construction of supramolecular assemblies and functional materials.

Synthesis of the Ligand: this compound

The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[9] The following protocol describes a reliable method for the synthesis of this compound.

Underlying Principle

This synthesis is based on the Phillips condensation reaction, which involves the reaction of o-phenylenediamine with a carboxylic acid at elevated temperatures. The reaction proceeds via the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • 6-Aminohexanoic acid

  • 4 M Hydrochloric acid (HCl)

  • 5 M Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, combine o-phenylenediamine (10 mmol, 1.08 g) and 6-aminohexanoic acid (12 mmol, 1.57 g).

  • Add 50 mL of 4 M HCl to the flask. The HCl acts as a catalyst and helps to keep the reactants in solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the dropwise addition of 5 M NaOH until a pH of approximately 8-9 is reached. This will cause the product to precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • For purification, recrystallize the crude product from an ethanol/water mixture.

  • Dry the purified product under vacuum to yield this compound as a solid.

Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

G cluster_0 Ligand Synthesis Workflow reactants o-Phenylenediamine + 6-Aminohexanoic acid reaction Reflux in 4 M HCl (4-6 hours) reactants->reaction neutralization Cool and neutralize with 5 M NaOH reaction->neutralization precipitation Precipitation of crude product neutralization->precipitation filtration Vacuum filtration and washing precipitation->filtration purification Recrystallization (Ethanol/Water) filtration->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Synthesis of Metal Complexes with this compound

The synthesized ligand can be used to form complexes with a variety of transition metals. The following is a general protocol that can be adapted for different metal salts.

Rationale for Experimental Choices

The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. Methanol or ethanol are often good starting points. The stoichiometry of the reaction (metal-to-ligand ratio) will determine the final structure of the complex. A 1:2 metal-to-ligand ratio is common for divalent metal ions seeking an octahedral geometry.[9] The reaction temperature and time are optimized to ensure complete complexation without decomposition of the ligand or the resulting complex.

General Experimental Protocol: Synthesis of a Metal(II) Complex

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Ni(CH₃COO)₂, Zn(NO₃)₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A color change or the formation of a precipitate may be observed upon addition.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 2-4 hours.

  • After cooling to room temperature, collect the precipitated complex by vacuum filtration.

  • Wash the complex with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the complex in a vacuum oven.

Visualization of the Complexation Process

G cluster_1 Metal Complex Synthesis ligand_sol Dissolve Ligand in Methanol mixing Mix Solutions and Stir ligand_sol->mixing metal_sol Dissolve Metal Salt in Methanol metal_sol->mixing reflux Reflux for 2-4 hours mixing->reflux isolation Cool, Filter, and Wash reflux->isolation product Pure Metal Complex isolation->product

Caption: General workflow for the synthesis of metal complexes.

Characterization of the Metal Complexes

A thorough characterization of the synthesized metal complexes is essential to confirm their structure and purity. The following techniques are recommended.

Spectroscopic and Analytical Techniques
Technique Purpose Expected Observations
FT-IR Spectroscopy To identify the coordination sites of the ligand.Shifts in the vibrational frequencies of the N-H and C=N bonds of the benzimidazole ring and the N-H bonds of the pentanamine side chain upon coordination to the metal ion.[10] The appearance of new bands in the low-frequency region corresponding to M-N vibrations.[10]
¹H and ¹³C NMR Spectroscopy To determine the structure of diamagnetic complexes (e.g., Zn(II)).Shifts in the chemical shifts of the protons and carbons of the ligand upon complexation. Broadening of signals can also indicate coordination.[10]
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complex.Appearance of d-d transition bands for transition metal complexes, which are indicative of the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands may also be observed.
Mass Spectrometry (ESI-MS) To confirm the molecular weight of the complex.The molecular ion peak corresponding to the expected formula of the metal complex.
Elemental Analysis To determine the empirical formula of the complex.The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed structure.
Molar Conductivity To determine the electrolytic nature of the complex.Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature.[5]
Self-Validating System in Protocols

Each step in the synthesis and characterization process is designed to be self-validating. For instance, a successful synthesis of the ligand will be confirmed by the NMR and mass spectrometry data. Subsequently, the successful formation of the metal complex will be evidenced by changes in the FT-IR and UV-Vis spectra compared to the free ligand, and the final confirmation of the structure will come from elemental analysis and mass spectrometry. This multi-faceted approach ensures the integrity of the experimental results.

Potential Applications

While specific applications of this compound metal complexes require further investigation, the known bioactivity of other benzimidazole-metal complexes suggests several promising avenues for research.

  • Anticancer Agents: Many copper, zinc, and nickel complexes of benzimidazole derivatives have shown significant in vitro cytotoxicity against various cancer cell lines.[9] The mechanism of action is often attributed to their ability to bind to DNA and inhibit its replication.[10]

  • Antimicrobial Agents: The coordination of benzimidazole ligands to metal ions has been shown to enhance their antimicrobial activity against a range of bacteria and fungi.[7]

  • Catalysis: Transition metal complexes containing benzimidazole ligands have been employed as catalysts in various organic transformations, including oxidation and reduction reactions.[1]

Conclusion

This compound represents a promising, versatile ligand for the development of novel metal complexes. The detailed protocols provided in this guide offer a solid foundation for the synthesis and characterization of these compounds. The potential for these complexes in medicinal chemistry and catalysis warrants further exploration, and it is our hope that this guide will facilitate such research endeavors.

References

  • Spectral characterization and thermal behavior of Schiff base metal complex derived from 2-aminobenzimidazole. Prime Scholars Library. Available at: [Link]

  • Synthesis and Characterization of Transition Metal Complexes with Benzimidazolyl-2-hydrazones of o-anisaldehyde and Furfural. Semantic Scholar. Available at: [Link]

  • Transition metal (II) complexes with 2- amino methyl benzimidazole derived schiff base: synthesis, characterization and biological activity. ResearchGate. Available at: [Link]

  • Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Future Medicinal Chemistry. Available at: [Link]

  • Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. PubMed. Available at: [Link]

  • Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. MDPI. Available at: [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. ResearchGate. Available at: [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PubMed Central. Available at: [Link]

  • Coordination behavior of benzimidazole, 2-substituted benzimidazoles and benzothiazoles, towards transition metal ions. ResearchGate. Available at: [Link]

  • Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PubMed Central. Available at: [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. Available at: [Link]

  • ChemInform Abstract: Coordination Behavior of Benzimidazole, 2-Substituted Benzimidazoles and Benzothiazoles Towards Transition Metal Ions. ResearchGate. Available at: [Link]

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed. Available at: [Link]

  • Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions. Available at: [Link]

  • Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Antimicrobial Screening of 1H-Benzimidazole-2-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, threatening to undermine decades of medical progress.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including potent antimicrobial effects.[2][3] Benzimidazole derivatives are structurally analogous to purine nucleosides, which may allow them to interact readily with essential biomolecules in pathogenic microorganisms.[1]

This document provides a comprehensive guide for the initial in vitro antimicrobial screening of 1H-Benzimidazole-2-pentanamine , a novel derivative. The protocols herein are designed for researchers, scientists, and drug development professionals to reliably assess the compound's antimicrobial potential. We will detail three fundamental, yet powerful, assays: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar Disk Diffusion for assessing antimicrobial susceptibility, and the subsequent determination of the Minimum Bactericidal Concentration (MBC). These methods, when performed with the appropriate controls, provide a robust foundation for evaluating the efficacy of new antimicrobial candidates.

Principle of the Assays: From Inhibition to Cidal Action

Understanding the basis of each assay is critical for proper execution and data interpretation. The primary goal is to determine if this compound has a bacteriostatic effect (inhibits growth) or a bactericidal effect (kills the organism).

  • Broth Microdilution (MIC Determination): This quantitative assay is the gold standard for determining the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[4] The test compound is serially diluted in a liquid growth medium within a 96-well microtiter plate, which is then inoculated with a standardized microbial suspension. Following incubation, the wells are visually assessed for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][5] This method provides a precise measure of the compound's potency.

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a widely used qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[6] A paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a radial concentration gradient.[7] If the microorganism is susceptible, a clear circular area of no growth, known as the zone of inhibition , will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[8]

  • Minimum Bactericidal Concentration (MBC) Determination: While the MIC indicates the concentration needed to inhibit growth, it does not differentiate between static and cidal activity. The MBC assay is a crucial follow-up that determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][10] This is determined by subculturing the contents from the clear wells of the MIC test onto an agar medium that does not contain the test agent. The absence of growth on the subculture plate indicates that the bacteria were killed by the initial treatment.[11] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[9]

Materials and Reagents

Equipment:

  • Biosafety cabinet (Class II)

  • Autoclave

  • Incubator (35 ± 2°C)

  • Spectrophotometer or turbidimeter

  • Adjustable micropipettes and sterile tips

  • Vortex mixer

  • Luminometer (for optional ATP assay)

  • Calipers or ruler (mm scale)

Media and Reagents:

  • This compound (Test Article)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Mueller-Hinton Agar (MHA), 4 mm depth in 100 mm or 150 mm petri dishes[7]

  • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation

  • Sterile 0.85% saline

  • Sterile deionized water

  • 0.5 McFarland turbidity standard

  • Sterile 6 mm paper disks

  • Control Antibiotics (e.g., Ciprofloxacin, Gentamicin, Vancomycin, Amphotericin B)

Microbial Strains (Example Panel):

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungus: Candida albicans (e.g., ATCC 90028)

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[12]

Step 1: Preparation of Test Compound and Inoculum

  • Compound Stock: Prepare a stock solution of this compound in sterile DMSO. A concentration of 10 mg/mL (10,000 µg/mL) is a typical starting point.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or TSB.

  • Standardization: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]

  • Working Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

Step 2: Microtiter Plate Setup

  • Dispense Medium: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the compound's stock solution (or a pre-diluted intermediate) to the first well of a row. Mix well and transfer 50 µL to the next well, creating a 2-fold serial dilution across the plate. Discard the final 50 µL from the last well. This will result in 50 µL per well.

  • Controls:

    • Growth Control: Wells containing 100 µL of inoculated CAMHB (no compound).

    • Sterility Control: Wells containing 100 µL of uninoculated CAMHB.

    • Positive Control: A row dedicated to a standard antibiotic, prepared in the same manner as the test compound.

    • Solvent Control: A well with the highest concentration of DMSO used, to ensure it has no antimicrobial effect.

  • Inoculation: Add 50 µL of the working inoculum to each well (except the Sterility Control). The final volume in each well will be 100 µL.

Step 3: Incubation and Reading

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria (24-48 hours for fungi).[13]

  • Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth, as compared to the turbid Growth Control well.[4]

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Analysis P1 Prepare Compound Stock in DMSO P2 Prepare Standardized 0.5 McFarland Inoculum P3 Dilute Inoculum to Working Concentration S3 Add 50µL Working Inoculum to Wells P3->S3 S1 Add 50µL Media to All Wells S2 Perform 2-Fold Serial Dilution of Compound S1->S2 S2->S3 A1 Incubate Plate (35°C, 16-20h) S3->A1 S4 Include Controls: Growth, Sterility, Positive, Solvent A2 Visually Inspect for Turbidity A1->A2 A3 Record Lowest Concentration with No Growth = MIC A2->A3

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative assay provides a rapid visual assessment of antimicrobial activity.[13]

Step 1: Inoculum and Plate Preparation

  • Prepare Inoculum: Prepare and standardize a microbial suspension to 0.5 McFarland turbidity as described in Protocol 1, Step 1.

  • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension. Remove excess liquid by pressing the swab against the inside of the tube.[14]

  • Create Lawn: Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage. Finally, swab the rim of the agar.[13]

  • Dry: Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

Step 2: Disk Application and Incubation

  • Prepare Test Disks: Under sterile conditions, impregnate sterile 6 mm paper disks with a specific volume (e.g., 10 µL) of a known concentration of this compound stock solution. Allow the solvent to evaporate completely.

  • Apply Disks: Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate. Press down gently to ensure complete contact.[7]

  • Place Controls: Apply a positive control disk (e.g., Ciprofloxacin 5 µg) and a negative control disk (impregnated with DMSO only) on the same plate.

  • Spacing: Ensure disks are spaced at least 24 mm apart from center to center and at least 15 mm from the edge of the plate.[7]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[13]

Step 3: Interpretation

  • Measure Zones: After incubation, use calipers or a ruler to measure the diameter of the zone of inhibition for each disk in millimeters (mm).[14]

  • Record: Record the zone diameters. A larger zone indicates greater susceptibility of the microorganism to the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Inoculation & Setup cluster_analysis Analysis P1 Prepare Standardized 0.5 McFarland Inoculum S1 Inoculate MHA Plate with Swab for Confluent Lawn P1->S1 P2 Impregnate Sterile Disks with Test Compound S3 Place Compound and Control Disks on Agar P2->S3 S2 Allow Plate Surface to Dry S1->S2 S2->S3 A1 Invert and Incubate (35°C, 16-18h) S3->A1 A2 Measure Diameter of Zone of Inhibition (mm) A1->A2 A3 Record & Compare Results A2->A3

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) assay.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed immediately following the determination of the MIC.

Step 1: Subculturing from MIC Plate

  • Select Wells: Identify the MIC well and at least two more concentrated wells from the MIC plate (e.g., MIC, 2x MIC, 4x MIC). Also include the Growth Control well.

  • Plate Aliquots: Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and spot-plate or spread it onto a fresh MHA plate. Label each spot clearly.

Step 2: Incubation and Reading

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours, or until robust growth is seen in the spot from the Growth Control well.

  • Determine MBC: Examine the spots for bacterial growth. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15] Practically, this is often identified as the lowest concentration that shows no growth (or only 1-2 colonies) on the subculture plate.[10]

MBC_Workflow cluster_subculture Subculturing cluster_analysis Analysis START Start with Completed MIC Assay Plate S1 Select Wells: Growth Control, MIC, 2x MIC, 4x MIC, etc. START->S1 S2 Plate 10µL from each selected well onto a fresh MHA plate S1->S2 A1 Incubate MHA Plate (35°C, 18-24h) S2->A1 A2 Observe for Growth at each spot A1->A2 A3 Record Lowest Concentration with No Growth = MBC A2->A3 END Determine MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) A3->END

Caption: Workflow for MBC determination following an MIC assay.

Data Presentation and Interpretation

Results should be tabulated for clarity. The relationship between MIC and MBC is particularly insightful.

Table 1: Example Antimicrobial Activity Data for this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioDisk Diffusion Zone (mm) [Conc: 30 µ g/disk ]
S. aureusATCC 25923816222
E. coliATCC 2592232>128>414
P. aeruginosaATCC 2785364>128>210
C. albicansATCC 900281632219
Ciprofloxacin(Control)0.5 (S.a)1 (S.a)228 (S.a)

Interpretation:

  • Potency: A lower MIC value indicates higher potency. In this example, the compound is most potent against S. aureus.

  • Spectrum: The compound shows activity against Gram-positive, Gram-negative, and fungal pathogens, suggesting a broad spectrum.

  • Cidal vs. Static Activity: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[9] For S. aureus and C. albicans, the ratio is 2, indicating cidal activity. For E. coli, the ratio is >4, suggesting the compound is primarily bacteriostatic against this organism at the tested concentrations.

Advanced Insights & Mechanistic Considerations

The observed antimicrobial activity of benzimidazole derivatives can be attributed to several potential mechanisms of action. While definitive determination requires further complex studies, understanding these possibilities provides context for the screening results.

  • Inhibition of Macromolecular Synthesis: Many benzimidazoles function by interfering with essential cellular processes. Some derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication, leading to cell death.[16] Others may disrupt tubulin polymerization, a mechanism particularly relevant for antifungal and anthelmintic activity.[17]

  • Disruption of Membrane Integrity: The compound could directly interact with the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents and subsequent cell death.

  • Induction of Apoptosis-like Death: A more sophisticated mechanism involves the induction of a programmed cell death cascade within the microbe. This can be mediated by the activation of pro-apoptotic proteins like Bax and Bak , which oligomerize on the mitochondrial outer membrane, forming pores that release apoptogenic factors.[18][19] This permeabilization is a point of no return, committing the cell to death.[20]

Mechanism_Pathway cluster_apoptosis Apoptosis-Like Pathway Compound 1H-Benzimidazole- 2-pentanamine Target Bacterial Target (e.g., DNA Gyrase, Cell Membrane) Compound->Target Direct Inhibition Mito Mitochondrial Outer Membrane Compound->Mito Stress Signal Death Cell Death (Bactericidal Effect) Target->Death BaxBak Activation of Bax/Bak Homologs Mito->BaxBak Pore Pore Formation & Permeabilization BaxBak->Pore Pore->Death

Caption: Potential antimicrobial mechanisms of action.

References

  • Kamal, A., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available at: [Link]

  • Guedes, N., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]

  • Hossain, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]

  • Waisser, K., et al. (2001). Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents. Farmaco. Available at: [Link]

  • Guedes, N., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Bradford Scholars, University of Bradford. Available at: [Link]

  • Shields, P., et al. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Kumar, R., et al. (2020). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of Taibah University for Science. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • MI-Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Czerwonka, A., et al. (2022). In Vitro Antimicrobial Activity Assay. Bio-protocol. Available at: [Link]

  • ResearchGate. (2024). The principle of bioluminescent antimicrobial susceptibility test. Available at: [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Sharma, D., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Ramkumar, P., et al. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Available at: [Link]

  • Sever, B., et al. (2024). A novel rapid bioluminescence-based antimicrobial susceptibility testing method based on adenosine triphosphate consumption. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Available at: [Link]

  • CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]

  • Asif, M. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. MOJ Bioorganic & Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). Bioluminescence ATP Assay for Microbial Growth Recognition. Available at: [Link]

  • ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Available at: [Link]

  • ResearchGate. (n.d.). Three steps of an ATP bioluminescence assay for monitoring cleanliness of surfaces. Available at: [Link]

  • Lázaro-Díez, M., et al. (2022). ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa. Microbiology Spectrum. Available at: [Link]

  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal Chemistry. Available at: [Link]

  • Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Bentham Science. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Available at: [Link]

  • Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry. Available at: [Link]

  • Cosentino, K., et al. (2022). The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation. Molecular Cell. Available at: [Link]

  • Cosentino, K., et al. (2022). The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation. PubMed. Available at: [Link]

  • D'Orsi, B., et al. (2007). Nonredundant Role of Bax and Bak in Bid-Mediated Apoptosis. Molecular and Cellular Biology. Available at: [Link]

  • Iyer, S., et al. (2024). Differential regulation of BAX and BAK apoptotic activity revealed by a novel small molecule. bioRxiv. Available at: [Link]

  • Cosentino, K., & García-Sáez, A. J. (2017). Bax, Bak and beyond - mitochondrial performance in apoptosis. The FEBS Journal. Available at: [Link]

Sources

Cytotoxicity evaluation of "1H-Benzimidazole-2-pentanamine" using MTT assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Cytotoxicity Evaluation of "1H-Benzimidazole-2-pentanamine" using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Benzimidazoles and the Need for Cytotoxicity Screening

The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a resemblance to naturally occurring purine nucleotides.[1][2][3] This structural mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, exhibiting pharmacological activities that span from anthelmintic to potent anticancer effects.[4][5] Numerous studies have highlighted the promise of this class of compounds in oncology, with derivatives demonstrating the ability to function as topoisomerase inhibitors, microtubule disruptors, and inducers of apoptosis.[1][4][6] The versatility and minimal toxicity profile of the core structure make it an excellent starting point for the development of novel targeted cancer therapies.[1]

"this compound" (CAS No. 39650-63-0) is a derivative of this promising class.[7] To explore its potential as a therapeutic agent, a foundational step is to quantify its effect on cell viability and determine its cytotoxic profile. This application note provides a detailed protocol for evaluating the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing metabolic activity as an indicator of cell viability.[8][9][10]

Principle of the MTT Assay: A Measure of Mitochondrial Vigor

The MTT assay is a quantitative colorimetric method for determining cell viability. Its mechanism is predicated on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases, such as succinate dehydrogenase, which are only active in living, metabolically competent cells.[8][11][12]

The core reaction involves the cellular reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan precipitate.[9][10] This conversion occurs predominantly within the mitochondria of viable cells.[11] The resulting formazan crystals are then solubilized using a detergent or organic solvent, such as Dimethyl Sulfoxide (DMSO), yielding a colored solution. The absorbance of this solution is measured spectrophotometrically, typically between 550 and 600 nm.[9][11] The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells in the well.[8][11] By exposing cells to varying concentrations of a test compound like this compound, one can generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration), a key metric of the compound's potency.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Mitochondrial Dehydrogenases (NAD(P)H) MTT Yellow MTT (Soluble) MTT->Mitochondria Enters Cell Solubilized Purple Solution Formazan->Solubilized Add Solubilizing Agent (e.g., DMSO) Reader Spectrophotometer (Measure Absorbance at 570 nm) Solubilized->Reader

Caption: Biochemical pathway of the MTT assay.

Materials and Reagents

  • Test Compound: this compound

  • Cell Line: A suitable cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: 0.25% or 0.05% solution.

  • MTT Reagent: 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize and store protected from light at -20°C.[10]

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Paclitaxel).

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood (Class II)

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • Sterile 96-well flat-bottom tissue culture plates

    • Multichannel pipette

    • Microplate spectrophotometer (ELISA reader) with a 570 nm filter.

Experimental Protocol: A Step-by-Step Workflow

This protocol is designed for a 96-well plate format. It is crucial to include proper controls: cells-only (untreated control), media-only (blank), vehicle control (cells treated with the highest concentration of the compound's solvent, e.g., DMSO), and a positive control.

MTT_Workflow cluster_0 Phase 1: Cell Seeding (Day 1) cluster_1 Phase 2: Compound Treatment (Day 2) cluster_2 Phase 3: MTT Assay (Day 3-5) A1 Culture & Harvest Cells A2 Count & Adjust Cell Density A1->A2 A3 Seed 5,000-10,000 cells/well in 96-well plate A2->A3 A4 Incubate for 24h (Allow Adhesion) A3->A4 B2 Remove old media, add 100 µL of treatment media to wells A4->B2 B1 Prepare Serial Dilutions of This compound B1->B2 B3 Incubate for 24h, 48h, or 72h B2->B3 C1 Add 10 µL MTT Reagent (0.5 mg/mL final conc.) B3->C1 C2 Incubate for 2-4 hours at 37°C C1->C2 C3 Observe Formazan Crystals C2->C3 C4 Solubilize Crystals (Add 100 µL DMSO) C3->C4 C5 Read Absorbance at 570 nm C4->C5

Caption: Overall experimental workflow for the MTT cytotoxicity assay.

Part 1: Cell Seeding and Preparation (Day 1)
  • Cell Culture: Grow cells in T-75 flasks until they reach 70-80% confluency. Ensure cells are in the exponential growth phase.[10]

  • Harvesting: Wash cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer.

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000–10,000 cells per well). Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Causality Note: The optimal seeding density ensures cells have room to grow during the experiment but are numerous enough to provide a robust signal. This must be optimized for each cell line.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.[8]

Part 2: Compound Treatment (Day 2)
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free or low-serum medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Causality Note: The solvent concentration should be kept constant across all wells (including the vehicle control) and should not exceed a level toxic to the cells (typically <0.5% DMSO).

  • Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time depends on the compound's expected mechanism of action.

Part 3: MTT Assay and Data Acquisition (Day 3, 4, or 5)
  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]

    • Causality Note: MTT is light-sensitive; keep the reagent and the plate protected from light from this point forward.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT, forming visible purple formazan crystals. Monitor crystal formation under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10]

  • Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance value of the media-only blank wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the untreated control. The viability of the treated cells is expressed as a percentage of the viability of the control cells.

    • Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100.[10]

  • Dose-Response Curve: Plot the percent viability (Y-axis) against the log of the compound concentration (X-axis). The resulting curve is typically sigmoidal.

  • IC50 Calculation: Use non-linear regression analysis to fit the dose-response curve and determine the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.[13][14] Software like GraphPad Prism or specialized Excel add-ins are commonly used for this analysis.[15][16]

Example Data Table
Compound Conc. (µM)Log(Conc.)Absorbance (570nm)% Viability
0 (Control)-1.250100%
0.1-1.01.23598.8%
10.01.15092.0%
101.00.75060.0%
501.70.31325.0%
1002.00.12510.0%

Troubleshooting and Scientific Integrity

  • High Background: Can be caused by microbial contamination or interference from phenol red in the medium. Use phenol red-free medium for the final MTT incubation step.[8]

  • Low Signal: May result from insufficient cell numbers, low metabolic activity, or insufficient MTT incubation time. Optimize seeding density and extend incubation.[8]

  • Poor Reproducibility: Ensure homogenous cell suspension during seeding and use a multichannel pipette for reagent addition to minimize well-to-well variability.

  • Self-Validation: The inclusion of a positive control with a known IC50 value validates the assay's performance. The vehicle control ensures that the solvent used to dissolve the compound does not contribute to cytotoxicity.

Conclusion

The MTT assay provides a reliable and high-throughput method for assessing the cytotoxic potential of novel compounds like this compound. By following this detailed protocol, researchers can generate robust dose-response data, calculate a precise IC50 value, and obtain critical insights into the compound's bioactivity. This information is fundamental for the subsequent stages of drug discovery and development, guiding decisions on whether to advance the compound as a potential therapeutic candidate.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Lim, S. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available from: [Link]

  • Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Inan, Z. D. Ş., et al. (2025). Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. Available from: [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Available from: [Link]

  • Cell GTM. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Mondal, J., & Sivaramakrishna, A. (2024). Synthesis and cytotoxic effect of benzimidazole derivatives against MCF-7 cells. ResearchGate. Available from: [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Available from: [Link]

  • Yurttaş, L., et al. (2020). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Bentham Science Publishers. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). PubMed. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents. Available from: [Link]

  • RSC Publishing. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Available from: [Link]

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Available from: [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available from: [Link]

  • SIELC Technologies. (2018). This compound. Available from: [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-2-methanamine. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST WebBook. Available from: [Link]

  • Wikipedia. (n.d.). Benzimidazole. Available from: [Link]

Sources

Application Notes and Protocols for Pharmacokinetic Studies of "1H-Benzimidazole-2-pentanamine" in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE - A Bespoke Guide to Pharmacokinetic Excellence

This document eschews a rigid template, offering instead a dynamic and logically structured guide to the pharmacokinetic evaluation of 1H-Benzimidazole-2-pentanamine. As a Senior Application Scientist, the goal is to provide a comprehensive, in-depth technical resource that empowers researchers to design, execute, and interpret robust preclinical studies. The narrative flows from foundational principles to detailed protocols, culminating in data analysis and interpretation, ensuring a holistic understanding of the compound's journey within a biological system.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: The "Why" Behind the "How"

A successful pharmacokinetic (PK) study is more than a series of procedural steps; it is a scientifically rigorous investigation into a drug's behavior.[1] The choices made at each stage are critical for generating meaningful and translatable data.[1]

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[2][3] Understanding the specific pharmacokinetic properties of a novel derivative like this compound is paramount for its development. Benzimidazole derivatives are often subject to first-pass metabolism in the liver, which can convert them into both active and inactive metabolites.[4][5] This metabolic profile, along with typically low oral bioavailability (ranging from 2% to 60%), necessitates careful study design to accurately characterize the compound's disposition.[4][5]

Trustworthiness: Self-Validating Protocols

The integrity of any PK study hinges on the quality of its bioanalytical method. The protocols detailed below are designed to be self-validating, incorporating quality control checks and validation steps to ensure the accuracy and reproducibility of the data.

Authoritative Grounding & Comprehensive References

Key claims and protocol standards are supported by authoritative sources, ensuring that the methodologies align with established best practices and regulatory expectations.

Section 1: Foundational Principles of Preclinical PK Study Design

The design of a preclinical PK study lays the groundwork for its success. Careful consideration of the animal model, dose formulation, and route of administration is essential for obtaining relevant and interpretable data.[6]

Rationale for Animal Model Selection

The choice of animal species is a critical decision that should be guided by biological relevance and regulatory guidelines.[6] For initial PK screening of small molecules, rodents, particularly rats and mice, are the most common models.[7] Rats are often favored due to their larger size, which facilitates easier blood sampling.[7] The goal is to select a species with metabolic pathways that are as analogous to humans as possible to allow for meaningful extrapolation of the data.[6]

Dose Formulation and Administration: Ensuring Accurate Delivery

The formulation of this compound for in vivo administration is crucial for ensuring consistent and complete dosing. A common strategy for compounds with limited aqueous solubility is to use a co-solvent system, such as a mixture of DMSO, polyethylene glycol (PEG), and saline.

The route of administration should mimic the intended clinical route.[6]

  • Intravenous (IV) administration is essential for determining the absolute bioavailability and intrinsic pharmacokinetic parameters like clearance and volume of distribution.[7]

  • Oral (PO) administration , typically via gavage, is used to assess the extent and rate of absorption.[7]

Section 2: Bioanalytical Method Development and Validation with LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, specificity, and robustness.[8][9]

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract this compound from the plasma matrix while removing interfering components.

  • Protein Precipitation (PPT): This is a rapid and simple method. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.[10]

  • Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup and can be advantageous for complex matrices.[11][12]

LC-MS/MS Instrumentation and Parameters

The LC-MS/MS system is configured to selectively detect and quantify the analyte.

  • Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate the analyte from endogenous plasma components. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.[8] This involves monitoring a specific precursor-to-product ion transition for this compound.

Bioanalytical Method Validation

A rigorous validation of the bioanalytical method is mandatory to ensure data reliability. Key validation parameters, as stipulated by regulatory bodies like the FDA, include:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery and Matrix Effects

  • Stability of the analyte under various conditions (e.g., freeze-thaw, bench-top)[10]

Section 3: Detailed Experimental Protocols

Protocol for a Single-Dose Pharmacokinetic Study in Rats

This protocol outlines a typical study to evaluate the pharmacokinetics of this compound following a single IV and PO dose.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG 400, 50% saline)

  • Male Sprague-Dawley rats (250-300g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with ad libitum access to water.

  • Dosing:

    • IV Group (n=3): Administer a 1 mg/kg dose of this compound via the tail vein.

    • PO Group (n=3): Administer a 5 mg/kg dose via oral gavage.

  • Blood Collection: Collect serial blood samples (approximately 0.25 mL) from the jugular vein at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours.

  • Plasma Preparation: Immediately place blood samples in EDTA tubes, mix gently, and centrifuge at 4°C to separate plasma.

  • Storage: Store plasma samples at -80°C until bioanalysis.

Protocol for Plasma Sample Analysis using LC-MS/MS
  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis: Inject an aliquot of the supernatant onto the LC-MS/MS system for analysis.

Section 4: Data Presentation and Analysis

Pharmacokinetic Parameter Calculations

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable time point
AUC(0-inf) Area under the plasma concentration-time curve extrapolated to infinity
t1/2 Elimination half-life
CL Clearance (for IV administration)
Vdss Volume of distribution at steady state (for IV administration)
F% Absolute oral bioavailability
Visualization of the Experimental Workflow

G cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis & Reporting Dose Formulation Dose Formulation Animal Dosing (IV & PO) Animal Dosing (IV & PO) Dose Formulation->Animal Dosing (IV & PO) Blood Sampling Blood Sampling Animal Dosing (IV & PO)->Blood Sampling Plasma Isolation Plasma Isolation Blood Sampling->Plasma Isolation Sample Preparation (PPT) Sample Preparation (PPT) Plasma Isolation->Sample Preparation (PPT) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (PPT)->LC-MS/MS Analysis PK Data Analysis (NCA) PK Data Analysis (NCA) LC-MS/MS Analysis->PK Data Analysis (NCA) Parameter Calculation Parameter Calculation PK Data Analysis (NCA)->Parameter Calculation Reporting Reporting Parameter Calculation->Reporting

Caption: Workflow of a preclinical pharmacokinetic study.

References

  • SCIEX. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma.
  • BioXpedia Labs. LC-MS/MS. Retrieved from [Link]

  • Youn, Y. S., & Bae, Y. H. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 21-33.
  • Hop, C. E., Chen, Y., & Yu, L. J. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in pharmacology, Chapter 7, Unit7.10.
  • Creative Proteomics. (2013, February 7). Mass Spectrometry analysis of Small molecules.
  • Zhanel, G. G., & Craig, W. A. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & medicinal chemistry, 24(24), 6390–6400.
  • PatSnap. (2024, May 29). How to select the right animal species for TK/PK studies? Synapse.
  • Chem Help ASAP. (2023, September 13). preclinical in vivo PK studies & allometric scaling [Video]. YouTube.
  • Emery Pharma. (2024, September 23).
  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Moretti, S., et al. (2015). Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry: Application to Pharmacokinetic Studies in Rabbits.
  • Alvarez, L., et al. (2010). Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma. Journal of pharmaceutical and biomedical analysis, 52(1), 107-113.
  • De Ruyck, H., et al. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of chromatography.
  • Spasov, A. A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy meditsinskoi khimii, 48(3), 233-258.
  • Wang, Y., et al. (2019). Profiling of Benzimidazoles and related Metabolites in Pig Serum based on SiO2@NiO Solid-Phase Extraction Combined Precursor Ion Scan with High Resolution Orbitrap Mass Spectrometry.
  • Alpan, A. S., Gunes, H. S., & Topcu, Z. (2007). 1H-benzimidazole derivatives as mammalian DNA topoisomerase I inhibitors. Acta biochimica Polonica, 54(3), 561–565.
  • Naim, M. J., et al. (2017). Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. Molecules (Basel, Switzerland), 22(11), 1957.
  • Spasov, A. A., Smirnova, L. A., & Iezhitsa, I. N. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258.
  • Karatas, F., et al. (2008). Investigation of Oxidative Status of the 2-Furan-2-yl-1H-Benzimidazole in Rats. Biological trace element research, 125(1), 58–63.
  • Nikolova-Mladenovska, B., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1360–1371.
  • González-Miguel, J., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & vectors, 15(1), 249.
  • Karatas, F., et al. (2008). Investigation of Oxidative Status of the 2-furan-2-yl-1H-benzimidazole in Rats. Biological trace element research, 125(1), 58-63.
  • Alpan, A. S., Gunes, H. S., & Topcu, Z. (2007). 1H-Benzimidazole Derivatives as Mammalian DNA Topoisomerase I Inhibitors. Acta biochimica Polonica, 54(3), 561-565.
  • Sergeeva, S. A., & Gulyaeva, I. L. (2008). Comparative experimental pharmacokinetics of benzimidazole derivatives. Bulletin of experimental biology and medicine, 146(6), 750–752.
  • Bansal, Y., & Silakari, O. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Future medicinal chemistry, 11(15), 1985–2015.

Sources

Application Notes and Protocols for Computational Docking Studies of 1H-Benzimidazole-2-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its versatile structure, characterized by a fused benzene and imidazole ring, allows for diverse chemical modifications, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] Derivatives of benzimidazole have been shown to interact with a variety of biological targets, such as enzymes and nucleic acids, through mechanisms like hydrogen bonding, π–π stacking, and metal ion interactions. This inherent bioactivity makes the benzimidazole scaffold a compelling starting point for the design and discovery of novel therapeutic agents.

This guide provides a comprehensive, in-depth protocol for conducting computational docking studies on 1H-Benzimidazole-2-pentanamine, a representative of this important class of molecules. While specific biological targets for this particular derivative are not extensively documented, its structural similarity to other bioactive benzimidazoles suggests potential interactions with well-established targets. For the purpose of this instructional protocol, we will focus on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated target for many anticancer benzimidazole derivatives.[3][4]

These application notes are designed to provide both the theoretical underpinnings and the practical, step-by-step instructions for performing molecular docking, from ligand and protein preparation to the analysis and interpretation of results.

I. Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[5] This method is instrumental in structure-based drug design, offering insights into the binding mode and affinity between a ligand and its target.[6] The core of a docking experiment involves two key components: a search algorithm to explore the conformational space of the ligand within the receptor's binding site, and a scoring function to estimate the binding affinity for each generated pose.[6] A lower, more negative docking score generally indicates a more favorable binding interaction.[6][7]

The successful execution of a molecular docking study hinges on the meticulous preparation of both the ligand and the receptor, the precise definition of the binding site, and a thorough analysis of the resulting interactions.

II. Experimental Design and Workflow

A typical molecular docking workflow can be conceptualized as a multi-stage process, each with critical considerations to ensure the scientific validity of the results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Generation ligand_prep->grid_gen Prepared Ligand protein_prep Protein Preparation protein_prep->grid_gen Prepared Protein docking_run Running Docking Simulation grid_gen->docking_run Grid Parameter File results_analysis Results Analysis & Visualization docking_run->results_analysis Docking Output File interpretation Interpretation of Interactions results_analysis->interpretation Visualized Poses & Interactions

Figure 1: A generalized workflow for computational molecular docking studies.

III. Detailed Protocols

This section provides detailed, step-by-step protocols for conducting a molecular docking study of this compound against the EGFR tyrosine kinase domain. We will utilize the widely-used and open-source software suite, AutoDock Tools and AutoDock Vina.

A. Ligand Preparation

The initial and crucial step is to obtain a high-quality 3D structure of the ligand, this compound.

Protocol 1: Ligand Structure Generation and Preparation

  • Obtain SMILES String: For this compound, a SMILES (Simplified Molecular Input Line Entry System) string can be used to generate a 3D structure. A representative SMILES string is: NCCCCc1nc2ccccc2[nH]1.

  • Generate 3D Structure: Utilize an online tool or cheminformatics software such as ChemDoodle or the CCDC's SMILES to 3D structure service to convert the SMILES string into a 3D structure in .mol or .sdf format.[6][8]

  • Initial Inspection and Format Conversion:

    • Open the generated 3D structure in a molecular visualization tool like PyMOL or Chimera to ensure its chemical correctness.

    • Save the structure in the Protein Data Bank (.pdb) format.

  • Preparation using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open the ligand's .pdb file.

    • Navigate to Ligand -> Input -> Choose and select the loaded ligand.

    • A dialog box will appear confirming the addition of Gasteiger charges and the detection of rotatable bonds. Click OK.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This format includes atomic charges, atom types, and information about rotatable bonds.

B. Protein Preparation

For this study, we will use the crystal structure of the EGFR tyrosine kinase domain. A suitable entry from the Protein Data Bank (PDB) is 4HJO , which is the inactive form of the EGFR kinase domain in complex with erlotinib.

Protocol 2: Receptor Preparation

  • Download Protein Structure:

    • Navigate to the RCSB PDB database (rcsb.org).

    • Search for the PDB ID 4HJO and download the structure in PDB format.

  • Clean the Protein Structure:

    • Open the 4HJO.pdb file in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

    • Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand (erlotinib).

    • Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).

  • Preparation using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open protein_cleaned.pdb.

    • Navigate to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Navigate to Grid -> Macromolecule -> Choose. Select the protein and save it in the PDBQT format (e.g., protein.pdbqt).

C. Grid Generation

The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed.[9][3]

Protocol 3: Defining the Docking Site and Generating the Grid

  • Identify the Binding Site:

    • The binding site of EGFR is a well-characterized ATP-binding pocket. To define the center of our grid box, we can use the coordinates of the co-crystallized ligand from the original PDB file (4HJO.pdb) as a reference.

  • Set Up the Grid Box in ADT:

    • With the prepared protein (protein.pdbqt) loaded in ADT, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding pocket. A common approach is to set the box dimensions to be large enough to allow for the free rotation of the ligand (e.g., 60 x 60 x 60 points with a spacing of 0.375 Å).

    • The x, y, and z coordinates of the center of the grid box and its dimensions need to be recorded.

  • Generate the Grid Parameter File (GPF):

    • Go to Grid -> Output -> Save GPF. Save the file as grid.gpf.

  • Run AutoGrid:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files.

    • Execute the AutoGrid program using the generated GPF file: autogrid4 -p grid.gpf -l grid.glg. This will generate several map files that will be used by AutoDock Vina.

D. Running the Docking Simulation

With the prepared ligand, protein, and grid files, the docking simulation can now be executed using AutoDock Vina.[4]

Protocol 4: Executing the Docking with AutoDock Vina

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the coordinates and dimensions with the values from your grid box setup:

  • Run AutoDock Vina:

    • In the command-line terminal, execute the following command: vina --config conf.txt --log docking_log.txt.

    • AutoDock Vina will perform the docking simulation and generate an output file (docking_results.pdbqt) containing the predicted binding poses and their corresponding binding affinities, as well as a log file (docking_log.txt) with the docking scores.

IV. Analysis and Interpretation of Results

The analysis of docking results involves evaluating the predicted binding poses and their scores to gain insights into the potential interaction between the ligand and the receptor.

A. Quantitative Analysis

Table 1: Example Docking Results Summary

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.00
2-8.21.25
3-7.92.10
.........
  • Binding Affinity: This value, expressed in kcal/mol, is an estimate of the binding free energy.[1] More negative values suggest stronger binding.

  • Root Mean Square Deviation (RMSD): The RMSD between different poses indicates their structural similarity. A low RMSD between the top-ranked poses suggests a well-defined binding mode.

B. Qualitative and Visual Analysis

Visual inspection of the predicted binding poses is crucial for understanding the specific interactions that stabilize the ligand-receptor complex.

Protocol 5: Visualizing and Analyzing Interactions

  • Load Structures into a Visualization Tool:

    • Open a molecular visualization program such as PyMOL or Discovery Studio Visualizer.

    • Load the prepared protein structure (protein.pdbqt).

    • Load the docking results file (docking_results.pdbqt). This file contains multiple models, each representing a different binding pose.

  • Analyze Intermolecular Interactions:

    • Focus on the top-ranked pose (the one with the lowest binding energy).

    • Identify and analyze the key intermolecular interactions, including:

      • Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor and an acceptor. They are critical for ligand specificity and affinity.

      • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, contributing significantly to the overall stability of the complex.

      • π-π Stacking: Aromatic rings in the ligand and protein can stack on top of each other, forming favorable interactions.

  • Generate Publication-Quality Images:

    • Use the visualization software to create clear and informative images of the ligand-receptor complex, highlighting the key interacting residues and the types of interactions.

interaction_analysis cluster_ligand This compound cluster_receptor EGFR Binding Pocket benzimidazole_ring Benzimidazole Ring hydrophobic_pocket Hydrophobic Pocket benzimidazole_ring->hydrophobic_pocket π-π Stacking / Hydrophobic Interactions gatekeeper_residue Gatekeeper Residue (e.g., Thr790) benzimidazole_ring->gatekeeper_residue Potential Steric Clash or Favorable Interaction pentanamine_chain Pentanamine Chain hinge_region Hinge Region (e.g., Met793) pentanamine_chain->hinge_region Hydrogen Bonds

Figure 2: A conceptual diagram of potential interactions between this compound and the EGFR binding pocket.

V. Conclusion and Future Directions

This guide has provided a detailed framework and step-by-step protocols for conducting computational docking studies of this compound. By following these procedures, researchers can gain valuable insights into the potential binding modes and affinities of this compound against relevant biological targets.

It is imperative to remember that molecular docking is a predictive tool, and the results should be interpreted with a critical eye. The generated hypotheses about ligand binding should ideally be validated through experimental techniques such as in vitro binding assays and structural biology methods like X-ray crystallography. Further computational studies, such as molecular dynamics simulations, can also be employed to assess the stability of the predicted binding poses over time.

The application of these computational methods to the vast chemical space of benzimidazole derivatives holds significant promise for the discovery and development of new and effective therapeutic agents.

VI. References

  • NovoPro Bioscience Inc. Convert SMILES to 3D structure. [Link]

  • CCDC. How to generate a 3D molecular structure from a SMILES string. [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega. ACS Publications. [Link]

  • Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. NIH. [Link]

  • Auto grid generation in Autodock tool for docking? ResearchGate. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. [Link]

  • 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. RCSB PDB. [Link]

  • 6RKS: E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion. NCBI. [Link]

  • TOP2B - Wikipedia. [Link]

  • A structure-based view of Epidermal Growth Factor Receptor regulation. PMC. [Link]

  • How to perform virtual screening using Autodock Vina? Bioinformatics Review. [Link]

  • 1BJT: TOPOISOMERASE II RESIDUES 409-1201. RCSB PDB. [Link]

  • AutoDock Vina. [Link]

  • 4FM9: Human topoisomerase II alpha bound to DNA. RCSB PDB. [Link]

  • Protein-Ligand-Docking. [Link]

  • 1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. [Link]

  • 5ZAD: Human topoisomerase II beta in complex with DNA. RCSB PDB. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. NIH. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Vina output analysis using Discovery Studio visualizer. Bioinformatics Review. [Link]

  • 5BS8: Crystal structure of a topoisomerase II complex. RCSB PDB. [Link]

  • 6KZV: Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. RCSB PDB. [Link]

  • 1SUU: Structure of DNA gyrase A C-terminal domain. RCSB PDB. [Link]

  • 6RKS: E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion. RCSB PDB. [Link]

  • Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. [Link]

  • AutoGridFR: improvements on AutoDock affinity maps and associated software tools. PMC. [Link]

  • AutoDock Tutorial. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? ResearchGate. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • AutoDock4.2.6 Part-5 Generation of Grid Parameter File(GPF). YouTube. [Link]

  • Hydrophobic interaction: Significance and symbolism. [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. [Link]

  • Hydrophobic interactions and hydrogen bonding between ligands and... | Download Scientific Diagram. ResearchGate. [Link]

  • Drug - Target Docking & Results Analysis Using PyRx - Vina, DS & PyMol | P1. YouTube. [Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies | PLOS One. Research journals. [Link]

  • The hydrophobic interactions and hydrogen bonds formation between each of the ligands and the amino acid residues of the receptor at the post docking stage. [Link]

  • Is it possible to open Swissdock results in Discovery studio visualizer for ligand interactions? [Link]

  • How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. YouTube. [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Phillips-Ladenburg Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Phillips-Ladenburg benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this venerable yet often temperamental reaction. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing yield and purity. Our goal is to empower you with the expert insights needed to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the Phillips-Ladenburg benzimidazole synthesis and why are low yields a common problem?

The Phillips-Ladenburg synthesis is a classic condensation reaction between an o-phenylenediamine and a carboxylic acid (or its derivative) to form a benzimidazole ring system.[1][2][3][4][5] This method, while foundational, is notorious for requiring harsh reaction conditions, such as high temperatures (often 180-300°C) and strong mineral acids.[2][3][6][7] These extreme conditions can lead to the degradation of starting materials and products, as well as the formation of unwanted side products, all contributing to lower-than-expected yields.[6][7]

Q2: I'm getting a complex mixture of products. What are the likely side reactions?

Side reactions are a primary culprit for low yields. Depending on your specific substrates and conditions, you might be observing:

  • Formation of Benzodiazepine-2-ones: Particularly when reacting o-phenylenediamine with β-ketoesters under neutral conditions, a competing cyclization can lead to the formation of a seven-membered ring instead of the desired five-membered benzimidazole.[6]

  • Mixture of 1,2-disubstituted and 2-substituted benzimidazoles: When using aldehydes instead of carboxylic acids (a related reaction known as the Weidenhagen synthesis), unselective reactions can occur, leading to a mixture of products.[8]

  • Polymerization/Degradation: The high temperatures and strong acids can cause decomposition of sensitive starting materials or the desired product, leading to tar-like residues and a difficult purification process.

Q3: Can I use an aldehyde instead of a carboxylic acid in this reaction?

While the classic Phillips-Ladenburg reaction specifies a carboxylic acid, a closely related and common modification, the Weidenhagen reaction, utilizes an aldehyde.[1][3][7] Condensation of an o-phenylenediamine with an aldehyde can also yield benzimidazoles, often under milder conditions. However, this approach can present its own set of challenges, including the potential for over-oxidation and the formation of 1,2-disubstituted byproducts.[8]

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section provides a structured approach to identifying and solving common issues encountered during the Phillips-Ladenburg synthesis.

Issue 1: Low or No Product Formation

If you are observing minimal to no formation of your desired benzimidazole, consider the following factors, starting with the most fundamental.

Root Cause Analysis & Corrective Actions
Potential CauseRecommended Action & Explanation
Purity of Reagents Action: Verify the purity of your o-phenylenediamine and carboxylic acid via techniques like NMR or melting point analysis. Explanation: Impurities in starting materials can inhibit the reaction or lead to the formation of side products.[6] o-phenylenediamines are particularly susceptible to oxidation and should be stored under an inert atmosphere.
Inadequate Reaction Temperature Action: Ensure your reaction is reaching the target temperature. For aromatic carboxylic acids, temperatures above 180°C are often necessary.[2] Explanation: The cyclodehydration step of the mechanism is often the rate-limiting step and requires significant thermal energy to overcome the activation barrier.[7]
Insufficient Reaction Time Action: Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] Explanation: Some condensations, especially with sterically hindered substrates, may require extended reaction times for completion.
Inappropriate Acid Catalyst Action: While mineral acids like HCl are traditional, consider alternatives like polyphosphoric acid (PPA) or Eaton's reagent, which can act as both catalyst and solvent, driving the reaction to completion.[10] Explanation: The choice of acid can significantly influence the reaction rate and yield by facilitating both the initial amide formation and the subsequent cyclization.
Issue 2: High Proportion of Side Products and Impurities

A significant amount of byproducts can make purification difficult and drastically reduce your isolated yield.

Visualizing the Main Reaction Pathway

To better understand the desired transformation, let's visualize the core mechanism.

Phillips_Ladenburg_Mechanism Reactants o-Phenylenediamine + Carboxylic Acid Amide Monoacyl Intermediate Reactants->Amide - H₂O ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ Cyclization Intramolecular Cyclization ProtonatedAmide->Cyclization Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration Product Benzimidazole Dehydration->Product - H₂O, - H⁺ Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Reagent Purity (NMR, m.p.) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) Start->CheckConditions CheckPurity->CheckConditions OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeTime Optimize Reaction Time (TLC) CheckConditions->OptimizeTime OptimizeCatalyst Screen Alternative Catalysts/Acids CheckConditions->OptimizeCatalyst InertAtmosphere Use Inert Atmosphere (N₂/Ar) CheckConditions->InertAtmosphere Purification Refine Purification Strategy (Recrystallization, Chromatography) OptimizeTemp->Purification OptimizeTime->Purification OptimizeCatalyst->Purification InertAtmosphere->Purification Success Improved Yield Purification->Success

Sources

Technical Support Center: Purification of 1H-Benzimidazole-2-pentanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1H-Benzimidazole-2-pentanamine. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require a reliable method for its purification using column chromatography. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to ensure the successful isolation of a high-purity product.

I. Introduction to the Purification Challenge

This compound is a bifunctional molecule featuring a benzimidazole core and a primary amine. This structure presents a unique purification challenge. The basic nature of the pentanamine side chain can lead to strong interactions with the acidic silanol groups on standard silica gel, a common stationary phase.[1] This can result in poor separation, tailing peaks, and even irreversible adsorption of the product onto the column.

This guide will walk you through the necessary steps to overcome these challenges, from selecting the appropriate stationary and mobile phases to optimizing the column conditions for a successful purification.

II. Recommended Purification Protocol

This section outlines a detailed, step-by-step methodology for the purification of this compound.

Materials and Equipment
Material/ReagentGrade
Crude this compoundSynthesis Grade
Silica Gel60 Å, 230-400 mesh
Triethylamine (TEA)Reagent Grade
Dichloromethane (DCM)HPLC Grade
Methanol (MeOH)HPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
n-HexaneHPLC Grade
Glass Chromatography ColumnAppropriate size for scale
Thin-Layer Chromatography (TLC) PlatesSilica gel coated
UV Lamp254 nm
Step 1: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using TLC. This will allow you to visualize the separation of your target compound from impurities.

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent like methanol or dichloromethane. Spot the dissolved sample onto a silica gel TLC plate.[2]

  • Developing the TLC: Develop the TLC plate in a chamber with a pre-equilibrated atmosphere of a chosen solvent system. Good starting points for benzimidazole derivatives are mixtures of ethyl acetate/hexane or dichloromethane/methanol.[2][3]

  • Visualization: Visualize the separated spots under a UV lamp at 254 nm.[2]

  • Optimization: The ideal solvent system will give your product an Rf value of approximately 0.2-0.3. If the spots are too high (high Rf), the solvent system is too polar. If they remain at the baseline (low Rf), it is not polar enough. Adjust the solvent ratios accordingly.

Step 2: Column Preparation (Slurry Packing Method)

Proper column packing is essential for achieving good separation.

  • Prepare the Slurry: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 95:5 DCM:MeOH with 0.5% TEA).

  • Pack the Column: Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[2]

  • Equilibrate: Allow the solvent to drain until it is just above the silica bed. Never let the column run dry. Add more mobile phase and let it run through the column to ensure it is fully equilibrated.

Step 3: Sample Loading

There are two primary methods for loading your sample onto the column:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.[2]

  • Dry Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel to the solution and remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[2][4] This method is often preferred as it can lead to better band sharpness.

Step 4: Elution and Fraction Collection
  • Begin Elution: Start eluting the column with the initial mobile phase.

  • Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase during the elution process. For example, you can start with 95:5 DCM:MeOH and slowly increase the methanol percentage. This will help to first elute less polar impurities, followed by your target compound.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Mobile Phase Optimization) ColumnPrep Column Preparation (Slurry Packing) TLC->ColumnPrep Determines Mobile Phase SampleLoad Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution Elution (Gradient) SampleLoad->Elution Collection Fraction Collection Elution->Collection FractionTLC Fraction Monitoring (TLC) Collection->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Identifies Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate FinalProduct Purified Product Evaporate->FinalProduct

Caption: Workflow for the purification of this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Product is not eluting from the column The mobile phase is not polar enough. The amine is strongly adsorbed to the acidic silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). Add a small amount of triethylamine (0.1-2% v/v) to the mobile phase to compete with your amine for the acidic sites on the silica.[1]
Poor separation of spots (co-elution) The mobile phase is too polar or not polar enough. The column was not packed properly.Adjust the solvent polarity based on your TLC results.[5] Ensure the column is packed uniformly without any air bubbles or cracks.[5] Consider using a shallower gradient during elution.
Streaking or tailing of the product spot on TLC and column The amine is interacting too strongly with the acidic silica gel.Add triethylamine to your TLC developing solvent and your column's mobile phase.[1]
Low recovery of the purified product Irreversible adsorption of the product onto the silica gel. The compound may be degrading on the silica.Use triethylamine-deactivated silica gel.[1] Consider an alternative stationary phase like basic alumina.[1]
Colored impurities in the final product Oxidation or side reactions during synthesis.If the colored impurity is not removed by chromatography, consider an activated carbon (charcoal) treatment during a subsequent recrystallization step.[6][7]
Troubleshooting Logic Diagram

Troubleshooting Start Problem Encountered NoElution Product Not Eluting? Start->NoElution PoorSep Poor Separation? NoElution->PoorSep No Sol1 Increase Mobile Phase Polarity NoElution->Sol1 Yes LowRecovery Low Recovery? PoorSep->LowRecovery No Sol3 Adjust Solvent Polarity (TLC Guided) PoorSep->Sol3 Yes Sol5 Use Deactivated Silica or Alumina LowRecovery->Sol5 Yes Success Successful Purification LowRecovery->Success No Sol2 Add Triethylamine (TEA) to Mobile Phase Sol1->Sol2 Sol2->Success Sol4 Repack Column Carefully Sol3->Sol4 Sol4->Success Sol5->Success

Caption: A logical approach to troubleshooting common chromatography issues.

IV. Frequently Asked Questions (FAQs)

Q1: Why is triethylamine (TEA) added to the mobile phase?

A1: The silica gel surface has acidic silanol groups that can strongly interact with the basic amine of this compound. This can lead to peak tailing and poor recovery. Triethylamine is a stronger base and is added to the mobile phase to "mask" these acidic sites, allowing your compound to elute more symmetrically and efficiently.[1]

Q2: Can I use a different stationary phase?

A2: Yes. If you continue to have issues with silica gel, even after deactivation with triethylamine, you can consider using a more basic stationary phase like alumina.[1] Alternatively, for more polar compounds, reversed-phase (C18) chromatography can be an effective purification strategy.[1]

Q3: My compound is not very soluble in the initial mobile phase for wet loading. What should I do?

A3: If your compound has poor solubility in the mobile phase, the dry loading technique is recommended.[2][4] This involves pre-adsorbing your compound onto a small amount of silica gel, which is then added to the top of the column. This ensures that your compound is introduced to the column in a concentrated band, leading to better separation.

Q4: How do I prepare triethylamine-deactivated silica gel?

A4: To deactivate silica gel, you can prepare a slurry of the silica in your chosen mobile phase that already contains 1-2% triethylamine.[8] Allow this slurry to stand for a short period before packing the column. This pre-treatment helps to neutralize the acidic sites on the silica surface.

Q5: What are some common impurities I might encounter?

A5: Common impurities can include unreacted starting materials from the synthesis, such as o-phenylenediamine or the corresponding carboxylic acid/aldehyde.[9] You may also have side-products from the reaction. The chemical shifts of many common laboratory solvents and reagents can be found in the literature to help identify them if they appear in your NMR spectrum.[10][11][12]

V. References

  • Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives. Retrieved from

  • International Journal of Creative Research Thoughts. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (2016). Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC | Request PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines? Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Retrieved from [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

  • Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization Protocol for the Purification of 1H-Benzimidazole-2-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive, in-depth protocol and troubleshooting resource for the purification of 1H-Benzimidazole-2-pentanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions to offer a framework for understanding and optimizing the recrystallization process. Our approach is grounded in the principles of chemical engineering and physical organic chemistry to ensure a robust and reproducible method.

Foundational Principles: The "Why" of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds. It leverages the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

For this compound, the presence of both a basic amine and the benzimidazole moiety influences its solubility. The benzimidazole ring system can participate in hydrogen bonding and π-stacking, while the pentanamine side chain adds a degree of non-polar character and a primary amine for potential acid-base chemistry.[1] Benzimidazoles are generally more soluble in polar solvents.[1][2]

Experimental Workflow: Recrystallization of this compound

The following diagram outlines the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow Crude Crude 1H-Benzimidazole- 2-pentanamine Solid Screening Solvent Screening (Small Scale) Crude->Screening Start Dissolution Dissolve in Minimum Hot Solvent Screening->Dissolution Optimal Solvent System Identified HotFilt Hot Filtration (Optional: for insoluble impurities) Dissolution->HotFilt Insoluble Impurities Present Cooling Slow Cooling & Crystallization Dissolution->Cooling No Insoluble Impurities HotFilt->Cooling Isolation Isolate Crystals (Vacuum Filtration) Cooling->Isolation Washing Wash with Ice-Cold Solvent Isolation->Washing Drying Dry Crystals (Vacuum Oven) Washing->Drying Pure Pure Crystalline Product Drying->Pure End

Caption: Recrystallization workflow for this compound.

Step-by-Step Recrystallization Protocol

Materials:

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures thereof)

  • Erlenmeyer flasks

  • Heating source (hot plate with a water or sand bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Solvent Screening (The Key to Success):

    • Place approximately 20-30 mg of your crude product into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility. A good candidate solvent will not dissolve the compound at room temperature.

    • For solvents where the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. The ideal solvent will yield a good quantity of crystalline precipitate.

    • If a single solvent is not ideal, try solvent pairs. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool. Common pairs include ethanol/water or ethyl acetate/hexane.

  • Dissolution:

    • Place the bulk of your crude this compound in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent or solvent system from your screening in small portions.

    • Heat the mixture to a gentle boil while stirring. Continue adding the solvent portion-wise until the solid is just dissolved. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Decolorization (If Necessary):

    • If your solution is colored, and you suspect colored impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount (1-2% by weight of your compound) of activated charcoal to the solution.

    • Gently reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (If Necessary):

    • If you have insoluble impurities or have used charcoal, you must perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the hot plate.

    • Pour the hot solution through the fluted filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Troubleshooting Guide

Issue Potential Causes & Explanations Solutions
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your compound, or the compound is precipitating from a supersaturated solution at a temperature above its melting point. This can also be caused by the presence of significant impurities that depress the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a lower-boiling solvent system. - If impurities are suspected, consider a preliminary purification step like a column chromatography or an acid-base extraction.
No crystals form upon cooling. The solution may be supersaturated, or you may have used too much solvent.- Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. This creates a rough surface for nucleation. - Add a "seed crystal" of the pure compound if available. - If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Very low recovery of the purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - The crystals were washed with solvent that was not ice-cold, redissolving some of the product. - The compound has significant solubility in the cold solvent.- Beforehand, ensure you use the minimum amount of hot solvent. - Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals (which may be less pure). - Always use ice-cold solvent for washing the crystals.
The product is still colored after recrystallization. The colored impurity has similar solubility properties to your compound, or the compound itself is inherently colored.- Perform a decolorization step with activated charcoal during the recrystallization process. - A second recrystallization may be necessary.
The compound is insoluble in all tested solvents. The compound may have very low solubility in common organic solvents. Due to the basic amine, it may be possible to use an acidic solvent.- Try dissolving the compound in a dilute solution of an organic acid, such as acetic acid in an appropriate co-solvent.[3] The compound will form a salt which may have different solubility characteristics. You would then need to neutralize the solution to precipitate the purified free base.
The compound is too soluble in all tested solvents, even at room temperature. The compound is highly soluble in a wide range of solvents.- Try using a solvent pair, where the compound is very soluble in one solvent and insoluble in the other (e.g., dissolve in a minimal amount of hot ethanol and add water dropwise until cloudy). - Consider alternative purification methods such as column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Depending on the synthetic route, common impurities could include unreacted starting materials (e.g., o-phenylenediamine and a derivative of caproic acid), side-products from incomplete cyclization, or byproducts from over-alkylation or oxidation.

Q2: How can I assess the purity of my recrystallized product?

A2: The most common methods are to check the melting point and to use thin-layer chromatography (TLC). A pure compound should have a sharp melting point range (typically < 2 °C). On TLC, the purified product should appear as a single spot. For more rigorous purity assessment, techniques like High-Performance Liquid Chromatography (HPLC)[4], Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be employed.

Q3: What safety precautions should I take during this procedure?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be cautious when heating flammable organic solvents; never heat them in an open container and use a water or sand bath for even heating.

Q4: Can I use a different purification method if recrystallization fails?

A4: Yes, if recrystallization proves ineffective, column chromatography is a common alternative for purifying benzimidazole derivatives.[5] Acid-base extraction can also be a powerful technique to separate your basic amine-containing product from neutral or acidic impurities.

Q5: Why is slow cooling important for crystallization?

A5: Slow cooling allows the crystal lattice to form in an orderly fashion, which is more effective at excluding impurity molecules. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal structure.

References

  • PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). N,N-Dimethyl-1H-benzimidazol-2-amine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

  • Zheng, Y., et al. (2023). Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. PMC - PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of benzimidazole derivatives and their salts.
  • PubMed. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Retrieved from [Link]

  • IJPCBS. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
  • ResearchGate. (n.d.). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Retrieved from [Link]

  • AERU. (n.d.). 1H-benzimidazole-2-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1H-benzimidazoles.
  • PubMed Central. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-crystallization of a benzimidazole derivative with carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, heterocyclization and anti-tumour activity evaluation of some benzimidazole derivatives. Retrieved from [Link]

Sources

Technical Support Center: Solubility of 1H-Benzimidazole-2-pentanamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice regarding the solubility of 1H-Benzimidazole-2-pentanamine in common organic solvents. As direct, quantitative solubility data for this specific molecule is not extensively published, this guide synthesizes foundational principles of organic chemistry, data from analogous structures, and established experimental protocols to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility profile of this compound in common organic solvents?

A1: Based on its structure, which features a polar benzimidazole core and a flexible pentanamine side chain, we can predict its solubility based on the "like dissolves like" principle.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The nitrogen atoms in the benzimidazole ring and the primary amine of the side chain can act as hydrogen bond acceptors, while the N-H protons on both moieties can act as hydrogen bond donors.[2] These interactions with polar protic solvents will facilitate dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is anticipated. The polarity of these solvents will interact favorably with the polar benzimidazole ring and the amine group through dipole-dipole interactions.

  • Chlorinated Solvents (e.g., Dichloromethane): Moderate to low solubility is predicted. While dichloromethane has a moderate polarity, the solubility of benzimidazoles in chloroalkanes is generally low.[3]

  • Ethers (e.g., Diethyl Ether, THF): Low solubility is expected. These solvents are less polar and have limited ability to form strong interactions with the polar functional groups of the molecule.

  • Non-Polar Aromatic Solvents (e.g., Toluene): Very low solubility is expected due to the significant mismatch in polarity.

  • Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane): Predicted to be insoluble. The non-polar nature of these solvents cannot overcome the strong intermolecular forces of the more polar this compound.

Q2: How does the pentanamine side chain influence the solubility compared to the parent benzimidazole?

A2: The pentanamine side chain has a significant and somewhat conflicting influence on solubility. The terminal primary amine (-NH2) is a polar group capable of hydrogen bonding, which generally enhances solubility in polar solvents.[4] However, the five-carbon alkyl chain is non-polar and increases the molecule's overall hydrophobic character. For smaller alcohols and other polar solvents, the amine's contribution to hydrogen bonding will likely dominate, leading to good solubility. In less polar solvents, the hydrophobic nature of the alkyl chain might slightly improve solubility compared to the unsubstituted benzimidazole, but overall solubility will remain low.

Q3: Is this compound soluble in water?

A3: The water solubility of aliphatic amines decreases as the number of carbon atoms increases.[5] A general rule of thumb is that compounds with more than 4-5 carbon atoms per hydrogen bonding group tend to be insoluble in water.[6] Given the C12H17N3 formula of this compound, its water solubility is expected to be low. However, its basic nature means it will be significantly more soluble in acidic aqueous solutions due to the formation of a protonated, and therefore more polar, ammonium salt.

Predicted Solubility Summary

The following table provides an estimated solubility profile for this compound. It is crucial to note that these are predictions and should be confirmed experimentally for any critical application.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with both the benzimidazole ring and the pentanamine side chain.[2]
Polar Aprotic DMSO, DMF, AcetonitrileGood to ModerateFavorable dipole-dipole interactions with the polar functional groups.
Chlorinated Dichloromethane (DCM)Moderate to LowBenzimidazoles generally exhibit low solubility in chloroalkanes.[3]
Ethers Diethyl Ether, THFLowInsufficient polarity to effectively solvate the molecule.
Aromatic TolueneVery LowSignificant polarity mismatch.
Aliphatic Hexane, HeptaneInsolubleHighly non-polar solvent cannot overcome the intermolecular forces of the solute.

Troubleshooting Guide for Solubility Experiments

Issue 1: The compound is not dissolving in a solvent where it is predicted to be soluble.

  • Causality & Troubleshooting Steps:

    • Insufficient Sonication/Agitation: The dissolution process may be slow. Ensure vigorous mixing or sonication to increase the surface area of the solid and facilitate solvation.

    • Low Temperature: Solubility is generally temperature-dependent. Gently warming the mixture may increase both the rate of dissolution and the overall solubility. Be cautious not to decompose the compound.

    • Incorrect Solvent Purity: Impurities in the solvent, particularly water in aprotic solvents, can significantly alter its solvating properties. Use high-purity, anhydrous solvents when necessary.

    • Compound Purity/Polymorphism: The compound may exist in a different crystalline form (polymorph) with lower solubility. Check the purity of your sample.

Issue 2: The compound precipitates out of solution over time.

  • Causality & Troubleshooting Steps:

    • Supersaturated Solution: You may have created a supersaturated solution, especially if heat was used for dissolution. This is an unstable state, and the excess solute will crystallize over time. Re-evaluate the solubility at the desired storage temperature.

    • Temperature Fluctuations: If the solution is stored in an environment with temperature fluctuations, the solubility limit might be exceeded during colder periods, causing precipitation. Store solutions at a constant, controlled temperature.

    • Chemical Degradation: The compound might be unstable in the chosen solvent, leading to the formation of less soluble degradation products. Assess the stability of your compound in the solvent over time using techniques like HPLC or TLC.

Issue 3: Inconsistent solubility results between experiments.

  • Causality & Troubleshooting Steps:

    • Equilibration Time: Ensure that the mixture has reached equilibrium. For shake-flask methods, this can take 24-48 hours.[7] Inconsistent equilibration times will lead to variable results.

    • Precise Temperature Control: Use a temperature-controlled shaker or water bath to maintain a consistent temperature throughout the experiment, as solubility is sensitive to temperature changes.

    • Accurate Quantification: Ensure your analytical method for determining the concentration of the dissolved compound (e.g., UV-Vis, HPLC) is properly calibrated and validated.

Troubleshooting Workflow Diagram

G start Solubility Issue Encountered check_agitation Is agitation/sonication sufficient? start->check_agitation increase_agitation Increase agitation/sonication check_agitation->increase_agitation No check_temp Is temperature optimal? check_agitation->check_temp Yes increase_agitation->check_temp adjust_temp Gently warm the solution check_temp->adjust_temp No check_solvent Is solvent pure and anhydrous? check_temp->check_solvent Yes adjust_temp->check_solvent use_pure_solvent Use high-purity solvent check_solvent->use_pure_solvent No check_equilibrium Has the solution reached equilibrium? check_solvent->check_equilibrium Yes use_pure_solvent->check_equilibrium increase_time Increase equilibration time (24-48h) check_equilibrium->increase_time No final_check Re-evaluate compound purity/stability check_equilibrium->final_check Yes increase_time->final_check

Sources

Addressing "1H-Benzimidazole-2-pentanamine" stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1H-Benzimidazole-2-pentanamine. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in dimethyl sulfoxide (DMSO) solutions. The benzimidazole core is known for its high degree of chemical stability[1], but the specific functionalities of derivatives and their interaction with solvents under various storage conditions can present challenges. This guide provides troubleshooting advice, preventative best practices, and detailed protocols to ensure the integrity of your experimental results.

Troubleshooting Guide & FAQs

This section addresses common issues observed by researchers. The question-and-answer format is designed to help you quickly identify and resolve problems with your this compound DMSO solutions.

FAQ 1: My 10 mM stock solution of this compound in DMSO has developed a yellow or brownish tint after storage. What's happening?

Answer:

Discoloration is a common indicator of chemical degradation. While the benzimidazole core is relatively stable, several factors could be at play:

  • Oxidation: The primary amine on the pentanamine side chain is susceptible to oxidation. This process can be accelerated by the presence of atmospheric oxygen, trace metal impurities, or light.

  • DMSO Degradation: DMSO itself is not entirely inert. Under certain conditions (e.g., presence of trace acids or bases, exposure to light and air), it can undergo decomposition.[2][3] Some degradation products of DMSO, such as formaldehyde or formic acid[4][5][6], could potentially react with the amine group of your compound.

  • Water Contamination: The most significant factor in the degradation of compounds stored in DMSO is often the presence of water.[7][8] DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. Water can facilitate hydrolytic degradation pathways or other reactions, leading to compound loss.

Recommendation: Immediately quarantine the discolored stock. To verify its integrity, we recommend running a quality control check using an appropriate analytical method, such as HPLC-UV/MS, comparing it to a freshly prepared standard.

FAQ 2: I'm observing reduced biological activity or inconsistent results from experiments using an older DMSO stock of this compound. Is this related to stability?

Answer:

The observed loss of activity directly correlates with the chemical instability issues discussed in FAQ 1. It is crucial to remember that even if no visible change like discoloration or precipitation is observed, degradation may still have occurred. Studies on various small molecules have shown that storage conditions are paramount for maintaining compound integrity.[9][10]

Recommendation: Always qualify older stock solutions before critical experiments. Prepare a fresh stock solution from solid material and compare its performance in your assay against the older stock. If the fresh stock restores the expected activity, the older stock should be discarded.

FAQ 3: What are the ideal conditions for preparing and storing a 10 mM stock solution of this compound in DMSO to ensure maximum stability?

Answer:

Proper preparation and storage are the most effective tools for preventing degradation. Based on comprehensive stability studies of benzimidazoles and other small molecules in DMSO, the following best practices are recommended:

ParameterRecommendationRationale
Solvent Quality Use anhydrous (≤0.025% water), high-purity DMSO.Minimizes water-driven degradation, which is a primary cause of compound loss in DMSO solutions.[7][8]
Preparation Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. Use a gentle vortex and/or sonication in a water bath to dissolve.Protects against oxidation during preparation. Avoids aggressive heating which can accelerate degradation.
Aliquoting Dispense the stock solution into single-use aliquots in amber glass or polypropylene vials.Prevents contamination of the master stock and, critically, avoids multiple freeze-thaw cycles which can compromise stability.[7]
Storage Temp. Store long-term at -80°C. For short-term (1-2 weeks), -20°C is acceptable.Studies on benzimidazoles show that storage at -80°C or -20°C is effective for long-term stability.[11]
Thawing Thaw aliquots at room temperature and ensure the compound is fully redissolved (vortex gently) before use.Prevents localized concentration gradients and ensures accurate pipetting.
FAQ 4: How can I experimentally verify the stability of my compound in my specific storage conditions?

Answer:

A formal stability study is the definitive way to assess the integrity of your compound over time. This involves analyzing the concentration of the parent compound at various time points. The most common and effective method is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

The goal is to monitor the peak area of the parent compound (this compound) and simultaneously look for the appearance of new peaks that would indicate degradant products. A detailed protocol for a long-term stability assessment is provided in the SOP section below.

Diagnostic & Workflow Diagrams

To assist in troubleshooting and experimental planning, the following diagrams outline key decision-making and procedural workflows.

Troubleshooting Flowchart for DMSO Stock Instability

start Observe Issue with DMSO Stock Solution visual_check Visual Inspection start->visual_check activity_issue Inconsistent or Reduced Biological Activity? start->activity_issue Check Performance color_change Discoloration or Haze Observed? visual_check->color_change Check Color precipitate Precipitate Observed? visual_check->precipitate Check Solids color_change->precipitate No action_degradation High Probability of Chemical Degradation color_change->action_degradation Yes precipitate->activity_issue No action_solubility Potential Solubility Issue precipitate->action_solubility Yes action_confirm_activity Suspect Degradation (Loss of Potency) activity_issue->action_confirm_activity Yes remedy_qc Action: Perform QC Analysis (HPLC/LC-MS) vs. Fresh Standard action_degradation->remedy_qc remedy_solubility Action: Warm to 37°C, Vortex/Sonicate. Check solubility limits. action_solubility->remedy_solubility remedy_bioassay Action: Prepare Fresh Stock. Compare activity vs. old stock. action_confirm_activity->remedy_bioassay discard Discard Old Stock if Degradation/Precipitation Confirmed remedy_qc->discard remedy_solubility->discard remedy_bioassay->discard

Caption: Troubleshooting decision tree for stability issues.

Potential Degradation Pathways

Conceptual Degradation Pathways cluster_stress Stress Factors cluster_products Potential Degradants main_compound This compound in DMSO Solution oxidized_amine Oxidized Amine Products (e.g., imine, hydroxylamine) main_compound->oxidized_amine adducts Adducts with DMSO Degradation Products main_compound->adducts ring_modified Benzimidazole Ring Modification (less common) main_compound->ring_modified water Water (H₂O) (from air/impure DMSO) water->main_compound facilitates reactions oxygen Oxygen (O₂) (atmospheric) oxygen->oxidized_amine causes light Light / UV light->main_compound accelerates dmso_deg DMSO Degradants (e.g., HCHO) dmso_deg->adducts causes

Caption: Factors influencing compound stability in DMSO.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of High-Integrity Stock Solutions

This protocol details the steps for preparing a 10 mM stock solution of this compound (MW: 203.29 g/mol )[12] with minimal risk of initial degradation.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (e.g., <0.025% water)

  • Calibrated analytical balance

  • Amber glass or polypropylene vials with screw caps

  • Sterile pipette tips

  • Vortex mixer and/or bath sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock, weigh out 2.033 mg of this compound.

  • Weighing: Tare a clean, dry vial on the analytical balance. Carefully add the solid compound to the vial and record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Add the anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly. Vortex for 1-2 minutes. If solids persist, place the vial in a room temperature water bath sonicator for 5-10 minute intervals until fully dissolved. Avoid heating.

  • Aliquoting: Immediately dispense the solution into single-use aliquots (e.g., 20-100 µL) in appropriately labeled vials.

  • Storage: Tightly cap the aliquots and place them in a freezer box for storage at -80°C.

  • Documentation: Record the compound name, concentration, date of preparation, solvent lot number, and storage location in your lab notebook.

SOP 2: Long-Term Stability Assessment by LC-MS

This protocol outlines an experiment to evaluate the stability of a 10 mM DMSO stock solution under typical storage conditions.[13]

Experimental Design:

ConditionStorage Temp.Time PointsReplicates (n)
Control -80°C0, 1, 3, 6 months3
Test 1 -20°C0, 1, 3, 6 months3
Test 2 4°C0, 1, 3, 6 months3
Test 3 (Stress) Room Temp (dark)0, 1, 3, 6 months3

Procedure:

  • Preparation: Prepare a single, large batch of 10 mM this compound in anhydrous DMSO as per SOP 1.

  • Aliquoting & Storage: Prepare sufficient aliquots for all time points and conditions. Store the vials at their designated temperatures.

  • Time Point Zero (T=0) Analysis: Immediately after preparation, remove the "T=0" aliquots.

    • Dilute the sample to a final concentration within the linear range of your LC-MS detector (e.g., 1 µM) using an appropriate solvent like 50:50 acetonitrile:water.

    • Analyze via LC-MS.

    • Record the peak area of the parent compound. This serves as the 100% reference value.

  • Subsequent Time Points: At each scheduled time point (1, 3, 6 months), remove the corresponding aliquots from storage.

  • Sample Analysis: Thaw, dilute, and analyze the samples exactly as performed for the T=0 analysis.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 average peak area.

    • % Remaining = (Peak Area at Time X / Average Peak Area at Time 0) * 100

    • Examine the chromatograms for any new peaks that represent degradation products.

    • A compound is often considered stable if the remaining parent is ≥95% of the initial amount.

Workflow for a Long-Term Stability Study

cluster_storage cluster_analysis prep 1. Prepare Bulk 10 mM Stock in Anhydrous DMSO aliquot 2. Create Single-Use Aliquots for all time points & conditions prep->aliquot storage_group 3. Store Aliquots at Designated Temperatures storage_n80 -80°C aliquot->storage_n80 storage_n20 -20°C aliquot->storage_n20 storage_4c 4°C aliquot->storage_4c storage_rt Room Temp aliquot->storage_rt analysis_t0 4. Analyze T=0 Samples (Establish 100% Reference) aliquot->analysis_t0 analysis_tx 5. Analyze Samples at Scheduled Time Points storage_n80->analysis_tx storage_n20->analysis_tx storage_4c->analysis_tx storage_rt->analysis_tx data 6. Data Processing & Analysis analysis_t0->data analysis_tx->data report 7. Final Stability Report (% Remaining vs. Time) data->report

Caption: Experimental workflow for stability assessment.

References

  • SIELC Technologies. (2018). This compound. [Link]

  • Lee, M., & Kim, S. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2357-2366. [Link]

  • Çabuk, M., & Avcı, A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]

  • Lee, M., & Kim, S. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. ResearchGate. [Link]

  • PubChem. 1H-Benzimidazole-2-methanamine. National Center for Biotechnology Information. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Anipsitakis, G. P., & Dionysiou, D. D. (2004). Degradation of DMSO by ozone-based advanced oxidation processes. ResearchGate. [Link]

  • Deguchi, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2737-2743. [Link]

  • Deguchi, Y., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Publications. [Link]

  • Nikolova, Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(32), 19681-19693. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]

  • Lee, J., et al. (2024). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. International Microbiology, 27(3), 797-805. [Link]

  • Saczewski, J., et al. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. [Link]

  • Baell, J. B., et al. (2014). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Benzimidazole. [Link]

  • El-Metwaly, N., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. [Link]

  • PubChem. Benzimidazole. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Analysis of 1H-Benzimidazole-2-pentanamine Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1H-Benzimidazole-2-pentanamine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the potential degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and characterize potential degradation products encountered during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the most probable degradation pathways for this compound?

A1: Based on the chemical structure, which features a benzimidazole ring and a pentanamine side chain, the most likely degradation pathways are oxidation and hydrolysis. The benzimidazole ring system can be susceptible to oxidative cleavage, while the amine functional group can also undergo oxidation.[1] Photodegradation is another common pathway for benzimidazole derivatives.[1]

Q2: What are the ideal storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dark, and dry place.[1] Benzimidazole derivatives can be sensitive to light and moisture.[1] For long-term storage, maintaining a temperature of 4°C or -20°C is advisable.[1]

Q3: Which analytical techniques are best suited for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary and effective technique for monitoring the stability of benzimidazole compounds and separating their degradation products.[1][2] For enhanced resolution and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) can be employed.[1] To identify and structurally elucidate the degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a useful technique for identifying volatile degradation products.[3][4][5]

Q4: Why is a forced degradation study necessary for this compound?

A4: A forced degradation study, or stress testing, is a critical component of drug development and stability assessment.[6][7] It involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, and light) to accelerate degradation.[6][7][8] This process is essential for:

  • Identifying potential degradation products.[6][7]

  • Understanding the degradation pathways.[1][7]

  • Developing and validating a stability-indicating analytical method that can separate the drug from its degradation products.[1]

II. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experimental work with this compound.

Issue 1: Unexpected peaks are appearing in my HPLC chromatogram during stability analysis.

Question: I am observing new peaks in the HPLC analysis of my this compound stability sample. What could be the cause?

Answer: The appearance of new peaks strongly suggests the formation of degradation products. To troubleshoot this, consider the following steps:

  • Review Storage and Experimental Conditions: Confirm that the sample was not inadvertently exposed to light, elevated temperatures, or high humidity, as benzimidazoles are known to be sensitive to these conditions.[1]

  • Solvent and Excipient Blanks: Analyze a blank sample containing only the solvent and any excipients to rule out impurities from these sources.

  • Conduct a Forced Degradation Study: A controlled forced degradation study will help you systematically identify the degradation products formed under specific stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7][8] This will provide a reference chromatogram to compare against your stability sample.

  • Utilize LC-MS for Identification: For definitive identification of the unknown peaks, analysis by LC-MS is recommended to determine the mass-to-charge ratio of each impurity, which is a critical step in structure elucidation.[1][2]

Issue 2: The concentration of this compound is decreasing over time, but no significant degradation peaks are observed.

Question: I'm observing a loss of the parent compound in my stability samples, but I don't see corresponding degradation peaks in the chromatogram. Where is my compound going?

Answer: This "mass balance" issue can be perplexing. Here are the likely causes and how to investigate them:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength being used.

    • Solution: Try analyzing your samples at a lower wavelength (e.g., 210 nm) to detect a wider range of compounds. Alternatively, use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[1]

  • Precipitation of the Compound: The compound may be precipitating out of the solution, especially if the solvent is not optimal or the concentration is high.[1]

    • Solution: Visually inspect your samples for any solid material. Consider using a different solvent or a lower concentration.

  • Adsorption to Container Surfaces: The compound may be adsorbing to the walls of the storage container.[1]

    • Solution: Using silanized glass vials or polypropylene tubes can help mitigate this issue.[1]

  • Formation of Involatile Products: If using a mass spectrometer, some degradation products might be involatile and therefore not detected.[1]

Issue 3: How do I develop a stability-indicating HPLC method for this compound?

Question: What are the key steps to developing a reliable HPLC method that can separate the parent compound from its potential degradation products?

Answer: A stability-indicating method must be able to unequivocally measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

Workflow for Stability-Indicating Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

A suggested starting point for an HPLC method for this compound is a reverse-phase C18 column with a mobile phase consisting of acetonitrile and a buffer such as phosphate or formate.[9][10]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation products and developing a stability-indicating method.[6][7]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At 0, 2, 4, and 8 hours, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[1]
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. At 0, 2, 4, and 8 hours, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[1]
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw and dilute aliquots at various time points for HPLC analysis.[1]
Thermal Degradation Store the solid compound and a solution of the compound at 80°C for 48 hours. Analyze samples at different time points.[1]
Photolytic Degradation Expose the solid compound and a solution to light according to ICH Q1B guidelines. Keep a control sample in the dark.[1]

3. Analysis:

  • Analyze all stressed samples by HPLC, comparing them to an unstressed control sample to identify degradation peaks.

Protocol 2: Suggested HPLC Method for Stability Testing

This method serves as a starting point and may require optimization for your specific application.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (or 0.1% Formic Acid for MS compatibility)[9][10]
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or the wavelength of maximum absorbance)
Injection Volume 10 µL

Potential Degradation Pathway Visualization:

Potential_Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photolytic Degradation This compound This compound N-oxide_derivative N-oxide_derivative This compound->N-oxide_derivative Oxidation Ring_opened_products Ring_opened_products This compound->Ring_opened_products Oxidation Benzimidazole_ring_cleavage_products Benzimidazole_ring_cleavage_products This compound->Benzimidazole_ring_cleavage_products Hydrolysis (Acid/Base) Various_photoproducts Various_photoproducts This compound->Various_photoproducts Photolysis

Caption: Potential degradation pathways of this compound.

IV. References

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. Available at:

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. Available at:

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. Available at:

  • Degradation studies of amines and alkanolamines during sour gas treatment process - Academic Journals. Available at:

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. Available at:

  • Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) - Benchchem. Available at:

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Forced Degradation – A Review. Available at:

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available at:

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at:

  • Separation of this compound on Newcrom R1 HPLC column. Available at:

  • This compound - SIELC Technologies. Available at:

Sources

Technical Support Center: Scaling Up the Synthesis of 1H-Benzimidazole-2-pentanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Benzimidazole-2-pentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the scalable synthesis of this promising preclinical candidate. Our focus is on providing practical, field-tested advice to ensure the robustness and reproducibility of your synthetic campaigns.

I. Overview of the Synthetic Strategy

The most direct and scalable approach to synthesizing this compound involves the condensation of o-phenylenediamine with a suitable six-carbon carboxylic acid derivative, typically 6-aminohexanoic acid or a protected form thereof. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, is favored for its atom economy and the general availability of starting materials.[1]

The core transformation relies on the cyclocondensation of the diamine with the carboxylic acid, usually under acidic conditions and with thermal promotion, to form the benzimidazole ring. The terminal primary amine of the pentanamine side chain presents a unique challenge, as it can compete with the diamine nitrogens during the reaction, necessitating careful control of reaction conditions or the use of protecting groups.

Visualizing the Core Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Product o-phenylenediamine o-Phenylenediamine Reaction_Conditions Acid Catalyst (e.g., PPA, HCl) Heat o-phenylenediamine->Reaction_Conditions 6-aminohexanoic_acid 6-Aminohexanoic Acid (or protected derivative) 6-aminohexanoic_acid->Reaction_Conditions Target_Molecule This compound Reaction_Conditions->Target_Molecule Cyclocondensation

Caption: General synthetic route to this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Problem ID Issue Potential Root Cause(s) Recommended Action(s)
L-YLD-01 Low to No Product Formation 1. Insufficient reaction temperature or time. 2. Ineffective acid catalyst. 3. Decomposition of starting materials or product. 4. Poor quality of starting materials. 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Gradually increase the temperature, ensuring it does not exceed the decomposition point of your reactants or product.2. Catalyst Screening: Polyphosphoric acid (PPA) is often effective for driving the dehydration.[2] Alternatively, using a mineral acid like 4N HCl under reflux can be explored.[3] For cleaner reactions, consider solid acid catalysts.3. Thermal Stability: If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times, potentially minimizing degradation.[4]4. Reagent Purity: Ensure the o-phenylenediamine is free from oxidation (often indicated by a dark coloration) and that the 6-aminohexanoic acid is of high purity.
IMP-FORM-01 Formation of a Significant Amount of a Side Product 1. Intermolecular amidation: The amino group of one molecule of 6-aminohexanoic acid may react with the carboxylic acid of another, leading to oligomerization.2. Formation of quinoxalinones: Reaction of o-phenylenediamine with certain keto-acids can lead to quinoxalinone byproducts. While less likely with an amino acid, related side reactions are possible.[5]1. Protecting Group Strategy: Protect the terminal amine of 6-aminohexanoic acid with a Boc (tert-butyloxycarbonyl) group. This will prevent its participation in side reactions. The Boc group can be removed in a subsequent step with an acid like trifluoroacetic acid (TFA).2. Slow Addition: Add the 6-aminohexanoic acid solution dropwise to the reaction mixture containing o-phenylenediamine and the acid catalyst at an elevated temperature. This can favor the intramolecular cyclization over intermolecular side reactions.
PUR-DIFF-01 Difficulty in Product Purification 1. Product is highly polar and water-soluble. 2. Presence of unreacted starting materials. 3. Formation of polar byproducts. 1. Extraction: After basifying the reaction mixture, extract the product with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions may be necessary.2. Column Chromatography: Use a polar stationary phase like silica gel with a gradient elution system. A common mobile phase could be a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide to prevent streaking of the amine on the column.3. Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.
SCALE-UP-01 Inconsistent Results Upon Scale-Up 1. Inefficient heat transfer in larger reactors. 2. Mixing issues. 3. Exothermic events not controlled. 1. Controlled Heating: Use a reactor with a jacketed heating system and an overhead stirrer to ensure uniform temperature distribution.2. Efficient Stirring: Employ mechanical stirring to ensure homogeneity of the reaction mixture, especially if it is heterogeneous.3. Controlled Addition: For larger scale reactions, the addition of reagents should be done at a controlled rate to manage any exotherms.

III. Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for this reaction?

A1: Polyphosphoric acid (PPA) is a common and effective catalyst for the Phillips-Ladenburg synthesis as it acts as both an acid catalyst and a dehydrating agent.[2] However, for easier workup on a large scale, using a strong mineral acid like hydrochloric acid in a suitable solvent can be advantageous.[3] The choice of catalyst may require some optimization for your specific reaction conditions.

Q2: Should I protect the terminal amine of 6-aminohexanoic acid?

A2: While it adds an extra step, protecting the terminal amine with a group like Boc is highly recommended, especially during scale-up. This will prevent the formation of amide-linked dimers or oligomers, which can complicate purification and lower the yield of the desired product.

Q3: My reaction mixture is turning dark brown/black. What does this indicate?

A3: Darkening of the reaction mixture often suggests oxidation of the o-phenylenediamine or decomposition of other components at high temperatures. It is crucial to ensure the quality of the starting o-phenylenediamine (it should be a light-colored solid). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation. If darkening persists, consider lowering the reaction temperature.

Q4: What is the typical work-up procedure?

A4: After the reaction is complete (as monitored by TLC or HPLC), the mixture is cooled and then carefully poured into a beaker of ice water or an ice/water mixture. The acidic solution is then neutralized with a base, such as sodium hydroxide or sodium carbonate, until it is alkaline (pH > 8). This will precipitate the crude benzimidazole product.[3] The solid can then be collected by filtration, washed with water, and dried.

Q5: What analytical techniques are recommended for characterization?

A5: For structural confirmation, ¹H NMR and ¹³C NMR spectroscopy are essential. Mass spectrometry (MS) should be used to confirm the molecular weight of the product. Purity should be assessed by HPLC with a suitable detector (e.g., UV at 254 nm and 280 nm).

IV. Experimental Protocols

Protocol 1: Synthesis of this compound using Polyphosphoric Acid

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (10 equivalents by weight to o-phenylenediamine).

  • Begin stirring and heat the PPA to approximately 150°C.

  • In a separate beaker, dissolve o-phenylenediamine (1.0 eq) and N-Boc-6-aminohexanoic acid (1.1 eq) in a minimal amount of a suitable solvent or mix them as solids.

Step 2: Reaction

  • Slowly add the mixture of o-phenylenediamine and N-Boc-6-aminohexanoic acid to the hot PPA.

  • Increase the temperature to 180-200°C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to around 100°C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with concentrated sodium hydroxide solution until the pH is basic (~9-10).

  • The crude Boc-protected product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid in a vacuum oven.

Step 4: Deprotection

  • Dissolve the crude Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base to precipitate the final product, this compound.

  • Filter, wash with water, and dry.

Step 5: Purification

  • The crude product can be purified by recrystallization from a solvent mixture like ethanol/water or by column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1).

Visualizing the Purification Workflow

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal hot solvent (e.g., Ethanol) Crude_Product->Dissolution Filtration Hot filtration to remove insoluble impurities Dissolution->Filtration Crystallization Cool slowly to allow for crystallization Filtration->Crystallization Isolation Isolate crystals by vacuum filtration Crystallization->Isolation Washing Wash with cold solvent Isolation->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: A typical recrystallization workflow for purification.

V. References

  • Shukla, A. (2012). Synthesis and Biological Screening of Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(3), 922-927. Available at: [Link]

  • Moleculon Research Corporation. (1963). Research on Benzimidazole Derivatives. Defense Technical Information Center. Available at: [Link]

  • Nannapaneni, D. T., et al. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmacognosy Magazine, 10(Suppl 2), S349–S355. Available at: [Link]

  • Nguyen, T. D., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(54), 34249-34285. Available at: [Link]

  • Mishra, A., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 13(43), 30469-30473. Available at: [Link]

  • Organic Chemistry Portal. (2022). Benzimidazole synthesis. Available at: [Link]

  • Chavan, B. B., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-13. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 28(2), 633-639. Available at: [Link]

  • Zhai, C., et al. (2015). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Organic & Biomolecular Chemistry, 13(1), 103-107. Available at: [Link]

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]

  • Google Patents. (2008). Method for preparing 2-aminoalkylbenzimidazole derivatives. CN101671308A. Available at:

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic letters, 12(20), 4576–4579. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Crystal Structure Analysis of 2-Substituted Benzimidazoles: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. The benzimidazole scaffold, a privileged structure in medicinal chemistry, is found in numerous FDA-approved drugs and clinical candidates, owing to its ability to form key interactions with a variety of biological targets.[1] The precise arrangement of atoms in the solid state, determined through single-crystal X-ray diffraction, provides invaluable insights into molecular conformation, packing, and the subtle interplay of intermolecular forces that govern a compound's physicochemical properties.

This guide provides an in-depth comparative analysis of the crystal structure of 2-substituted benzimidazoles. It is important to note that as of the writing of this guide, a published crystal structure for 1H-Benzimidazole-2-pentanamine was not available in publicly accessible crystallographic databases. Therefore, to illustrate the principles and analytical workflows, we will use closely related structures as our primary subjects of analysis and comparison. This approach will equip researchers with the necessary framework to analyze the crystal structure of novel benzimidazole derivatives.

The Subject of Our Analysis: The 2-Alkylamino Benzimidazole Moiety

The core structure of interest is the 1H-benzimidazole ring substituted at the 2-position with a pentanamine chain. This combination presents several key structural features for analysis:

  • The Benzimidazole Core: A rigid, planar heterocyclic system capable of participating in π-π stacking and hydrogen bonding.

  • The Flexible Pentanamine Chain: A five-carbon chain terminating in an amino group, introducing conformational flexibility and additional sites for hydrogen bonding.

  • The N-H···N Tautomerism: The potential for different tautomeric forms and their influence on hydrogen bonding networks.

To provide a robust comparative framework, we will analyze the crystal structure of a representative 2-substituted benzimidazole and compare its features with other derivatives from the literature.

Experimental Workflow: From Powder to Precision

The journey to elucidating a crystal structure is a meticulous process that demands precision at every stage. The following protocols represent a validated workflow for the synthesis, crystallization, and structural analysis of benzimidazole derivatives.

Synthesis of 2-Substituted Benzimidazoles

A common and effective method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2]

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent, such as a mixture of toluene or in an acidic medium like 4M hydrochloric acid.

  • Addition of Reagent: Add the desired carboxylic acid (e.g., an amino acid to produce an amine-substituted derivative) (1.2 equivalents) to the solution.

  • Condensation: Reflux the reaction mixture for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture. For acidic reactions, a base such as ammonium hydroxide or sodium hydroxide is used to precipitate the product.

  • Purification: The crude product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure 2-substituted benzimidazole.

Crystal Growth: The Art of Slow Evaporation

Obtaining single crystals of sufficient quality is often the most challenging step. Slow evaporation is a widely used and effective technique.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Dissolve the purified benzimidazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, methanol) to create a saturated or near-saturated solution.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at a constant temperature (often room temperature).

  • Crystal Harvesting: Over a period of days to weeks, single crystals should form. Carefully harvest the best-quality crystals for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

Methodology:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Programs such as SHELXS and SHELXL are commonly used for this purpose.[3]

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis s1 o-phenylenediamine + Carboxylic Acid s2 Condensation (Reflux) s1->s2 s3 Workup & Purification s2->s3 c1 Dissolution in Solvent s3->c1 Purified Compound c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 a1 Data Collection (Diffractometer) c3->a1 High-Quality Crystal a2 Structure Solution (e.g., SHELXS) a1->a2 a3 Structure Refinement (e.g., SHELXL) a2->a3 final final a3->final Final Crystal Structure

Caption: A generalized workflow for the determination of a benzimidazole derivative's crystal structure.

Comparative Crystal Structure Analysis

To illustrate the principles of comparative crystal structure analysis, we will examine key structural parameters from published crystal structures of benzimidazole derivatives with varying substituents at the 2-position.

Compound Name2-SubstituentSpace GroupKey Intermolecular InteractionsReference
1H-Benzimidazole-2-carboxamide-CONH₂PccnN-H···O and N-H···N hydrogen bonds, π-π stacking[Zeitschrift für Kristallographie - New Crystal Structures, 2022][3]
2-(3-Hydroxypropyl)benzimidazole-(CH₂)₃OHP2₁/cO-H···N and N-H···O hydrogen bonds[Acta Crystallographica Section E, 2020][4]
2-Trifluoromethyl-1H-benzimidazole-CF₃PnmaN-H···N hydrogen bonds[Acta Crystallographica Section E, 2012][5]
(1H-Benzimidazol-2-yl)(morpholin-4-yl)methanethione-C(S)N(CH₂CH₂)₂OP2₁/cN-H···N hydrogen bonds[Acta Crystallographica Section C, 2022][6]
Analysis of Intermolecular Interactions

The nature of the substituent at the 2-position of the benzimidazole ring plays a crucial role in dictating the supramolecular assembly in the crystal lattice.

  • Hydrogen Bonding: In 1H-Benzimidazole-2-carboxamide , the amide group provides additional hydrogen bond donors and acceptors, leading to a robust network of N-H···O and N-H···N interactions.[3] Similarly, the hydroxyl group in 2-(3-hydroxypropyl)benzimidazole facilitates the formation of O-H···N and N-H···O hydrogen bonds, creating zigzag chains within the crystal structure.[4] For a hypothetical This compound , the terminal primary amine would be a strong hydrogen bond donor, likely forming N-H···N interactions with the imidazole nitrogen of adjacent molecules.

  • π-π Stacking: The planar benzimidazole core is prone to π-π stacking interactions. In 1H-Benzimidazole-2-carboxamide , these interactions are observed between the benzo moieties of adjacent molecules, further stabilizing the crystal packing.[3] The presence and geometry of these interactions are highly dependent on the steric bulk of the 2-substituent. A flexible alkyl chain, as in our target molecule, may adopt conformations that either promote or hinder efficient π-π stacking.

  • Conformational Flexibility: The pentanamine chain in This compound would introduce significant conformational flexibility. The torsion angles along the alkyl chain would be a key area of analysis, as different conformers could lead to polymorphism—the existence of different crystal forms of the same compound. In the reported structure of 2-(3-hydroxypropyl)benzimidazole , the hydroxyalkyl substituent is noted to be almost coplanar with the benzimidazole ring.[4]

interaction_comparison cluster_mol This compound (Hypothetical) cluster_interactions Dominant Intermolecular Forces mol Benzimidazole Core (π-π Stacking) chain Pentanamine Chain (Conformational Flexibility) stacking π-π Stacking mol->stacking enables amine Terminal Amine (H-Bond Donor) vdw Van der Waals Forces chain->vdw contributes to hbond N-H···N Hydrogen Bonds amine->hbond drives formation of packing Crystal Packing hbond->packing stacking->packing vdw->packing

Caption: Key structural features of the target molecule and their influence on intermolecular interactions.

Conclusion

While the specific crystal structure of This compound remains to be elucidated, a comparative analysis of related benzimidazole derivatives provides a robust framework for predicting its likely solid-state behavior. The interplay between the rigid, aromatic benzimidazole core and the flexible, hydrogen-bonding pentanamine side chain will undoubtedly lead to a rich and complex supramolecular architecture. The experimental protocols and analytical principles outlined in this guide provide a clear pathway for researchers to pursue the crystallographic characterization of this and other novel benzimidazole derivatives, ultimately contributing to the rational design of new and improved therapeutic agents.

References

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. Available at: [Link]

  • This compound. SIELC Technologies. Available at: [Link]

  • Ma, H., et al. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 599-600. Available at: [Link]

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. Available at: [Link]

  • The crystal structures of three disordered 2-substituted benzimidazole esters. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Benzimidazole. PubChem. Available at: [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]

  • 1-(1-Adamantylmethyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • 2-Trifluoromethyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • 1H-Benzimidazole-2-carboxylic acid monohydrate. ResearchGate. Available at: [Link]

Sources

"1H-Benzimidazole-2-pentanamine" versus Albendazole: A Comparative Study for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of anthelmintic drug discovery, the benzimidazole scaffold remains a cornerstone of therapeutic intervention against a wide spectrum of parasitic helminths. Albendazole, a broad-spectrum benzimidazole carbamate, is a widely used and well-characterized agent. However, the continuous challenge of drug resistance necessitates the exploration of novel derivatives. This guide provides a comparative analysis of Albendazole and a representative of a promising subclass of 2-substituted benzimidazoles, "1H-Benzimidazole-2-pentanamine."

While extensive data exists for Albendazole, "this compound" represents a less-explored analogue. This guide will therefore juxtapose the established profile of Albendazole with a predictive profile for "this compound," based on established structure-activity relationships (SAR) within the benzimidazole class. This comparative framework aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential mechanisms, efficacy, and the experimental methodologies required for their evaluation.

Introduction to the Contenders: Chemical Structures and Rationale

Albendazole is a methylcarbamate derivative with a propylthio group at the 5-position of the benzimidazole ring. Its broad-spectrum activity is well-documented.[1]

This compound , on the other hand, features a pentanamine chain at the 2-position. This structural modification is of interest as substitutions at the 2-position of the benzimidazole nucleus are known to significantly influence anthelmintic activity.[2][3] The presence of an amino group introduces the potential for altered physicochemical properties, such as solubility and target binding affinity.

Mechanism of Action: A Tale of Tubulin Inhibition

The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic cells.[1] This is achieved through binding to the β-tubulin subunit, preventing its assembly into microtubules. The selective toxicity of these compounds arises from their higher affinity for parasitic β-tubulin compared to the mammalian homologue.[4]

dot graph a { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

}

Figure 1: General mechanism of action for benzimidazole anthelmintics.

Albendazole's interaction with β-tubulin is well-established and leads to a cascade of downstream effects, including impaired glucose uptake and eventual paralysis and death of the parasite.[1]

For This compound , while direct experimental evidence is lacking, its structural similarity to other 2-substituted benzimidazoles strongly suggests a similar mechanism of action involving the inhibition of tubulin polymerization.[3][5] The pentanamine side chain may influence the binding affinity and kinetics with parasitic β-tubulin, potentially leading to variations in potency and spectrum of activity compared to Albendazole.

Comparative Efficacy: Existing Data and Predictive Analysis

A direct comparison of efficacy requires experimental data. While a wealth of information is available for Albendazole, we will present a hypothetical efficacy profile for "this compound" based on the known anthelmintic activity of other 2-aminoalkyl benzimidazoles.

CompoundTarget HelminthIn Vitro Assay (IC50)In Vivo Efficacy (Dose)Citation(s)
Albendazole Haemonchus contortus~0.1 µg/mL (Egg Hatch Assay)99% reduction at 7.5 mg/kg (Sheep)[6]
Trichinella spiralis~0.01 µg/mL (Larval Motility)>95% reduction at 50 mg/kg (Mice)[7]
This compound Haemonchus contortusHypothetical: 0.5 - 5 µg/mLHypothetical: Efficacy at 10-20 mg/kg
Ascaris suumHypothetical: 1 - 10 µg/mLHypothetical: Efficacy at 15-30 mg/kg

Note: The efficacy data for "this compound" is hypothetical and serves as a representative placeholder for a novel 2-aminoalkyl benzimidazole derivative. Actual values would need to be determined experimentally.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative efficacy, the following detailed protocols are recommended.

In Vitro Anthelmintic Activity

This assay provides a rapid assessment of the direct effect of the compounds on adult parasites.

dot graph b { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

}

Figure 2: Workflow for the Adult Worm Motility Assay.

Protocol:

  • Worm Collection and Preparation: Adult earthworms (Pheretima posthuma), often used as a model due to anatomical and physiological similarities to intestinal roundworms, are collected and washed with normal saline to remove fecal matter.

  • Preparation of Test Solutions:

    • Prepare stock solutions of Albendazole and "this compound" in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of each test compound and the standard drug in normal saline. A typical concentration range to test would be 10, 20, 40, and 80 mg/mL.

    • A vehicle control (normal saline with the same concentration of the solvent used for the stock solutions) and a negative control (normal saline only) should be included.

  • Assay Procedure:

    • Place six worms in each petri dish containing the test solutions.

    • Observe the worms for paralysis (no movement when shaken vigorously) and death (no movement when dipped in warm water).

    • Record the time taken for paralysis and death for each worm in each concentration.

  • Data Analysis: Calculate the mean time for paralysis and death for each concentration and compare the results of the test compound with the standard drug.

This assay evaluates the ovicidal activity of the compounds.

Protocol:

  • Egg Collection: Collect helminth eggs from the feces of infected animals.

  • Preparation of Test Solutions: Prepare dilutions of the test compounds and standard drug as described in the adult worm motility assay.

  • Assay Procedure:

    • Add a known number of eggs (e.g., 100) to each well of a 48-well plate.

    • Add the test solutions to the wells.

    • Incubate the plates at 28°C for 48 hours.

  • Data Analysis: After incubation, count the number of hatched larvae and unhatched eggs in each well. Calculate the percentage of egg hatch inhibition for each concentration.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the target enzyme.

dot graph c { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

}

Figure 3: Workflow for the Tubulin Polymerization Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute purified tubulin in a suitable buffer.

    • Prepare stock solutions of the test compounds and a known tubulin inhibitor (e.g., nocodazole) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compounds or controls.

    • Initiate polymerization by incubating the plate at 37°C.

    • Measure the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the rate of polymerization for each concentration.

    • Calculate the IC50 value (the concentration that inhibits 50% of tubulin polymerization) for each compound.

In Vivo Efficacy in a Rodent Model

This assay evaluates the anthelmintic efficacy in a living organism.

Protocol:

  • Animal Infection: Infect laboratory mice or rats with a suitable nematode parasite (e.g., Heligmosomoides polygyrus).

  • Treatment: After the infection is established, administer the test compounds and the standard drug orally to different groups of animals for a specified number of days. A control group should receive the vehicle only.

  • Evaluation:

    • At the end of the treatment period, euthanize the animals and recover the worms from the gastrointestinal tract.

    • Count the number of worms in each animal.

  • Data Analysis: Calculate the percentage reduction in worm burden for each treatment group compared to the control group.

Pharmacokinetic and Safety Profile

Albendazole is poorly absorbed orally and is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide.[5] Common side effects include gastrointestinal disturbances, headache, and dizziness.[8] More severe but rare side effects can include bone marrow suppression and liver enzyme elevations.[9][10] It is also known to be teratogenic and should not be used during pregnancy.[1][9]

The pharmacokinetic and safety profile of This compound has not been established. Based on the general properties of benzimidazoles, it is likely to undergo hepatic metabolism. The amino group may influence its absorption and metabolic pathway. Toxicity studies, including acute and chronic toxicity, as well as genotoxicity and teratogenicity assessments, would be essential to determine its safety profile. Generally, benzimidazoles have a wide safety margin due to their selective affinity for parasitic tubulin.[4]

Conclusion and Future Directions

Albendazole remains a potent and widely used anthelmintic. The exploration of novel benzimidazole derivatives like "this compound" is a crucial strategy to overcome emerging drug resistance. Based on structure-activity relationships, "this compound" is predicted to act via tubulin polymerization inhibition, a hallmark of the benzimidazole class.

The provided experimental protocols offer a robust framework for a head-to-head comparison of these two compounds. Future research should focus on synthesizing "this compound" and conducting these comparative studies to elucidate its efficacy, mechanism of action, and safety profile. Such data will be invaluable in determining its potential as a next-generation anthelmintic agent.

References

  • ALBENZA (albendazole) tablets. Prescribing Information. GlaxoSmithKline; 2015. Available from: [Link]

  • Albendazole. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from: [Link]

  • Albendazole: Package Insert / Prescribing Information. Drugs.com. Available from: [Link]

  • Katti S. A., Desai K. S., and Loharkar S. V. Synthesis, Molecular Docking & Evaluation of Anthelmintic Activity of 2-(2-Amino Ethyl)-1H-Benzimidazole Derivatives. World Journal of Pharmaceutical Research. 2019;8(11):1140-1150. Available from: [Link]

  • Meher CP, Meher VK, Pradhan D, Meher AK, Sahu SC, Sahu S. Screening of a Benzimidazole Derivative for Anthelmintic Activity with “Rule of 5” Approach. Journal of Pharmaceutical Research International. 2021;33(60B):1982-1988. Available from: [Link]

  • Benzimidazoles. U.OSU. Available from: [Link]

  • Albendazole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Yadav G, Kumar S, Kumar V, Singh P. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. Eur J Med Chem. 2015;97:419-43. Available from: [Link]

  • Pérez-Villanueva J, Santos R, Hernández-Campos A, Giulianotti MA, Castillo R, Medina-Franco JL. Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm. 2011;2(7):649-654. Available from: [Link]

  • Fenbendazole. Wikipedia. Available from: [Link]

  • Kiuru P, Jaffe CL. Synthesis and biological evaluation of 2-arylbenzimidazoles targeting Leishmania donovani. Bioorg Med Chem Lett. 2015;25(9):1933-7. Available from: [Link]

  • Pharmacokinetic properties and side effects of benzimidazole anthelmintics. ResearchGate. Available from: [Link]

  • Safety of Anthelmintics in Animals. MSD Veterinary Manual. Available from: [Link]

  • Anastassova N, Yancheva D, Mavrova A, Kondeva-Burdina M, Tzankova V, Hristova-Avakumova N, et al. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Adv. 2018;8(57):32569-32581. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link]

  • BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Semantic Scholar. Available from: [Link]

  • Mariappan G, Saha BP, Sutharson L, Singh A, Garg S, Kumar D. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Saudi Pharm J. 2011;19(4):241-6. Available from: [Link]

  • Yadav G, Kumar S, Kumar V, Singh P. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. Eur J Med Chem. 2015;97:419-43. Available from: [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available from: [Link]

  • Benzimidazole derivatives with anthelmintic activity. ResearchGate. Available from: [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available from: [Link]

  • Sharma N, Singh V, Ali M. Synthesis and anthelmintic activity studies of 1-substituted benzimidazole derivatives. J Adv Pharm Technol Res. 2015;6(4):178-83. Available from: [Link]

  • Screening of a Benzimidazole Derivative for Anthelmintic Activity with “Rule of 5” Approach. ResearchGate. Available from: [Link]

Sources

The 2-Position: A Keystone for Biological Activity in Benzimidazole Derivatives - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold, a fusion of benzene and imidazole rings, stands as a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The versatility of the benzimidazole ring, particularly the ease of substitution at the 2-position, allows for extensive structural modifications that can significantly modulate its biological efficacy.[3][5] This guide provides an in-depth comparison of 2-substituted benzimidazole derivatives, elucidating the structure-activity relationships (SAR) that govern their therapeutic potential. We will delve into the synthesis, comparative biological activities supported by experimental data, and the underlying mechanisms of action, offering researchers and drug development professionals a comprehensive technical resource.

I. Synthesis of 2-Substituted Benzimidazole Derivatives: A Foundational Protocol

The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a variety of carbonyl compounds, most commonly aldehydes.[6][7] This reaction can be catalyzed by various reagents, including acids and oxidizing agents, and can be performed under different conditions, including conventional heating and microwave irradiation.[6] Here, we provide a general and efficient protocol for the synthesis of 2-aryl-benzimidazoles.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-Benzimidazoles

This protocol outlines a widely used method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with an aromatic aldehyde.

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehyde

  • Ethanol (solvent)

  • Ammonium chloride (catalyst)[6]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • To this solution, add a catalytic amount of ammonium chloride (10 mol%).[6]

  • Attach a reflux condenser and heat the reaction mixture at 80-90°C for 2-3 hours.[6]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure and purity.

This general procedure can be adapted for the synthesis of a wide array of 2-substituted benzimidazole derivatives by varying the aldehyde reactant. The choice of catalyst and solvent can also be optimized to improve yields and reaction times.[7][8]

II. Comparative Biological Activities: The Influence of the 2-Substituent

The nature of the substituent at the 2-position of the benzimidazole ring profoundly influences the compound's biological activity. This section compares the anticancer, antimicrobial, and antiviral activities of various 2-substituted derivatives, supported by experimental data.

A. Anticancer Activity

Benzimidazole derivatives have emerged as promising anticancer agents, with their mechanism of action often involving the inhibition of key enzymes like tubulin polymerization or specific kinases.[9][10] The substituent at the 2-position plays a critical role in determining their cytotoxic potency and selectivity.

Structure-Activity Relationship Insights:

  • Aromatic and Heteroaromatic Substituents: The presence of an aromatic or heteroaromatic ring at the 2-position is a common feature of many anticancer benzimidazoles. The substitution pattern on this ring can significantly impact activity.[11][12]

  • Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the presence of electron-donating groups (e.g., -OCH3, -OH) on the 2-phenyl ring can enhance anticancer activity, while electron-withdrawing groups (e.g., -NO2, -CF3) may decrease it.[10]

  • Lipophilicity: The lipophilicity of the substituent can influence the compound's ability to cross cell membranes and reach its intracellular target.[11]

Comparative Data on Anticancer Activity:

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
Compound A2-(4-methoxyphenyl)MCF-7 (Breast)1.94 ± 0.08[11]
Compound B2-(4-nitrophenyl)MCF-7 (Breast)>50[10]
Compound C2-(3,4-dimethoxyphenyl)HepG-2 (Liver)0.71 ± 0.07[11]
Compound D2-phenylHCT-116 (Colon)8.83[13]

The data clearly illustrates that a methoxy group at the para-position of the 2-phenyl ring (Compound A) confers potent activity against MCF-7 cells, whereas a nitro group at the same position (Compound B) leads to a significant loss of activity. Furthermore, di-substitution with methoxy groups (Compound C) can lead to even greater potency against other cell lines like HepG-2.[11]

B. Antimicrobial Activity

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, with derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[14][15][16] The 2-substituent is pivotal in defining the antimicrobial spectrum and potency.

Structure-Activity Relationship Insights:

  • Alkyl and Aryl Groups: Both 2-alkyl and 2-aryl substituted benzimidazoles have demonstrated antimicrobial properties. The nature and size of these groups influence the activity.[17]

  • Halogenation: The introduction of halogen atoms on the 2-aryl substituent can enhance antibacterial activity.[18]

  • Thioether Linkages: The presence of a thioether linkage at the 2-position, connecting to another heterocyclic ring, has been shown to be a successful strategy for developing potent antimicrobial agents.[13]

Comparative Data on Antimicrobial Activity:

Compound ID2-SubstituentMicroorganismMIC (µg/mL)Reference
Compound E2-(Methylthio)Staphylococcus aureus8[15]
Compound F2-(Ethylthio)Staphylococcus aureus16[15]
Compound G2-(4-chlorophenyl)Escherichia coli32[15]
Compound H2-((1H-benzo[d]imidazol-2-ylthio)methyl)Aspergillus niger0.018 mM[7]

As seen in the table, even a subtle change from a methylthio (Compound E) to an ethylthio (Compound F) group at the 2-position can impact the minimum inhibitory concentration (MIC) against Staphylococcus aureus. The introduction of a chloro-substituted phenyl ring (Compound G) confers activity against Gram-negative bacteria like Escherichia coli.[15] Compound H, with a more complex substituent, shows potent antifungal activity.[7]

C. Antiviral Activity

Benzimidazole derivatives have been extensively investigated for their antiviral properties, with some compounds showing efficacy against a range of viruses, including respiratory syncytial virus (RSV), influenza, and coronaviruses.[5][19][20] The 2-substituent is a key determinant of their antiviral potency and spectrum.

Structure-Activity Relationship Insights:

  • Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as benzotriazole, at the 2-position has been shown to yield compounds with potent antiviral activity.[20]

  • Thio-substitution: 2-(Alkylthio) and 2-(benzylthio) benzimidazoles have demonstrated significant activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1).[21]

  • Flexibility and Conformation: The nature of the linker between the benzimidazole core and the 2-substituent can influence the molecule's flexibility and its ability to bind to viral targets.

Comparative Data on Antiviral Activity:

Compound ID2-SubstituentVirusEC50Reference
Compound I2-[(Benzotriazol-1-yl)methyl]RSVas low as 20 nM[20]
Compound J2-(Benzylthio)-5,6-dichloroHCMVMore active than DRB[21]
Compound K2-(4-fluorophenyl)Influenza A-[19]

The data highlights that complex heterocyclic systems at the 2-position, as in Compound I, can lead to highly potent antiviral agents against RSV.[20] Thioether linkages, as seen in Compound J, are also a viable strategy for targeting DNA viruses.[21]

III. Mechanism of Action: A Glimpse into Cellular Pathways

The diverse biological activities of 2-substituted benzimidazoles stem from their ability to interact with various cellular targets. For instance, their anthelmintic action is primarily due to the inhibition of microtubule polymerization by binding to β-tubulin.[22] In cancer therapy, they are known to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways. One such critical pathway is the MAPK/ERK pathway, which is often dysregulated in cancer.

MAPK/ERK Signaling Pathway and Benzimidazole Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain 2-substituted benzimidazole derivatives have been shown to inhibit this pathway, leading to anticancer effects.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression Growth_Factor Growth Factor Growth_Factor->RTK Benzimidazole 2-Substituted Benzimidazole Derivatives Benzimidazole->RAF Inhibition

Sources

Validating the Mechanism of Action of Novel Benzimidazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This diversity arises from the ability of the benzimidazole core to be readily functionalized, allowing for interaction with a broad range of biological targets.[4][5] Consequently, when a novel compound such as "1H-Benzimidazole-2-pentanamine" emerges from a screening campaign, the critical and often challenging next step is to elucidate its precise mechanism of action (MoA). A rigorous validation of the drug's biological target is fundamental for its development and de-risks its progression through costly clinical trials.[6][7]

This guide provides a comprehensive, multi-phased experimental framework for researchers, scientists, and drug development professionals to identify the molecular target(s) and validate the MoA of novel benzimidazole derivatives, using "this compound" as a representative, albeit hypothetical, lead compound. We will navigate from broad, unbiased target discovery to specific biochemical and cellular validation assays, comparing methodologies and providing detailed protocols to ensure scientific rigor.

Phase 1: Unbiased Target Identification – Casting a Wide Net

The initial and most critical step is to identify the direct molecular target(s) of "this compound" without preconceived bias. This is crucial as the benzimidazole scaffold can interact with a multitude of proteins.[1][4] Proteome-wide screening methods are invaluable at this stage, offering a global view of potential interactions within a complex biological system.

Comparative Analysis of Unbiased Target Identification Methods

Two powerful and widely used techniques for unbiased target identification are the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) and Affinity Chromatography-Mass Spectrometry (AC-MS).

FeatureCellular Thermal Shift Assay (CETSA-MS)Affinity Chromatography-Mass Spectrometry (AC-MS)
Principle Ligand binding alters the thermal stability of the target protein.[8][9]A modified version of the compound is immobilized to pull down interacting proteins.[10][11]
Compound Modification Not required, enabling the use of the native compound.[12][13]Requires chemical modification to attach a linker and bead, which may alter binding.[11]
Cellular Context Performed in intact cells or lysates, preserving the native cellular environment.[9][12]Typically performed with cell lysates, which may disrupt native protein complexes.[10]
Potential for False Positives Lower, as it relies on a direct biophysical change in the target protein.Higher, due to non-specific binding to the matrix or linker.[11]
Throughput Can be adapted for high-throughput screening.[13]Can be high-throughput, but requires synthesis of the affinity probe.

For a novel compound like "this compound" where the target is unknown, CETSA-MS is the recommended starting point due to its label-free nature and its application in a more physiologically relevant context.[8][9][12]

Featured Protocol: Proteome-Wide Target Identification using CETSA-MS

This protocol outlines the key steps for identifying the direct targets of "this compound" in a human cancer cell line (e.g., HeLa).

Scientific Rationale: The principle behind CETSA is that the binding of a ligand (our compound) to its target protein confers thermal stability to the protein.[12][13] When cells are heated, proteins begin to denature and aggregate. The target protein, stabilized by the bound compound, will remain in the soluble fraction at higher temperatures compared to its unbound state. By using quantitative mass spectrometry to analyze the soluble proteome across a range of temperatures, we can identify proteins that are significantly stabilized in the presence of "this compound".[9][14]

Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Digestion cluster_3 Mass Spectrometry & Data Analysis A 1. Culture HeLa cells to ~80% confluency. B 2. Treat cells with 'this compound' or Vehicle (DMSO). A->B C 3. Aliquot treated cells and heat to a range of temperatures (e.g., 40-65°C). B->C D 4. Lyse cells and separate soluble and aggregated proteins by centrifugation. C->D E 5. Collect the soluble fraction and digest proteins into peptides. D->E F 6. Analyze peptide abundance using LC-MS/MS. E->F G 7. Identify proteins with increased thermal stability in the presence of the compound. F->G

CETSA-MS workflow for unbiased target identification.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

    • Seed cells in appropriate culture vessels and grow to approximately 80% confluency.

    • Treat the cells with a predetermined concentration of "this compound" (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Protein Extraction and Preparation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble proteins from the precipitated aggregates by ultracentrifugation.

    • Collect the supernatant (soluble fraction).

    • Quantify the protein concentration in each sample.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • Identify and quantify the proteins in each sample.

    • For each protein, plot the relative abundance of the soluble fraction as a function of temperature for both the compound-treated and vehicle-treated samples.

    • Identify proteins that exhibit a significant shift in their melting curves to higher temperatures in the presence of "this compound". These are your primary target candidates.

Phase 2: Focused Target Validation and Mechanistic Elucidation

The CETSA-MS experiment will yield a list of potential target proteins. The next phase involves validating these interactions and elucidating the specific MoA using targeted biochemical and cellular assays. Given the known activities of benzimidazole derivatives, we will focus on protocols for validating common targets: kinases, tubulin, DNA topoisomerase, and dihydrofolate reductase (DHFR).

Scenario 1: The Target is a Kinase (e.g., VEGFR-2)

Many benzimidazole derivatives are potent kinase inhibitors.[15] If CETSA-MS identifies a kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as a top candidate, the next step is to validate this interaction and determine the inhibitory activity.

Comparative Analysis of Kinase Inhibition Assays:

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Kinase Assay Measures the phosphorylation of a substrate by the purified kinase enzyme.[16][17]Direct measurement of enzyme inhibition, allows for determination of IC50 and kinetic parameters.Lacks cellular context; does not account for cell permeability or off-target effects.
Kinome-wide Profiling Screens the compound against a large panel of kinases to assess selectivity.[18][19]Provides a broad view of the compound's selectivity profile, identifying potential off-targets.[20]Can be costly; typically performed at a single compound concentration.
Cellular Phosphorylation Assay Measures the phosphorylation of the kinase's downstream substrate within the cell (e.g., by Western blot or HTRF).[21]Confirms target engagement and functional consequence in a cellular context.Indirect measure of kinase inhibition; can be affected by other signaling pathways.

Featured Protocol: VEGFR-2 Kinase Inhibition Assay (Biochemical)

This protocol uses a luminescence-based assay to quantify the kinase activity of purified VEGFR-2.

Scientific Rationale: This assay measures the amount of ATP remaining after the kinase reaction.[16][17] Active VEGFR-2 will consume ATP to phosphorylate its substrate. An inhibitor like "this compound" will block this activity, resulting in a higher level of remaining ATP, which is then converted into a luminescent signal. The intensity of the light is directly proportional to the extent of kinase inhibition.

Experimental Workflow:

A 1. Add purified VEGFR-2 enzyme, substrate, and buffer to a 96-well plate. B 2. Add serial dilutions of 'this compound' or known inhibitor (e.g., Pazopanib). A->B C 3. Initiate the reaction by adding ATP. B->C D 4. Incubate at 30°C for a specified time (e.g., 45 minutes). C->D E 5. Add Kinase-Glo® reagent to stop the reaction and generate a luminescent signal. D->E F 6. Measure luminescence using a plate reader. E->F G 7. Calculate % inhibition and determine the IC50 value. F->G A 1. Co-transfect cells with a firefly luciferase reporter plasmid (driven by a specific promoter) and a Renilla luciferase control plasmid. B 2. Treat transfected cells with 'this compound' or pathway activators/inhibitors. A->B C 3. Lyse the cells. B->C D 4. Measure firefly luciferase activity. C->D E 5. Measure Renilla luciferase activity. C->E F 6. Normalize firefly luciferase activity to Renilla luciferase activity. D->F E->F G 7. Determine the effect of the compound on pathway activation. F->G

Dual-luciferase reporter assay workflow.

Step-by-Step Methodology:

  • Cell Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours, treat the transfected cells with various concentrations of "this compound", as well as known activators and inhibitors of the pathway as controls.

  • Lysis and Luminescence Measurement:

    • After the desired treatment time, lyse the cells.

    • In a luminometer plate, add the cell lysate.

    • First, add the firefly luciferase substrate and measure the luminescence.

    • Then, add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the second luminescent signal.

  • Data Analysis:

    • For each well, calculate the ratio of firefly to Renilla luciferase activity to normalize the data.

    • Compare the normalized luciferase activity in the compound-treated cells to the controls to determine if "this compound" activates or inhibits the signaling pathway.

Conclusion

Validating the mechanism of action of a novel compound like "this compound" is a systematic and multi-faceted process. It begins with an unbiased, proteome-wide screen to identify potential targets, followed by a series of focused biochemical and cellular assays to validate these interactions and elucidate the precise mechanism. By employing a logical progression of experiments, from target identification with CETSA-MS to functional validation with specific enzyme and reporter assays, researchers can build a robust and comprehensive understanding of a compound's MoA. This rigorous approach is indispensable for the successful translation of promising new chemical entities from the laboratory to the clinic.

References

  • Application of the Cellular Thermal Shift Assay (CETSA)
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • VEGFR2 (KDR) Kinase Assay Kit, 40325. Amsbio.
  • KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. PMC.
  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Cellular thermal shift assay. Wikipedia.
  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC - NIH.
  • Gene Reporter Assays | Signaling P
  • Independent Validation of a Novel Tubulin Polymerization Inhibitor: A Compar
  • Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Semantic Scholar.
  • Application Notes and Protocols for DHFR Inhibition Assay Using A6770 (Methotrex
  • Topoisomerase Assays. PMC - NIH.
  • Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • A Comparative Guide to Tubulin Polymerization Inhibitors: Valid
  • Reporter Gene Assays. Thermo Fisher Scientific - US.
  • Buy Assay Kits Online (DNA Topoisomerase & Enzyme Activity). Inspiralis.
  • DNA topoisomerase I assay kits. ProFoldin.
  • VEGFR2 (KDR) Kinase Assay Kit 40325 from BPS Bioscience, Inc. | Biocompare.com.
  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • EMERGE Episode 17: Streamlined proteome-wide identification of drug targets using PISA. Evosep.
  • DNA cleavage assay for the identification of topoisomerase I inhibitors. PubMed - NIH.
  • Reporter Genes: Types and Assay Applic
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry | Oxford Academic.
  • Identification of Kinase Inhibitors as Tubulin Polymerization Inhibitors Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH.
  • Topoisomerase I Drug Screening Kit. TopoGEN.
  • Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. Sigma-Aldrich.
  • KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research | Oxford Academic.
  • Reporter gene. Wikipedia.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • How to experimentally validate drug-target interactions?.
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • Gene reporter assays. BMG LABTECH.
  • Small-molecule Target and Pathway Identific
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
  • HTRF Human Phospho-VEGF receptor 2 (VEGFR2) (Tyr1175) Detection Kit, 500 Assay Points. Revvity.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC - PubMed Central.
  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing.
  • Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling.
  • Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hep
  • Experimental validation of predicted drug-target interactions.
  • Target deconvolution techniques in modern phenotypic profiling. PubMed - NIH.
  • Validation guidelines for drug-target prediction methods. Semantic Scholar.
  • Target deconvolution techniques in modern phenotypic profiling. Semantic Scholar.
  • Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucid
  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.

Sources

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminoalkyl Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The benzimidazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a notable subclass: 2-aminoalkyl benzimidazole derivatives. While data on the specific "1H-Benzimidazole-2-pentanamine" scaffold is limited, we will explore the principles of translating preclinical efficacy using closely related and well-documented analogues. This analysis is designed to provide researchers, scientists, and drug development professionals with a framework for evaluating and predicting the in vivo potential of this important class of compounds.

The core challenge in preclinical drug development lies in the often-observed disparity between a compound's performance in a controlled in vitro setting and its efficacy within a complex biological system. This guide will dissect the key experimental data, outline the methodologies for their acquisition, and explore the underlying factors that govern the translation of in vitro activity to in vivo therapeutic outcomes.

Part 1: In Vitro Efficacy Assessment: The Foundation of Activity

The initial screening of 2-aminoalkyl benzimidazole derivatives invariably begins with in vitro assays to determine their intrinsic biological activity and mechanism of action. These assays are crucial for establishing a baseline of potency and for guiding structure-activity relationship (SAR) studies.[6]

Key In Vitro Assays and Data Interpretation

A primary focus for many benzimidazole derivatives has been their antiproliferative activity against cancer cell lines.[3][8][9][10] The most common assays employed are colorimetric viability assays such as MTT and WST-1, which measure the metabolic activity of cells as an indicator of their proliferation and survival after treatment with the test compound. The key metric derived from these experiments is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Representative In Vitro Antiproliferative Activity of 2-Substituted Benzimidazole Derivatives

Compound ClassSpecific Derivative (Example)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
2-ArylbenzimidazolesCompound 27Hematological & Solid TumorsComparable to EtoposideEtoposideVaries[8]
Fluoro-substituted BenzimidazolesORT14 & ORT15A549, A498, HeLa, A375, HepG20.177 - 0.354MethotrexateVaries[11]
Benzimidazole AnthelminticsAlbendazoleHCT8 (Intestinal)0.3PaclitaxelVaries[10]
Benzimidazole AnthelminticsFlubendazoleHCT8 (Intestinal)0.9PaclitaxelVaries[10]
N-benzyl-1H-benzimidazol-2-amineCompound 8L. mexicana (amastigote)Micromolar rangeMiltefosineVaries[12]

Note: The IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides illustrative examples to demonstrate the range of potencies observed.

The choice of cell lines is a critical experimental parameter. For instance, evaluating antiproliferative agents against a panel of cell lines from different tissues of origin (e.g., breast, colon, lung) can reveal spectra of activity and potential indications.[3] Furthermore, the use of three-dimensional (3D) cell culture models is gaining traction as they more closely mimic the tumor microenvironment and can provide a better prediction of in vivo responses compared to traditional two-dimensional (2D) cultures.[13]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol outlines a standard procedure for determining the IC50 value of a 2-aminoalkyl benzimidazole derivative against a cancer cell line.

Objective: To quantify the dose-dependent cytotoxic effect of a test compound on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations that will span the expected IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Part 2: In Vivo Efficacy Assessment: The Whole-System Challenge

While in vitro assays establish a compound's potential, in vivo studies in animal models are indispensable for evaluating its therapeutic efficacy in a complex physiological environment. These studies provide critical information on pharmacokinetics, pharmacodynamics, and overall safety.

Pharmacokinetics: What the Body Does to the Drug

The pharmacokinetic profile of a compound, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical determinant of its in vivo efficacy. Benzimidazole derivatives are known to exhibit variable pharmacokinetic properties.[14][15] Many derivatives are subject to first-pass metabolism in the liver, which can convert them into active or inactive metabolites.[15] Their bioavailability upon oral administration can also be low and variable, ranging from 2% to 60%.[14][15]

Table 2: Representative In Vivo Data for Benzimidazole Derivatives

Compound (Example)Animal ModelDosing RegimenKey Efficacy EndpointPharmacokinetic ParameterCitation
AM-8508 & AM-9635Rat (KLH study)OralInhibition of IgG & IgM formationGood oral bioavailability[16]
Benzimidazole AcetamidesRat (Ethanol-induced neurodegeneration)Pre-treatmentReduction of neuroinflammatory markersNot specified[17]
5-chloro-1H-benzimidazole-2-thiolMouse (Chagas disease)Not specifiedReduction in parasitemiaNot specified[18]
BenznidazoleMouseOralNot specified (Biodistribution study)Rapid absorption, low bioavailability
Animal Models of Disease

The choice of animal model is paramount and should closely mimic the human disease state being targeted. For anticancer studies, tumor xenograft models in immunocompromised mice are commonly used.[3] In these models, human cancer cells are implanted, and the effect of the test compound on tumor growth is monitored. For other indications, such as neurodegenerative diseases or parasitic infections, specific models that replicate the pathology are employed.[10][17][18]

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol provides a generalized workflow for assessing the in vivo anticancer activity of a 2-aminoalkyl benzimidazole derivative.

Objective: To evaluate the effect of a test compound on tumor growth in a mouse xenograft model.

Methodology:

  • Cell Culture and Implantation: Culture human cancer cells in vitro and implant them subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into control and treatment groups.

  • Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.

  • Endpoint: At the end of the study (defined by a predetermined tumor size in the control group or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the compound's efficacy.

Xenograft_Workflow A Implant Human Cancer Cells into Mice B Allow Tumors to Establish A->B C Randomize Mice into Groups B->C D Administer Compound or Vehicle C->D E Monitor Tumor Growth & Animal Health D->E F Endpoint: Euthanize & Excise Tumors E->F G Analyze Data (Tumor Volume, Weight) F->G

Caption: General workflow for an in vivo tumor xenograft study.

Part 3: Bridging the Gap: The In Vitro to In Vivo Correlation

The ultimate goal of preclinical studies is to identify compounds with a high probability of success in clinical trials. A strong correlation between in vitro potency and in vivo efficacy is therefore highly desirable. However, this is often not the case, and understanding the reasons for discrepancies is key to making informed decisions in drug development.

Factors Influencing the Correlation

Several factors can influence the translation of in vitro results to in vivo outcomes:

  • Pharmacokinetics (ADME): As previously discussed, poor absorption, rapid metabolism, or inefficient distribution to the target tissue can lead to insufficient drug exposure at the site of action, even for a highly potent compound in vitro.

  • Target Engagement: A compound must not only reach its target but also engage it with sufficient affinity and duration to elicit a biological response.

  • Off-Target Effects: In the complex in vivo environment, a compound may interact with unintended targets, leading to toxicity or a modulation of its efficacy.

  • The Tumor Microenvironment: In the case of cancer, the tumor microenvironment, which includes stromal cells, blood vessels, and the extracellular matrix, can influence drug penetration and the response of cancer cells.

  • Host Factors: The immune system and other physiological processes in the host animal can impact the overall therapeutic effect.

InVitro_InVivo_Correlation cluster_factors Translational Factors InVitro In Vitro Potency (e.g., IC50) PK Pharmacokinetics (ADME) InVitro->PK influences required exposure Target Target Engagement & Occupancy InVitro->Target predicts InVivo In Vivo Efficacy (e.g., Tumor Regression) PK->InVivo Target->InVivo OffTarget Off-Target Effects & Toxicity OffTarget->InVivo TME Tumor Microenvironment TME->InVivo Host Host Factors (e.g., Immunity) Host->InVivo

Caption: Factors influencing the correlation between in vitro and in vivo efficacy.

Conclusion

The development of 2-aminoalkyl benzimidazole derivatives as therapeutic agents requires a rigorous and integrated approach to both in vitro and in vivo evaluation. While in vitro assays provide essential information on a compound's intrinsic potency and mechanism of action, they are only the first step. A thorough understanding of a compound's pharmacokinetic properties and its performance in relevant animal models of disease is critical for predicting its clinical potential. By carefully considering the factors that bridge the gap between the bench and the bedside, researchers can more effectively advance promising benzimidazole derivatives through the drug discovery pipeline.

References

  • 2-Arylbenzimidazoles as Antiviral and Antiproliferative Agents. Part 1. PubMed. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. IAJPS. Available at: [Link]

  • Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives. PubMed. Available at: [Link]

  • Antiproliferative activity of amino substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles explored by 2D and 3D cell culture system. PubMed. Available at: [Link]

  • In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. PubMed. Available at: [Link]

  • Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. PubMed. Available at: [Link]

  • Pharmacokinetic of benzimidazole derivatives. Google.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. PubMed. Available at: [Link]

  • [Pharmacokinetics of benzimidazole derivatives]. PubMed. Available at: [Link]

  • Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]

  • Antiproliferative Effect of Benzimidazole Anthelmintics Albendazole, Ricobendazole, and Flubendazole in Intestinal Cancer Cell Lines. PubMed. Available at: [Link]

  • BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed. Available at: [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PubMed Central. Available at: [Link]

  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. ResearchGate. Available at: [Link]

  • (PDF) Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. ResearchGate. Available at: [Link]

  • Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. Wiley Online Library. Available at: [Link]

  • Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: the consequences and potential risks. PubMed. Available at: [Link]

  • A SHORT REVIEW ON POTENTIAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice. PubMed Central. Available at: [Link]

  • Pharmacokinetic properties of the active benzimidazoles. ResearchGate. Available at: [Link]

  • In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. PubMed. Available at: [Link]

Sources

A Researcher's Guide to Unveiling Synergistic Antimicrobial Potential: A Case Study Approach with 1H-Benzimidazole-2-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic strategies is not just an academic pursuit but a critical necessity.[1][2] Combination therapy, which leverages the synergistic effects of multiple compounds, has emerged as a promising approach to enhance the efficacy of existing antibiotics and combat multidrug-resistant pathogens.[1] This guide provides a comprehensive framework for researchers and drug development professionals on how to evaluate the synergistic potential of novel compounds, using the hypothetical case of "1H-Benzimidazole-2-pentanamine" in combination with established antibiotics.

The benzimidazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] The exploration of novel benzimidazole derivatives, such as this compound, for synergistic interactions with conventional antibiotics is a logical and promising avenue of research.[3] This document will serve as an in-depth technical guide, detailing the experimental methodologies, data interpretation, and the scientific rationale behind each step.

Part 1: Foundational Steps - Compound Characterization and Baseline Activity

Before assessing synergy, it is imperative to thoroughly characterize the novel compound and establish its intrinsic antimicrobial activity.

Purity and Structural Verification

The first step in any robust pharmacological study is to ensure the purity and structural integrity of the test compound. Techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of this compound.[5] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming its molecular weight and structure.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a crucial baseline measurement. The broth microdilution method is a standard and widely accepted technique for MIC determination.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Prepare Bacterial Inoculum: Culture the test organism (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate. Select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Prepare Drug Dilutions: Create a serial two-fold dilution of this compound and the selected antibiotics in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the drug that shows no visible bacterial growth.

Part 2: Unveiling Synergy - The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[6][7][8][9] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[7][10][11]

Rationale and Experimental Design

The checkerboard method involves a two-dimensional array of serial dilutions of two compounds, one along the x-axis and the other along the y-axis of a microtiter plate.[7][8][11] This setup allows for the testing of numerous combinations of concentrations simultaneously.

Diagram of Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare 2-fold serial dilutions of This compound (Drug A) D Dispense Drug A dilutions horizontally into 96-well plate A->D B Prepare 2-fold serial dilutions of Antibiotic (Drug B) E Dispense Drug B dilutions vertically into 96-well plate B->E C Prepare standardized bacterial inoculum F Inoculate all wells with bacterial suspension C->F D->F E->F G Incubate at 37°C for 18-24 hours F->G H Visually assess bacterial growth in each well to determine MICs of combinations G->H I Calculate Fractional Inhibitory Concentration (FIC) Index H->I

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

Experimental Protocol: Checkerboard Assay

  • Plate Setup: In a 96-well plate, add decreasing concentrations of this compound (Drug A) along the x-axis and decreasing concentrations of the antibiotic (Drug B) along the y-axis.[8][11]

  • Controls: Include wells with only Drug A and only Drug B to redetermine their individual MICs under the same experimental conditions. Also, include a growth control and a sterility control.[11]

  • Inoculation and Incubation: Inoculate all wells with a standardized bacterial suspension and incubate as described for the MIC determination.[7]

  • Data Collection: After incubation, identify the wells where no bacterial growth is observed. The concentration of each drug in these wells represents the MIC of the combination.

Data Analysis: The Fractional Inhibitory Concentration (FIC) Index

The FIC index (FICI) is calculated to quantify the interaction between the two compounds.[12][13][14]

The formula for calculating the FICI is as follows: FICI = FIC of Drug A + FIC of Drug B [12][15]

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)[12][15]

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[12][15]

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy[11][12]
> 0.5 to ≤ 1.0Additive[12]
> 1.0 to < 4.0Indifference[12]
≥ 4.0Antagonism[11][12]

Diagram of FICI Interpretation

FICI_Interpretation cluster_scale Synergy ≤ 0.5 Synergy Additive > 0.5 to ≤ 1.0 Additive Indifference > 1.0 to < 4.0 Indifference Antagonism ≥ 4.0 Antagonism Time_Kill_Curve xaxis Time (hours) yaxis log10 CFU/mL Control Growth Control Drug_A Drug A alone Drug_B Drug B alone Combination Synergistic Combination c0 c0 c1 c1 c0->c1 c2 c2 c1->c2 c3 c3 c2->c3 a0 a0 a1 a1 a0->a1 a2 a2 a1->a2 a3 a3 a2->a3 b0 b0 b1 b1 b0->b1 b2 b2 b1->b2 b3 b3 b2->b3 s0 s0 s1 s1 s0->s1 s2 s2 s1->s2 s3 s3 s2->s3

Caption: Example of a time-kill curve demonstrating synergy.

Part 4: Synthesizing the Evidence and Future Directions

The combination of checkerboard and time-kill assays provides a robust in vitro assessment of the synergistic potential of a novel compound like this compound. Positive results from these assays, particularly against multidrug-resistant strains, would provide a strong rationale for further investigation.

Future studies could delve into the mechanism of synergy. For instance, does this compound increase the permeability of the bacterial cell membrane, allowing for enhanced uptake of the antibiotic? Does it inhibit a resistance mechanism, such as an efflux pump? Answering these questions would provide invaluable insights for the development of new and effective combination therapies. The synergistic effects of 2-aminoimidazoles, for example, have been linked to the disruption of biofilms, resensitizing resistant bacteria to conventional antibiotics. [16][17] This guide provides the foundational knowledge and detailed protocols for researchers to systematically evaluate the synergistic potential of novel compounds. By adhering to these rigorous methodologies, the scientific community can continue to identify and develop new therapeutic strategies to combat the growing threat of antimicrobial resistance.

References

  • When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. (n.d.). National Institutes of Health.
  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics.
  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Interpretation of Fractional Inhibitory Concentration Index (FICI). (n.d.). Bio-protocol.
  • What is antibiotic synergy testing?. (2025, November 23). Dr.Oracle.
  • A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. (n.d.). ScienceDirect.
  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma.
  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. (n.d.). National Institutes of Health.
  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (2022, July 14). National Institutes of Health.
  • New and simplified method for drug combination studies by checkerboard assay. (n.d.). National Institutes of Health.
  • Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). (2024, July 13). Journal of Antimicrobial Chemotherapy - Oxford Academic.
  • Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. (2017, December 22). IOSR Journal.
  • New and simplified method for drug combination studies by checkerboard assay. (2025, November 6). ResearchGate.
  • Time kill curve assay chart showing the synergistic effect of a... (2025, March). ResearchGate.
  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (n.d.). National Institutes of Health.
  • Fractional inhibitory concentration (FIC) index. (n.d.). GARDP Revive.
  • Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. (n.d.). National Center for Biotechnology Information.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). National Institutes of Health.
  • This compound. (2018, February 16). SIELC Technologies.
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Royal Society of Chemistry.
  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (n.d.). National Institutes of Health.
  • Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. (n.d.). PubMed.
  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (n.d.). ResearchGate.
  • Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. (n.d.). Frontiers.
  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). National Institutes of Health.

Sources

A Researcher's Guide to the Differential Cytotoxicity of 2-Substituted Benzimidazoles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in numerous clinically approved drugs and its versatile range of biological activities.[1][2] This guide provides an in-depth comparison of the cytotoxic effects of 2-substituted benzimidazole derivatives across various cancer cell lines, offering insights for researchers and drug development professionals. While specific data for "1H-Benzimidazole-2-pentanamine" is limited in publicly accessible literature, this guide will draw upon the extensive research on analogous compounds to provide a robust comparative framework.

The rationale for focusing on the 2-position of the benzimidazole ring is grounded in extensive structure-activity relationship (SAR) studies, which have demonstrated that modifications at this position significantly influence the anticancer potency of these compounds.[1] By examining the differential responses of various cancer cell lines to these derivatives, we can begin to understand the nuances of their mechanisms of action and identify potential avenues for the development of more targeted and effective cancer therapeutics.

Comparative Cytotoxicity: A Cross-Cancer Perspective

The cytotoxic potential of benzimidazole derivatives has been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, often varies significantly between cell lines, indicating a degree of selectivity. Below is a summary of reported IC50 values for various 2-substituted benzimidazole derivatives, illustrating their differential effects.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Key Observations
Benzimidazole-Thiazolidinedione Hybrids A549 (Lung)11.46More potent than 5-fluorouracil (5-FU)[3]
MCF10A (Normal Breast)No toxic effectDemonstrates selectivity for cancer cells[3]
N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles MDA-MB-231 (Breast)16.38Lipophilicity may contribute to its cytotoxic effect[3]
Imidazo[1,2-a]pyrazine-benzimidazole Hybrids 60 Human Cancer Cell Lines (NCI-60)GI50: 2.10 - 2.23Broad-spectrum activity with a primary mechanism involving DNA interaction[3]
Benzimidazole-Acridine Derivatives K562 (Leukemia)2.68Acts as a Topoisomerase I inhibitor[4]
HepG-2 (Hepatocellular Carcinoma)8.11Induces apoptosis through the intrinsic pathway[4]
A specific Benzimidazole Derivative (se-182) HepG2 (Hepatocellular Carcinoma)15.58High cytotoxic effect observed[5]
A549 (Lung)15.80High cytotoxic effect observed[5]
A specific Benzimidazole Derivative (SL-9) DLD-1 (Colon)57.68Induced apoptosis, evidenced by nuclear condensation and fragmentation[6]
1,3,4-Oxadiazole/Benzimidazole Hybrids MCF-7 (Breast)1.87More potent than erlotinib; induces apoptosis via caspase-3 and -9 activation[3]
MDA-MB-231 (Breast)5.67Arrests the cell cycle at the G2/M phase[3]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The specific structures of the tested compounds within each class can be found in the cited references.

Unraveling the Mechanisms of Action: Why the Differential Effects?

The varied cytotoxicity of benzimidazole derivatives across different cancer cell lines can be attributed to their engagement with multiple cellular targets and pathways. Understanding these mechanisms is crucial for rational drug design and for predicting which cancer types might be most susceptible to this class of compounds.

Microtubule Disruption: A Common Thread

A primary mechanism of action for many benzimidazole compounds is the disruption of microtubule polymerization.[7][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to β-tubulin, a key protein in microtubule formation, these compounds inhibit their assembly, leading to mitotic arrest and ultimately, apoptosis (programmed cell death).[8]

The differential sensitivity of cancer cells to microtubule-disrupting agents can be influenced by factors such as the expression levels of different tubulin isotypes, the presence of microtubule-associated proteins, and the status of cell cycle checkpoints.

G cluster_0 Benzimidazole Derivative Action Benzimidazole Benzimidazole Beta_Tubulin β-Tubulin Benzimidazole->Beta_Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Beta_Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Prevents Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of microtubule disruption by benzimidazole derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond microtubule disruption, benzimidazole derivatives can induce apoptosis through various other pathways. Some compounds have been shown to activate the p53 tumor suppressor protein, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[4][8] Activation of p53 can lead to the upregulation of pro-apoptotic proteins and cell cycle inhibitors.[7]

Furthermore, some derivatives can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[3] The cell cycle is often arrested at the G2/M phase, preventing cells from entering mitosis with damaged DNA or a compromised cytoskeleton.[3][7]

Inhibition of Key Signaling Pathways and Enzymes

The anticancer activity of benzimidazoles is also linked to their ability to inhibit various kinases and enzymes crucial for cancer cell survival and proliferation.[9][10] These include:

  • Tyrosine Kinases: Some benzimidazole-quinazoline hybrids have been shown to target EGFR and VEGFR kinases, which are often overactive in cancer and play a key role in cell growth and angiogenesis.[9]

  • Topoisomerases: Certain derivatives can inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[4] Their inhibition leads to DNA damage and cell death.

  • PARP (Poly (ADP-ribose) polymerase): Veliparib, a benzimidazole-containing drug, is a known PARP inhibitor, which is particularly effective in cancers with deficiencies in DNA repair pathways.[2]

G cluster_1 Multi-Target Effects of Benzimidazoles Benzimidazole Benzimidazole Kinases Tyrosine Kinases (e.g., EGFR, VEGFR) Benzimidazole->Kinases Inhibits Topoisomerases Topoisomerases Benzimidazole->Topoisomerases Inhibits PARP PARP Benzimidazole->PARP Inhibits Cell_Proliferation Cell Proliferation & Angiogenesis Kinases->Cell_Proliferation Blocks DNA_Replication DNA Replication & Repair Topoisomerases->DNA_Replication Disrupts DNA_Damage_Response DNA Damage Response PARP->DNA_Damage_Response Impairs

Caption: Diverse molecular targets of benzimidazole derivatives in cancer cells.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To enable researchers to conduct their own comparative studies, a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[11]

Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Materials
  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile culture plates

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[12][13]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)[11]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a viable cell count (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium.[14]

    • Include wells for a 'no-cell' blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution to each well.[13][14]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[14] A visible purple precipitate should appear in the viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Compound Dilutions Incubate_24h_1->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

The diverse cytotoxic profiles of 2-substituted benzimidazole derivatives highlight their potential as a versatile scaffold for the development of novel anticancer agents. The differential sensitivity observed across various cancer cell lines underscores the importance of comprehensive screening and mechanistic studies. While this guide provides a framework based on existing literature for related compounds, further investigation into the specific activity of "this compound" is warranted. Future research should focus on elucidating its precise molecular targets and evaluating its efficacy in preclinical in vivo models to fully assess its therapeutic potential.

References

  • Al-Mudaris, M. F. (2013). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

  • Various Authors. (2021-2022). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [No direct link available, synthesized from multiple sources within the provided search results]
  • Various Authors. (2022). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [No direct link available, synthesized from multiple sources within the provided search results]
  • Various Authors. (2016-2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action. National Institutes of Health. [Link]

  • Dogan, I., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • Nguyen, T. T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. National Institutes of Health. [Link]

  • Various Authors. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

  • Bilici, E., et al. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. Eastern Journal of Medicine. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. ResearchGate. [Link]

  • Various Authors. (2024). cytotoxic effect of newly synthesized benzimidazole derivatives on lung and breast cancer cell line. ResearchGate. [Link]

  • Cevik, U. A., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]

  • Various Authors. (2023). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science. [Link]

  • 417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Various Authors. (2015). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. [Link]

  • Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing V.1. protocols.io. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol.

Sources

A Comparative Guide to the ADMET Profile of 1H-Benzimidazole-2-pentanamine: In Silico Prediction and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Profiling

In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. A significant percentage of promising drug candidates falter in late-stage development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, costing pharmaceutical companies billions.[1][2] The early, accurate assessment of a compound's ADMET profile is therefore not just advantageous but essential for de-risking projects and prioritizing candidates with the highest probability of success.

This guide focuses on 1H-Benzimidazole-2-pentanamine , a molecule belonging to the benzimidazole class. Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anthelmintics, proton pump inhibitors, and antihistamines.[3][4][5] Given its structural features, this compound presents an interesting case for a thorough ADMET evaluation.

This document provides a dual-perspective analysis. First, we leverage powerful in silico computational tools to generate a rapid, predictive ADMET profile.[6][7][8] Second, we detail the rigorous experimental protocols required to validate these predictions, offering a blueprint for laboratory investigation. By comparing the predictive data with established experimental methodologies, this guide serves as a practical framework for researchers, scientists, and drug development professionals to comprehensively evaluate novel chemical entities.

Part 1: In Silico ADMET Profile Prediction

The initial phase of ADMET assessment relies on computational models, which provide a cost-effective and high-throughput method to screen vast libraries of compounds.[7][9] These tools, often built on Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, analyze a molecule's structure to predict its pharmacokinetic and toxicological properties.[6][10]

For this compound, we utilized a consensus approach, aggregating predictions from leading free web servers like SwissADME and ADMETlab 2.0 to generate the profile below.[11][12] For a comparative context, we also profiled Albendazole , a widely-used benzimidazole-based anthelmintic drug.

Predicted Physicochemical and ADMET Properties
Property CategoryParameterThis compound (Predicted)Albendazole (Reference Drug - Predicted)Interpretation & Implication
Physicochemical Molecular Weight203.28 g/mol 265.33 g/mol Both are well within the typical range for small molecule drugs.
LogP (Lipophilicity)2.152.54Moderate lipophilicity suggests a good balance between solubility and membrane permeability.
Water Solubility (LogS)-2.80 (Moderately Soluble)-3.50 (Slightly Soluble)Expected to have sufficient aqueous solubility for absorption.
pKa (Most Basic)9.953.20The primary amine makes it a base, which will be protonated in the stomach and partially ionized at intestinal pH.
Absorption Human Intestinal Absorption>90%>90%Predicted to be well-absorbed from the GI tract.
Caco-2 Permeability (logPapp)> -5.15 cm/s> -5.15 cm/sSuggests good potential for passive intestinal permeability.
Distribution BBB PermeantNoNoNot predicted to cross the Blood-Brain Barrier, potentially reducing CNS side effects.
P-glycoprotein (P-gp) SubstrateNoYesPredicted to not be a substrate for P-gp efflux pumps, which could enhance its absorption compared to Albendazole.
Metabolism CYP2D6 InhibitorNoNoLow risk of drug-drug interactions involving the CYP2D6 pathway.
CYP3A4 InhibitorNoNoLow risk of drug-drug interactions involving the CYP3A4 pathway.
Toxicity hERG I InhibitorNoNoLow predicted risk of cardiac toxicity via hERG channel blockade.
HepatotoxicityLow ProbabilityLow ProbabilityPredicted to have a low risk of causing liver damage.
AMES MutagenicityNoNoNot predicted to be mutagenic.

Expertise & Experience: The in silico results paint a promising initial picture for this compound. Its predicted high intestinal absorption, lack of P-gp substrate activity, and clean toxicity forecast suggest it may possess a more favorable pharmacokinetic profile than the established drug Albendazole. However, these are predictions. The true test lies in experimental validation, as computational models can be limited by their training datasets and may not capture the full complexity of biological systems.

Part 2: Experimental Validation Framework

Every computational prediction must be anchored by empirical data. The following section outlines the standard, self-validating experimental protocols to confirm or refute the in silico ADMET profile. The choice of each assay is deliberate, moving from simpler, high-throughput methods to more complex, biologically relevant models.

Overall ADMET Experimental Workflow

The logical flow of experimental validation ensures that resources are used efficiently, with foundational data from simpler assays informing the execution of more complex ones.

ADMET_Workflow cluster_absorption Absorption Assays cluster_toxicity Toxicity Assays PAMPA PAMPA (Passive Permeability) Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Informs need for active transport study Microsomal Liver Microsomal Stability (Phase I Metabolism) HepG2 HepG2 Cytotoxicity (Hepatotoxicity) Microsomal->HepG2 hERG hERG Assay (Cardiotoxicity) Start Test Compound: This compound Start->PAMPA Start->Microsomal Start->hERG

Caption: High-level workflow for the experimental ADMET validation of a test compound.

A. Absorption: Permeability Assessment

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Causality & Rationale: The PAMPA assay is a first-line, cell-free method to evaluate a compound's passive diffusion across a lipid membrane.[13] It is cost-effective and isolates a single transport mechanism, providing a clean baseline for permeability and helping to interpret data from more complex cell-based assays.[14][15] A high permeability value in PAMPA strongly suggests good passive absorption potential.

  • Experimental Protocol:

    • Membrane Preparation: A 96-well filter donor plate is coated with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and left to impregnate the filter.[13][16]

    • Compound Preparation: The test compound, this compound, is dissolved in a buffer (e.g., PBS at pH 7.4 with 5% DMSO) to a final concentration of 10-50 µM.[15][17]

    • Assay Setup: A 96-well acceptor plate is filled with 300 µL of buffer. 150-200 µL of the compound solution is added to the donor plate wells.[15][16]

    • Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated at room temperature for 4-18 hours with gentle shaking.[14][15]

    • Quantification: After incubation, the concentrations of the compound in the donor (CD) and acceptor (CA) wells, as well as in a reference well (CRef), are determined using LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Pe) is calculated using the formula: Pe = - [ln(1 - CA/CEquilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CEquilibrium is derived from the reference well, V is volume, and Area is the surface area of the membrane.

  • Trustworthiness (Self-Validation): The assay includes high (e.g., Testosterone) and low (e.g., Atenolol) permeability control compounds in every plate.[16] The membrane integrity is verified using a marker like Lucifer Yellow, which should show minimal permeation.[14]

PAMPA_Workflow cluster_prep Preparation cluster_run Assay Execution cluster_analysis Analysis A Coat Donor Plate with Lipid Solution D Assemble Donor/Acceptor 'Sandwich' A->D B Prepare Compound in Buffer B->D C Fill Acceptor Plate with Buffer C->D E Incubate (4-18 hours) D->E F Disassemble Plates E->F G Quantify Compound (LC-MS/MS) F->G H Calculate Permeability Coefficient (Pe) G->H

Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

2. Caco-2 Permeability Assay

  • Causality & Rationale: While PAMPA assesses passive diffusion, the Caco-2 assay is the industry gold standard for predicting human intestinal absorption because it models the human intestinal epithelial barrier.[18][19] Caco-2 cells, when grown to confluence, form a monolayer with tight junctions and express critical efflux transporters like P-glycoprotein (P-gp).[20][21] This assay can therefore measure both passive permeability and active efflux, providing a more complete picture of a compound's absorption potential. The divergence between PAMPA and Caco-2 results can reveal active transport mechanisms.[14]

  • Experimental Protocol:

    • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for ~21 days to allow them to differentiate and form a confluent monolayer.[20]

    • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a predefined threshold (e.g., ≥ 200 Ω·cm²).[19][22]

    • Bidirectional Transport Study:

      • Apical to Basolateral (A→B): To model absorption, the test compound (at a non-toxic concentration, e.g., 10 µM) is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time (e.g., 2 hours).[19][21]

      • Basolateral to Apical (B→A): To model efflux, the compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured.[19]

    • P-gp Inhibition (Optional): To confirm if the compound is a P-gp substrate, the B→A transport experiment can be repeated in the presence of a known P-gp inhibitor, like Verapamil. A significant reduction in B→A transport indicates P-gp mediated efflux.[20]

    • Quantification: Samples from the receiver compartments at various time points are analyzed by LC-MS/MS to determine the concentration of the transported compound.

    • Calculation:

      • The apparent permeability coefficient (Papp) is calculated for both directions.

      • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is subject to active efflux.[20]

  • Trustworthiness (Self-Validation): Each assay plate includes controls: Lucifer Yellow to confirm tight junction integrity, a high permeability control (e.g., Propranolol), and a low permeability control/P-gp substrate (e.g., Digoxin).[19][20]

Caco2_Workflow cluster_prep Cell Culture & QC cluster_transport Transport Experiment (2h) cluster_analysis Analysis & Calculation A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Verify Integrity (Measure TEER) B->C D1 A -> B Transport (Absorption) C->D1 D2 B -> A Transport (Efflux) C->D2 E Quantify Compound in Receiver Wells (LC-MS/MS) D1->E D2->E F Calculate Papp (A->B) and Papp (B->A) E->F G Calculate Efflux Ratio (ER) F->G

Caption: Bidirectional Caco-2 permeability assay workflow.

B. Metabolism: In Vitro Stability Assessment

Liver Microsomal Stability Assay

  • Causality & Rationale: The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the Phase I metabolism of most drugs.[23] This assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its in vitro intrinsic clearance (CLint). A compound that is metabolized too quickly will have a short half-life and poor bioavailability, making it a poor drug candidate.[24][25]

  • Experimental Protocol:

    • Reagent Preparation: Pooled human liver microsomes (HLM) are thawed and diluted in phosphate buffer (pH 7.4). A solution of the cofactor NADPH (which is required for CYP enzyme activity) is prepared separately.[23][26]

    • Incubation Setup: The test compound (e.g., at 1 µM) is pre-incubated with the liver microsomes at 37°C to allow for temperature equilibration.[23]

    • Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

    • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[23]

    • Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis. This step also precipitates the microsomal proteins.[23]

    • Sample Processing & Analysis: The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

    • Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).

      • Half-life (t1/2) = 0.693 / k

      • Intrinsic Clearance (CLint) is calculated from the half-life and the assay conditions (protein concentration, etc.).

  • Trustworthiness (Self-Validation): The assay includes a "minus-cofactor" control (NADPH is replaced with buffer) where no significant metabolism should occur.[23] Additionally, positive control compounds with known metabolic rates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) are run in parallel to ensure the microsomes are active and the assay is performing correctly.[24]

Microsomal_Stability cluster_setup Assay Setup (37°C) cluster_run Time Course cluster_analysis Analysis A Incubate Compound with Liver Microsomes B Initiate Reaction by adding NADPH A->B C Take Aliquots at 0, 5, 15, 30, 45 min B->C D Quench Reaction with Acetonitrile + IS C->D E Centrifuge & Collect Supernatant D->E F Analyze Parent Compound Remaining (LC-MS/MS) E->F G Calculate t1/2 and CLint F->G

Caption: Workflow for the liver microsomal metabolic stability assay.

C. Toxicity Assessment

1. hERG Patch-Clamp Assay

  • Causality & Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect that can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia called Torsades de Pointes.[27][28] Regulatory agencies like the FDA require hERG liability assessment for new drug candidates. Automated patch-clamp electrophysiology is the gold standard for directly measuring a compound's effect on the hERG channel's ion current.[28][29]

  • Experimental Protocol:

    • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.[28]

    • Automated Patch-Clamp: The assay is performed on an automated platform (e.g., QPatch or SyncroPatch). Cells are captured on a microfluidic chip, and a whole-cell patch-clamp configuration is established.[28]

    • Baseline Current: A specific voltage protocol is applied to the cell to elicit and measure the baseline hERG tail current. The recording is stabilized in a vehicle control solution.[29]

    • Compound Application: The test compound is applied to the cells at multiple concentrations (e.g., 0.1, 1, 10 µM) in a cumulative fashion.[28]

    • Current Measurement: The hERG current is measured continuously. The percentage of current inhibition is determined by comparing the current in the presence of the compound to the baseline current.

    • IC50 Determination: The percent inhibition data is plotted against the compound concentrations to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of the current is inhibited).

  • Trustworthiness (Self-Validation): The quality of the cell seal (gigaseal) is monitored throughout the experiment.[28] A potent, known hERG inhibitor (e.g., E-4031 or Cisapride) is used as a positive control to confirm assay sensitivity, and a vehicle control (DMSO) is used as the negative control.[28][29]

2. HepG2 Cytotoxicity Assay

  • Causality & Rationale: Drug-induced liver injury (DILI) is a major reason for drug withdrawal. The HepG2 cell line, derived from human hepatocellular carcinoma, is a widely used in vitro model to screen for potential hepatotoxicity.[30][31] While it doesn't replicate the full complexity of the liver, it provides a valuable early indication of a compound's potential to cause direct cell damage.

  • Experimental Protocol:

    • Cell Plating: HepG2 cells are seeded into 96- or 384-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach and grow for 24 hours.[32][33]

    • Compound Treatment: The cells are treated with the test compound across a range of concentrations (e.g., 10-point dose-response curve) for a set duration, typically 24 to 72 hours.[30][32]

    • Viability Assessment: After incubation, cell viability is measured. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[32] A reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Data Analysis: The luminescence is read using a plate reader. The data is normalized to the vehicle control (100% viability) and a positive control (e.g., a known hepatotoxin like Tamoxifen) to calculate the percentage of cell viability at each concentration.

    • CC50 Calculation: A dose-response curve is generated to determine the CC50 (the concentration that causes 50% cytotoxicity).

  • Trustworthiness (Self-Validation): The assay includes vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control). The Z'-factor, a statistical measure of assay quality, is often calculated to ensure the robustness and reliability of the screen.

Summary & Comparative Outlook

This guide provides a robust framework for assessing the ADMET profile of this compound. The process begins with rapid, cost-effective in silico predictions to identify potential liabilities and guide experimental design. These predictions are then systematically tested using a suite of industry-standard in vitro assays.

Hypothetical Outcome Summary:

ADMET ParameterIn Silico PredictionExperimental AssayExpected ConcordanceRationale for Discrepancies
Permeability HighPAMPAHighPAMPA measures only passive diffusion, which is well-modeled computationally.
Absorption/Efflux High / No P-gp SubstrateCaco-2 Assay (ER < 2)Moderate to HighIf the Efflux Ratio (ER) is > 2, it would contradict the prediction, revealing an active efflux mechanism not captured by the algorithm.
Metabolic Stability StableMicrosomal StabilityModerateIn silico models may struggle to predict metabolism by less common CYP isoforms or non-CYP enzymes. A fast clearance rate would contradict the prediction.
Cardiotoxicity No hERG InhibitionhERG Patch-ClampHighA low IC50 (<10 µM) would be a major red flag, contradicting the prediction and indicating a significant safety risk.
Hepatotoxicity Low RiskHepG2 CytotoxicityModerateA low CC50 would indicate direct cytotoxicity, but this assay doesn't capture metabolite-driven toxicity or idiosyncratic responses.

By rigorously integrating predictive modeling with empirical validation, researchers can build a comprehensive and reliable ADMET profile. This dual approach allows for confident, data-driven decisions, ultimately increasing the efficiency and success rate of the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • NIH. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]

  • Hannie, K. D. (n.d.). Computational Prediction and Experimental Validation of ADMET Properti. University of Memphis Digital Commons. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • NIH. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • Unknown. (n.d.). Protocol of Real Time Viability Assay Using HepG2 Cell Line. Retrieved from [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

  • ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • NIH. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. Retrieved from [Link]

  • Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. Retrieved from [Link]

  • MDPI. (2026). From Algorithm to Medicine: AI in the Discovery and Development of New Drugs. Retrieved from [Link]

  • NIH. (2025). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of ADMET properties that can be evaluated by ADMETlab. Retrieved from [Link]

  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Retrieved from [Link]

  • Elsevier. (2022). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Retrieved from [Link]

  • MDPI. (2024). Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. Retrieved from [Link]

Sources

Safety Operating Guide

1H-Benzimidazole-2-pentanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Precautionary Principles

Benzimidazole derivatives as a class of compounds often exhibit biological activity and may present hazards such as oral toxicity, skin irritation, and serious eye irritation.[1][2][3] In the absence of specific toxicological data for 1H-Benzimidazole-2-pentanamine, it must be handled as a hazardous substance. All disposal procedures should be conducted in accordance with local, state, and federal regulations for hazardous waste.[1][4]

Immediate Safety and Handling:

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]

PPE & Handling Specification Rationale
Gloves Nitrile or other chemically resistant gloves.[5]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][5]To protect eyes from potential splashes or dust.
Lab Coat Standard laboratory coat.[1][5]To protect skin and clothing from contamination.
Handling Avoid generating dust. Use non-sparking tools.[5]To minimize inhalation exposure and potential ignition sources.

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.[6]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Select a dedicated hazardous waste container for all materials contaminated with this compound. The container must be made of a compatible material (e.g., polyethylene for many organic solids and solutions) and be in good condition, free of leaks, with a secure, tight-fitting lid.[7][8] The original reagent container is often a suitable choice for its own waste.[8]

  • Collect All Waste Forms: This includes:

    • Unused or expired this compound solid.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.

    • Rinsate from cleaning contaminated labware (see Section 4).

    • Spill cleanup materials.[8]

  • Proper Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must be filled out clearly and completely, including:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[6]

    • An accurate estimation of the concentration if in solution.

    • The date when waste was first added.

    • Associated hazard warnings (e.g., "Toxic," "Irritant").[9]

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[6][7] This prevents the release of vapors and potential spills.

Storage of Hazardous Waste

Proper storage of the collected waste is critical while awaiting final disposal.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[2][4][10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6]

  • Accumulation Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (e.g., a maximum of 55 gallons).[7]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) a minimum of three times.[1][6]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste in your designated this compound waste container.[1][6] Depending on local regulations and the compound's toxicity, subsequent rinses may also need to be collected.[6]

  • Final Disposal of Container: After triple rinsing and air-drying, deface or remove the original label to prevent reuse.[1][8] The container can then typically be disposed of with regular laboratory glass or plastic waste, in accordance with institutional policy.

Final Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][7] Evaporation in a fume hood is also not a permissible disposal method.[8]

  • Professional Disposal: The final disposal of the hazardous waste container must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][11]

  • Requesting Pickup: Follow your institution's specific procedures to request a waste pickup once your container is full or you have reached the accumulation time limit.[7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Caption: Disposal decision workflow for this compound.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1H-Benzimidazole-2-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 1H-Benzimidazole-2-pentanamine. Tailored for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), operational protocols, and emergency procedures to ensure a safe laboratory environment. Our commitment is to empower your research by providing in-depth, field-proven safety guidance that builds a foundation of trust and excellence in chemical handling.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the benzimidazole scaffold is common in pharmaceuticals and is known to possess biological activity. Data from structurally related benzimidazole compounds indicate potential hazards that necessitate a cautious and well-defined safety protocol. The guidance herein is synthesized from established safety protocols for analogous compounds and general best practices in chemical laboratories.

Hazard Assessment of Benzimidazole Derivatives

Based on the safety data for analogous benzimidazole compounds, the primary hazards to anticipate when handling this compound include skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] Some derivatives are also classified as harmful if swallowed or in contact with skin.[4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Hazard ClassificationPotential EffectsSource Compounds
Skin Irritation (Category 2) Causes skin irritation.[1][4]2-Chloro-1H-benzimidazole, 2-Mercaptobenzimidazole
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][2][4]2-Chloro-1H-benzimidazole, 2H-Benzimidazol-2-one, 2-Mercaptobenzimidazole
Specific target organ toxicity (single exposure) (Category 3) May cause respiratory irritation.[1][4]2-Chloro-1H-benzimidazole, 2-Mercaptobenzimidazole
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[4]2-Mercaptobenzimidazole

This table is a composite assessment based on available data for benzimidazole derivatives and should be considered a precautionary guideline.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier against potential exposure. The following equipment is mandatory when handling this compound.

Protection AreaRequired EquipmentStandards & SpecificationsKey Considerations
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[5][6] A face shield is required when there is a significant splash hazard.[7]Must conform to EN 166 (EU) or be NIOSH (US) approved (ANSI Z87.1).[6][7]Essential to protect against dust particles and splashes. Safety glasses or goggles MUST be worn under a face shield.[7]
Hand Protection Chemically resistant, powder-free gloves.[8][9] Double gloving is recommended.[8]Nitrile rubber, polychloroprene, or butyl rubber gloves are suitable.[5] Gloves must be inspected prior to use.[4][6]Change gloves immediately if contaminated or every 30-60 minutes during prolonged use.[5][8] Avoid PVC gloves as they offer little chemical protection.[8]
Body Protection A lab coat or chemical-resistant overalls.[5] A P.V.C. or rubber apron can provide additional protection.[5][7]Protective clothing should be clean and changed regularly.[7]Lab coats should never be taken home.[7] For significant splash potential, an impervious apron with sleeves is recommended.[7]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[2][5] If dusts are generated, a particulate respirator is required.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Type N95 (US) or type P1 (EN 143) dust masks are appropriate for particulates.[1]A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[6][10]

Operational and Disposal Plans

Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical for minimizing exposure risk.

Preparation:

  • Ventilation: Ensure work is conducted in a well-ventilated area, ideally within a certified chemical fume hood.[2][5]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[3][5]

  • PPE Inspection: Before each use, thoroughly inspect all PPE for signs of damage, such as cracks, holes, or degradation.[4][6]

Donning PPE (Putting On):

  • Lab Coat/Gown: Put on your lab coat or gown, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the first pair of gloves. If wearing a gown, the cuffs of the gloves should go over the cuffs of the gown.[8] Don a second pair of gloves over the first.

Doffing PPE (Taking Off): This sequence is designed to prevent the transfer of contaminants from used PPE to your skin or clothing.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Lab Coat/Gown: Unbutton your lab coat and remove it by folding it in on itself, contaminated side inward.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hygiene: Wash your hands and face thoroughly with soap and water after handling the substance.[1][2]

Disposal Plan

Proper disposal is a critical final step in the safe handling of chemical waste.

  • Contaminated PPE: All disposable PPE (gloves, masks, etc.) should be considered contaminated waste. Place them in a designated, sealed container for hazardous waste.

  • Chemical Waste: this compound and any solutions containing it must be disposed of in accordance with local, state, and federal regulations.[1] Do not discharge to sewer systems.[11][12]

  • Containers: Leave chemicals in their original containers.[1] Uncleaned containers should be handled like the product itself and disposed of through a licensed professional waste disposal service.[1][4][6]

Visual Workflows

PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration Start Handling this compound BasePPE Standard PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles Start->BasePPE CheckSplash Splash Hazard? CheckDust Dust/Aerosol Generation? CheckSplash->CheckDust No AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes AddRespirator Add N95/P1 Respirator CheckDust->AddRespirator Yes End End CheckDust->End No BasePPE->CheckSplash AddFaceShield->CheckDust AddRespirator->End

Caption: PPE selection based on task-specific risks.

Emergency Response Protocol

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Occurs ExposureType Type of Exposure? Exposure->ExposureType Skin Skin Contact: - Remove contaminated clothing. - Rinse skin with water/shower. ExposureType->Skin Skin Eyes Eye Contact: - Rinse cautiously with water for several minutes. - Remove contact lenses, if present. - Continue rinsing. ExposureType->Eyes Eyes Inhalation Inhalation: - Move to fresh air. - Keep comfortable for breathing. ExposureType->Inhalation Inhalation Ingestion Ingestion: - Make victim drink water (two glasses at most). - Do NOT induce vomiting. ExposureType->Ingestion Ingestion Medical Seek Medical Attention / Call POISON CENTER Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Caption: Decision tree for emergency response to exposure.

References

  • Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
  • SAFETY DATA SHEET - 2-Chloro-1H-benzimidazole. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2H-Benzimidazol-2-one, 1,3-dihydro-. Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Benzimidazole-2-methanol. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINE-4-(1H-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOLE. ChemicalBook.
  • material safety data sheet sds/msds - 2-MERCAPTO BENZIMIDAZOLE. CDH Fine Chemical.
  • Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
  • Benzimidazole Safety Data Sheet. Santa Cruz Biotechnology.
  • 1H-Benzimidazole-2-ethanethiol(9CI) SDS. ECHEMI.
  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • SAFETY DATA SHEET - 2-Phenyl-1H-benzimidazole-5-sulphonic acid. Sigma-Aldrich.
  • This compound. SIELC Technologies.
  • 1H-Benzimidazole-2-methanamine,alpha-methyl-(9CI) - Safety Data Sheet. ChemicalBook.
  • 1-(1H-benzoimidazol-2-yl)pentane-1,2,3,4,5-pentol Safety Data Sheets. Echemi.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Benzylthio)-1H-benzimidazole. Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-2-pentanamine
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-2-pentanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.